molecular formula C54H48BrClN2O4 B12442721 IR-825

IR-825

Cat. No.: B12442721
M. Wt: 904.3 g/mol
InChI Key: BAUXJOQQUWDIAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IR-825 is a useful research compound. Its molecular formula is C54H48BrClN2O4 and its molecular weight is 904.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C54H48BrClN2O4

Molecular Weight

904.3 g/mol

IUPAC Name

4-[[2-[2-[3-[2-[3-[(4-carboxyphenyl)methyl]-1,1-dimethylbenzo[e]indol-3-ium-2-yl]ethenyl]-2-chlorocyclohex-2-en-1-ylidene]ethylidene]-1,1-dimethylbenzo[e]indol-3-yl]methyl]benzoic acid bromide

InChI

InChI=1S/C54H47ClN2O4.BrH/c1-53(2)46(56(32-34-16-20-40(21-17-34)51(58)59)44-28-24-36-10-5-7-14-42(36)48(44)53)30-26-38-12-9-13-39(50(38)55)27-31-47-54(3,4)49-43-15-8-6-11-37(43)25-29-45(49)57(47)33-35-18-22-41(23-19-35)52(60)61;/h5-8,10-11,14-31H,9,12-13,32-33H2,1-4H3,(H-,58,59,60,61);1H

InChI Key

BAUXJOQQUWDIAO-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)CC4=CC=C(C=C4)C(=O)O)C=CC5=C(C(=CC=C6C(C7=C(N6CC8=CC=C(C=C8)C(=O)O)C=CC9=CC=CC=C97)(C)C)CCC5)Cl)C.[Br-]

Origin of Product

United States

Foundational & Exploratory

IR-825: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure, properties, and applications of the near-infrared (NIR) cyanine (B1664457) dye, IR-825. The information is tailored for researchers, scientists, and professionals involved in drug development and related fields.

Chemical Structure and Properties

This compound is a heptamethine cyanine dye characterized by its strong absorption and fluorescence in the near-infrared spectrum. Its chemical structure includes a carboxyl group, which allows for covalent conjugation to other molecules, such as targeting ligands or nanoparticles.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 1558079-49-4N/A
IUPAC Name 3-(4-carboxybenzyl)-2-[(E)-2-[(E)-3-[(E)-2-[3-(4-carboxybenzyl)-1,1-dimethyl-1,3-dihydro-2H-benzo[e]indol-2-ylidene]ethylidene]-2-chlorocyclohex-1-en-1-yl]vinyl]-1,1-dimethyl-1H-benzo[e]indol-3-iumN/A
Molecular Formula C₅₄H₄₇ClN₂O₄⁺N/A
Molecular Weight 824.44 g/mol (as cation)N/A
Solubility Soluble in DMSO and Methanol.N/A

Table 2: Photophysical Properties of this compound

PropertyValueSource(s)
Absorption Maximum (λmax) ~810 nmN/A
Emission Maximum (λem) ~830 nmN/A
Molar Extinction Coefficient (ε) Data not available in the searched literature.N/A
Fluorescence Quantum Yield (ΦF) Data not available in the searched literature.N/A

Applications in Research and Drug Development

This compound is a versatile tool in biomedical research, primarily utilized for its properties as a NIR fluorescent probe and a potent agent for photothermal therapy (PTT) and photodynamic therapy (PDT). Its absorption in the NIR window (700-900 nm) allows for deep tissue penetration of light, making it ideal for in vivo applications.

Photothermal Therapy (PTT)

In PTT, this compound, typically encapsulated within nanoparticles, absorbs NIR light and converts it into heat, leading to localized hyperthermia and subsequent ablation of cancer cells. This targeted approach minimizes damage to surrounding healthy tissues.

Photodynamic Therapy (PDT)

Upon excitation with NIR light, this compound can generate reactive oxygen species (ROS), which are highly cytotoxic and can induce apoptosis or necrosis in targeted cells. This mechanism forms the basis of its application in PDT for cancer treatment.

Experimental Protocols

Synthesis of this compound Loaded Nanoparticles

A common method for encapsulating this compound into nanoparticles for biomedical applications involves the use of biocompatible polymers.

Protocol: Emulsion-Solvent Evaporation Method

  • Dissolve Polymer: Dissolve a biocompatible polymer (e.g., PLGA, PLA) in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).

  • Add this compound: Add this compound to the polymer solution and mix until fully dissolved.

  • Emulsification: Add the organic phase to an aqueous solution containing a surfactant (e.g., polyvinyl alcohol (PVA), poloxamer) under high-speed homogenization or sonication to form an oil-in-water emulsion.

  • Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.

  • Purification: Collect the nanoparticles by centrifugation, wash them multiple times with deionized water to remove excess surfactant and unencapsulated this compound, and then lyophilize for storage.

In Vitro Photothermal Therapy Assay

This protocol outlines a typical experiment to evaluate the photothermal efficacy of this compound-loaded nanoparticles on cancer cells.

Protocol:

  • Cell Culture: Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate and incubate for 24 hours to allow for cell attachment.

  • Nanoparticle Incubation: Treat the cells with varying concentrations of this compound-loaded nanoparticles and incubate for a predetermined period (e.g., 4-24 hours) to allow for cellular uptake.

  • NIR Irradiation: Expose the cells to a NIR laser (e.g., 808 nm) at a specific power density (e.g., 1-2 W/cm²) for a set duration (e.g., 5-10 minutes).

  • Cell Viability Assessment: After irradiation, incubate the cells for another 24 hours. Assess cell viability using a standard method such as the MTT assay or trypan blue exclusion assay.

  • Controls: Include control groups of cells treated with nanoparticles but not irradiated, cells irradiated without nanoparticles, and untreated cells.

Signaling Pathways and Mechanisms

The therapeutic effects of this compound in PTT and PDT are mediated by distinct cellular and molecular pathways.

Photothermal Therapy (PTT) Mechanism

PTT_Mechanism cluster_0 Cellular Environment IR825_NP This compound Nanoparticles Heat Localized Hyperthermia IR825_NP->Heat Photothermal Conversion NIR_Light NIR Light (808 nm) NIR_Light->IR825_NP Absorption Protein_Denaturation Protein Denaturation Heat->Protein_Denaturation Membrane_Disruption Membrane Disruption Heat->Membrane_Disruption Apoptosis_Necrosis Apoptosis / Necrosis Protein_Denaturation->Apoptosis_Necrosis Membrane_Disruption->Apoptosis_Necrosis

Caption: Photothermal therapy (PTT) mechanism of this compound nanoparticles.

Photodynamic Therapy (PDT) Mechanism

PDT_Mechanism cluster_0 Cellular Environment IR825_NP_Excited Excited this compound* Oxygen Molecular Oxygen (³O₂) IR825_NP_Excited->Oxygen Energy Transfer IR825_NP This compound Nanoparticles IR825_NP->IR825_NP_Excited Excitation NIR_Light NIR Light NIR_Light->IR825_NP Absorption ROS Reactive Oxygen Species (¹O₂) Oxygen->ROS Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Cellular_Damage Cellular Damage (Lipids, Proteins, DNA) Oxidative_Stress->Cellular_Damage Apoptosis Apoptosis Cellular_Damage->Apoptosis

Caption: Photodynamic therapy (PDT) mechanism of this compound.

Cellular Uptake Workflow

The cellular uptake of this compound, particularly when encapsulated in nanoparticles, is a critical step for its therapeutic efficacy. The process generally involves endocytosis.

Cellular_Uptake Nanoparticles This compound Nanoparticles Cell_Membrane Cell Membrane Nanoparticles->Cell_Membrane Binding Endocytosis Endocytosis (e.g., Clathrin-mediated) Cell_Membrane->Endocytosis Endosome Endosome Endocytosis->Endosome Lysosome Lysosome Endosome->Lysosome Maturation Cytoplasm Cytoplasmic Release Endosome->Cytoplasm Endosomal Escape Lysosome->Cytoplasm Drug Release (pH-dependent)

Caption: Cellular uptake workflow of this compound loaded nanoparticles.

Conclusion

This compound is a promising NIR dye with significant potential in photothermal and photodynamic therapies. Its favorable photophysical properties and the ability to be incorporated into various nanocarriers make it a valuable tool for targeted cancer therapy and other biomedical applications. Further research is warranted to fully elucidate its quantitative photophysical parameters and to explore its full therapeutic potential in preclinical and clinical settings.

IR-825 dye mechanism of action

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Mechanism of Action of IR-825 Dye

Introduction

This compound is a heptamethine cyanine (B1664457) dye characterized by its strong absorption and fluorescence in the near-infrared (NIR) spectrum, typically between 750 and 900 nm.[1][2] This spectral window is often referred to as the "biological window" because it allows for deeper tissue penetration of light compared to visible wavelengths, due to reduced absorption by endogenous chromophores like hemoglobin and water.[2] this compound's utility stems from its properties as a photosensitizer, enabling its application in two primary modalities of phototherapy: Photothermal Therapy (PTT) and Photodynamic Therapy (PDT).[3][4]

Due to issues with stability in biological systems, this compound is frequently encapsulated within nanocarriers, such as polymeric nanoparticles or albumin-based complexes.[4][5][6] These formulations enhance its solubility, prolong circulation time, and facilitate passive tumor targeting through the Enhanced Permeability and Retention (EPR) effect.[5][7] The dye contains a carboxyl group, which allows for covalent conjugation to other molecules and delivery systems.[1]

Core Mechanisms of Action

The therapeutic action of this compound is initiated by the absorption of NIR light. Upon excitation, the dye can dissipate the absorbed energy through two main pathways, leading to distinct therapeutic effects.

Photothermal Therapy (PTT)

The predominant mechanism of action for this compound is photothermal.[4][8] In this process, the dye acts as a photothermal agent (PTA), efficiently converting absorbed light energy into heat through non-radiative decay processes like vibrational relaxation.

The process unfolds as follows:

  • Light Absorption: this compound absorbs photons from an NIR light source, typically a laser with a wavelength around 808 nm, promoting its electrons to an excited singlet state.[2][8]

  • Energy Conversion: The excited molecule rapidly returns to its ground state. Instead of releasing the energy as light (fluorescence), it primarily dissipates it as thermal energy (heat) into the local environment.[3][7]

  • Hyperthermia Induction: This rapid and localized heat generation increases the temperature of the surrounding tissue.

  • Cell Death: When the temperature rises sufficiently (typically above 42°C), it induces cellular damage through protein denaturation, membrane disruption, and ultimately leads to apoptosis or necrosis of cancer cells.[7] PTT is noted for being a minimally invasive ablation technique with high spatial control.[2]

PTT_Mechanism cluster_0 This compound Mediated Photothermal Therapy (PTT) NIR NIR Light (e.g., 808 nm) IR825_Ground This compound (Ground State) NIR->IR825_Ground Photon Absorption IR825_Excited This compound (Excited State) IR825_Ground->IR825_Excited Excitation IR825_Excited->IR825_Ground Non-Radiative Decay Heat Heat Generation (Vibrational Relaxation) IR825_Excited->Heat Hyperthermia Localized Hyperthermia (>42°C) Heat->Hyperthermia CellDeath Cellular Damage (Protein Denaturation, etc.) Hyperthermia->CellDeath Outcome Tumor Ablation (Apoptosis/Necrosis) CellDeath->Outcome

Caption: The photothermal mechanism of this compound dye.
Photodynamic Therapy (PDT)

While less dominant than its photothermal effect, this compound can also participate in photodynamic processes. PDT requires three components: a photosensitizer (the dye), light, and molecular oxygen.[9][10] The mechanism generates cytotoxic reactive oxygen species (ROS).

The PDT mechanism involves these steps:

  • Excitation: Similar to PTT, this compound absorbs a photon and transitions to an excited singlet state.

  • Intersystem Crossing: The molecule can then undergo intersystem crossing to a more stable, long-lived excited triplet state.

  • Energy Transfer (Type II): The excited triplet-state dye transfers its energy directly to ground-state molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂).[9][10]

  • Electron Transfer (Type I): Alternatively, the excited dye can react with a substrate molecule to produce radical ions, which then interact with oxygen to form other ROS like superoxide (B77818) anions and hydroxyl radicals.[3][10]

  • Oxidative Stress: The generated ROS are highly cytotoxic, causing oxidative damage to lipids, proteins, and nucleic acids, which triggers cell death pathways.[9][11]

PDT_Mechanism cluster_1 This compound Mediated Photodynamic Therapy (PDT) NIR NIR Light IR825_Ground This compound (Ground State) NIR->IR825_Ground Photon Absorption IR825_S1 This compound (Singlet Excited State) IR825_Ground->IR825_S1 Excitation IR825_T1 This compound (Triplet Excited State) IR825_S1->IR825_T1 Intersystem Crossing IR825_T1->IR825_Ground ROS Reactive Oxygen Species (ROS) (e.g., ¹O₂) IR825_T1->ROS Energy Transfer O2 Molecular Oxygen (³O₂) O2->ROS CellDamage Oxidative Damage (Lipids, Proteins, DNA) ROS->CellDamage Outcome Cell Death (Apoptosis/Necrosis) CellDamage->Outcome

Caption: The photodynamic mechanism of this compound dye.

Physicochemical and Photophysical Properties

The therapeutic efficacy of this compound is directly related to its optical properties. The following table summarizes key quantitative data reported in the literature for this compound and similar cyanine dyes.

PropertyValueReference
Absorption Maximum (λmax) ~820 - 829 nm[2][12]
Secondary Absorption Peak ~600 nm[2]
Emission Maximum (λem) ~830 nm[6]
Laser Wavelength for PTT 808 nm[8]
Drug Loading Rate (in Nanomicelles) ~21.0% (w/w)[6]
Fluorescence Quantum Yield (Φ) Varies with excitation; decreases at 820 nm excitation, favoring PTT.[2]

Cellular Uptake and Subcellular Localization

For this compound to exert its therapeutic effect, it must first be taken up by target cells. When formulated in nanoparticles, cellular internalization is a critical step.

  • Uptake Mechanisms: The uptake of nanoparticle-encapsulated this compound generally occurs via endocytosis.[13] Studies on similar dyes suggest that specific transporters, such as Organic Anion-Transporting Polypeptides (OATPs), may also play a role in the uptake of the free dye, a process that is often energy-dependent.[14]

  • Subcellular Localization: Once inside the cell, the distribution of the dye is crucial. For certain formulations, this compound nanomicelles have been observed to accumulate primarily in the mitochondria and endoplasmic reticulum.[6] Localization in mitochondria is particularly significant for PDT, as this organelle is highly susceptible to oxidative damage.[11]

Experimental Protocols

The following sections detail generalized methodologies for key experiments used to characterize the mechanism of action of this compound.

In Vitro Photothermal Efficacy Assay

This protocol assesses the ability of this compound to induce cell death upon NIR irradiation.

  • Cell Culture: Seed cancer cells (e.g., HeLa, A2780) in a 96-well plate at a density of 1x10⁴ cells per well and incubate for 24 hours to allow for adherence.

  • Dye Incubation: Replace the culture medium with fresh medium containing various concentrations of the this compound formulation. Incubate for 2-4 hours to allow for cellular uptake. Include control wells with no dye.

  • Irradiation: Irradiate the designated wells with an 808 nm NIR laser at a specific power density (e.g., 1.0 W/cm²) for a set duration (e.g., 5-10 minutes).[8]

  • Post-Irradiation Incubation: Return the plate to the incubator for an additional 12-24 hours.

  • Viability Assessment: Assess cell viability using a standard MTT assay or by staining with Calcein-AM (stains live cells green) and Propidium Iodide (PI, stains dead cells red) followed by fluorescence microscopy.[15]

Cellular Uptake and Localization Analysis

This protocol determines the efficiency of cellular internalization and the intracellular location of this compound.

  • Cell Seeding: Seed cells on glass-bottom dishes suitable for confocal microscopy.

  • Incubation: Treat the cells with a fluorescently active concentration of the this compound formulation for various time points (e.g., 1, 4, 12, 24 hours).

  • Staining (Optional): To determine subcellular localization, co-stain the cells with organelle-specific trackers, such as MitoTracker (for mitochondria) or ER-Tracker (for endoplasmic reticulum). Stain the nucleus with DAPI.

  • Washing: Wash the cells three times with phosphate-buffered saline (PBS) to remove any extracellular dye.

  • Imaging: Visualize the cells using a confocal laser scanning microscope. The NIR fluorescence of this compound can be used to track its location relative to the organelle-specific stains.[6]

  • Quantification (Flow Cytometry): For quantitative uptake analysis, treat cells in suspension or harvested from plates, wash, and analyze the mean fluorescence intensity per cell using a flow cytometer.[16][17]

Reactive Oxygen Species (ROS) Detection

This protocol measures the generation of ROS following light activation of this compound.

  • Cell Preparation: Seed cells in a suitable plate or dish.

  • Dye and Probe Incubation: Treat cells with the this compound formulation. Following this, add an ROS-sensitive probe, such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H2DCFDA), which fluoresces upon oxidation by various ROS.[18][19]

  • Irradiation: Expose the cells to an appropriate light source (e.g., 808 nm laser) for a defined period.

  • Fluorescence Measurement: Immediately measure the increase in fluorescence of the ROS probe using a fluorescence plate reader or flow cytometer. An increase in signal in the irradiated, dye-treated group compared to controls indicates ROS production.[18]

Experimental_Workflow cluster_workflow General Workflow for In Vitro Phototoxicity Assay start Start seed 1. Seed Cells in 96-well plate start->seed incubate_dye 2. Incubate with This compound Formulation seed->incubate_dye control_no_dye Control: No Dye seed->control_no_dye irradiate 3. Irradiate with 808 nm Laser incubate_dye->irradiate control_no_light Control: Dye, No Light incubate_dye->control_no_light incubate_post 4. Incubate for 12-24h irradiate->incubate_post assess 5. Assess Cell Viability (e.g., MTT Assay) incubate_post->assess end End assess->end control_no_dye->assess control_no_light->assess

References

Photophysical Properties of IR-825: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

IR-825 is a near-infrared (NIR) cyanine (B1664457) dye that has garnered significant attention in the biomedical field, particularly for its applications in photothermal therapy (PTT) and as a fluorescent imaging agent. Its strong absorption in the NIR region, where biological tissues have minimal absorbance, allows for deep tissue penetration of light, making it an ideal candidate for therapeutic and diagnostic (theranostic) applications. This technical guide provides a comprehensive overview of the core photophysical properties of this compound, detailed experimental protocols for their determination, and visualizations of its application in therapeutic workflows.

Core Photophysical Properties

The photophysical properties of a dye like this compound are crucial for understanding its behavior and optimizing its performance in various applications. These properties, including absorption and emission wavelengths, molar extinction coefficient, and fluorescence quantum yield, are summarized in the table below. It is important to note that these values can be influenced by the solvent environment and the dye's aggregation state.

PropertySymbolValueSolvent/Conditions
Absorption Maximum λmax~820 nmNot specified
~600 nmNot specified
~780 nmIn nanomicelles
Emission Maximum λem~650 nmExcitation at 600 nm
~830 nmExcitation at 780 nm (in nanomicelles)
Fluorescence Quantum Yield ΦF0.42Excitation at 600 nm
Significantly decreasedExcitation at 820 nm
Molar Extinction Coefficient εNot availableFor NIR cyanine dyes, typically ranges from 27,000 to 270,000 M-1cm-1[1]

Experimental Protocols

Accurate determination of the photophysical properties of this compound is essential for its application. Below are detailed methodologies for key experiments.

UV-Visible Absorption Spectroscopy

This protocol outlines the procedure for determining the absorption spectrum and molar extinction coefficient of this compound.

Objective: To measure the absorption spectrum of this compound and determine its molar extinction coefficient (ε) at the absorption maximum (λmax).

Materials:

  • This compound dye

  • Spectroscopic grade solvent (e.g., Dimethyl sulfoxide (B87167) (DMSO), Ethanol, Phosphate-buffered saline (PBS))

  • UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

  • Analytical balance

Procedure:

  • Stock Solution Preparation:

    • Accurately weigh a small amount of this compound powder using an analytical balance.

    • Dissolve the powder in a known volume of the chosen solvent in a volumetric flask to prepare a stock solution of a specific concentration (e.g., 1 mM). Ensure complete dissolution, using sonication if necessary.

  • Preparation of Dilutions:

    • Prepare a series of dilutions from the stock solution with concentrations ranging from approximately 1 µM to 10 µM.

  • Spectrophotometer Setup:

    • Turn on the spectrophotometer and allow the lamp to warm up for at least 30 minutes.

    • Set the wavelength range to scan from 400 nm to 900 nm.

    • Use a quartz cuvette filled with the pure solvent as a blank to zero the absorbance.

  • Measurement:

    • Record the absorption spectrum for each dilution.

    • Identify the wavelength of maximum absorbance (λmax).

  • Data Analysis:

    • According to the Beer-Lambert law (A = εbc), plot a graph of absorbance at λmax versus concentration.

    • The molar extinction coefficient (ε) can be calculated from the slope of the linear fit of this plot (slope = ε × b, where b is the path length of the cuvette, typically 1 cm).

Fluorescence Spectroscopy

This protocol describes the determination of the fluorescence emission spectrum and the relative fluorescence quantum yield of this compound.

Objective: To measure the fluorescence emission spectrum and determine the fluorescence quantum yield (ΦF) of this compound relative to a standard.

Materials:

  • This compound solution (prepared as in the UV-Vis protocol)

  • A standard fluorescent dye with a known quantum yield in the same spectral region (e.g., Indocyanine Green (ICG) in DMSO)

  • Fluorescence spectrophotometer

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of this compound in the chosen solvent with an absorbance at the excitation wavelength of less than 0.1 to minimize inner filter effects.

    • Prepare a solution of the standard dye with a similar absorbance at the same excitation wavelength.

  • Spectrofluorometer Setup:

    • Turn on the spectrofluorometer and allow the lamp to warm up.

    • Set the excitation wavelength to the absorption maximum of this compound (or another desired wavelength).

    • Set the emission wavelength range to scan from the excitation wavelength to 950 nm.

    • Adjust the excitation and emission slit widths to obtain a good signal-to-noise ratio without saturating the detector.

  • Measurement:

    • Record the fluorescence emission spectrum of the solvent blank and subtract it from the sample and standard spectra.

    • Record the fluorescence emission spectrum of the standard solution.

    • Without changing the instrument settings, record the fluorescence emission spectrum of the this compound solution.

  • Data Analysis:

    • Integrate the area under the corrected emission spectra for both the standard (Astd) and the sample (Asample).

    • Measure the absorbance of the standard (Absstd) and the sample (Abssample) at the excitation wavelength using a UV-Vis spectrophotometer.

    • Calculate the quantum yield of the sample (ΦF, sample) using the following equation:

      ΦF, sample = ΦF, std × (Asample / Astd) × (Absstd / Abssample) × (η2sample / η2std)

      where ΦF, std is the quantum yield of the standard, A is the integrated fluorescence intensity, Abs is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.

Visualizations of Application Workflows

The following diagrams, generated using the DOT language, illustrate the key applications of this compound in cancer therapy.

Photothermal_Therapy_Workflow cluster_delivery Drug Delivery cluster_administration Administration & Targeting cluster_therapy Photothermal Therapy IR825 This compound Dye Formulation This compound Loaded Nanoparticle IR825->Formulation Nanoparticle Nanoparticle Carrier Nanoparticle->Formulation Injection Systemic Injection Formulation->Injection Circulation Bloodstream Circulation Injection->Circulation Tumor Tumor Accumulation (EPR Effect) Circulation->Tumor Laser NIR Laser Irradiation (~808 nm) Tumor->Laser Heat Heat Generation (Hyperthermia) Tumor->Heat Absorption Laser->Tumor Apoptosis Tumor Cell Apoptosis & Necrosis Heat->Apoptosis

Caption: Workflow of this compound mediated photothermal therapy.

Nanoparticle_Drug_Delivery_Workflow cluster_formulation Nanoparticle Formulation cluster_delivery_process Delivery and Action IR825 This compound (Imaging/PTT Agent) SelfAssembly Self-Assembly IR825->SelfAssembly Drug Chemotherapeutic Drug Drug->SelfAssembly Polymer Biocompatible Polymer Polymer->SelfAssembly Nanoparticle Drug & this compound Co-loaded Nanoparticle SelfAssembly->Nanoparticle Administration Systemic Administration Nanoparticle->Administration Targeting Passive Targeting to Tumor (EPR Effect) Administration->Targeting CellularUptake Cellular Uptake Targeting->CellularUptake DrugRelease Stimuli-Responsive Drug Release (e.g., pH, NIR light) CellularUptake->DrugRelease Imaging NIR Fluorescence Imaging CellularUptake->Imaging NIR Excitation TherapeuticEffect Combined Chemo-Photothermal Therapy DrugRelease->TherapeuticEffect

Caption: Workflow for nanoparticle-based co-delivery of this compound and a chemotherapeutic agent.

Conclusion

This compound is a promising NIR cyanine dye with significant potential in cancer theranostics. Its strong absorption in the NIR window allows for effective photothermal therapy, and its fluorescent properties can be harnessed for image-guided treatments. While some of its core photophysical properties have been reported, a comprehensive characterization, particularly of its molar extinction coefficient, remains an area for further investigation. The provided experimental protocols offer a standardized approach to determining these crucial parameters, which is essential for the rational design and application of this compound-based therapeutic and diagnostic agents. The visualized workflows illustrate the logical progression from nanoparticle formulation to therapeutic action, providing a clear overview for researchers and developers in the field.

References

An In-Depth Technical Guide to the Spectroscopic Properties of IR-825

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

IR-825 is a near-infrared (NIR) cyanine (B1664457) dye that has garnered significant interest in the scientific community, particularly for its applications in biomedical research and drug development. Its strong absorption and fluorescence in the NIR window (700-900 nm), a region where biological tissues have minimal absorbance and autofluorescence, make it an excellent candidate for in vivo imaging and therapeutic applications. This technical guide provides a comprehensive overview of the absorption and emission spectra of this compound, detailed experimental protocols for their characterization, and a visualization of its application in photothermal therapy.

Core Photophysical Properties of this compound

The photophysical properties of this compound, like many cyanine dyes, are influenced by its molecular structure and the surrounding environment, including the solvent polarity. A key structural feature of this compound is the presence of a carboxyl group, which allows for its conjugation to other molecules, such as targeting ligands or nanoparticles, enhancing its utility in targeted therapies.

Data Presentation: Spectroscopic Properties of this compound

The following table summarizes the available quantitative data on the absorption and emission properties of this compound. It is important to note that comprehensive data, particularly the molar absorptivity in various solvents, is not extensively reported in the literature for the standalone dye. Much of the available information pertains to this compound when incorporated into nanoparticle systems, which can alter its photophysical characteristics.

PropertyWavelength (nm)Solvent/SystemMolar Absorptivity (ε) (M⁻¹cm⁻¹)Quantum Yield (Φ)Excitation Wavelength (nm)Reference
Absorption Maximum (λabs) 820Not SpecifiedData Not Available--[1]
600Not SpecifiedData Not Available--[1]
Emission Maximum (λem) ~650Not Specified-0.42600[1]
830PEG-PLD(IR825) Nanomicelles-Data Not Available780[2]
~610PEG-PLD(IR825) Nanomicelles-Data Not Available552[2]

Note: The quantum yield of this compound is significantly lower when excited at 820 nm, which contributes to its high photothermal conversion efficiency.

Experimental Protocols

Accurate characterization of the absorption and emission spectra of this compound is crucial for its effective application. The following are detailed methodologies for key spectroscopic experiments.

Measurement of Absorption Spectra

Objective: To determine the wavelength(s) of maximum absorbance (λmax) and the molar absorptivity (ε) of this compound in a specific solvent.

Materials:

  • This compound dye

  • Spectroscopic grade solvents (e.g., DMSO, ethanol (B145695), methanol)

  • Volumetric flasks and pipettes

  • UV-Vis-NIR spectrophotometer

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound of a known concentration (e.g., 1 mM) in the desired solvent. Due to the potential for aggregation, it is recommended to use a solvent in which the dye is highly soluble, such as dimethyl sulfoxide (B87167) (DMSO).

  • Serial Dilutions: Prepare a series of dilutions from the stock solution to obtain a range of concentrations (e.g., 1 µM to 20 µM).

  • Spectrophotometer Setup: Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes to ensure stability.

  • Blank Measurement: Fill a quartz cuvette with the pure solvent to be used for the dilutions and record a baseline spectrum. This will be subtracted from the sample spectra to correct for solvent absorption.

  • Sample Measurement: Starting with the lowest concentration, rinse the cuvette with a small amount of the sample solution before filling it. Record the absorption spectrum of each dilution over the desired wavelength range (typically 400-900 nm for this compound).

  • Data Analysis:

    • Identify the λmax from the spectra.

    • According to the Beer-Lambert law (A = εcl), plot the absorbance at λmax against the concentration of the dilutions.

    • The slope of the resulting linear plot will be the molar absorptivity (ε) in M⁻¹cm⁻¹.

Measurement of Emission Spectra

Objective: To determine the wavelength of maximum fluorescence emission (λem) for this compound.

Materials:

  • This compound solutions of known concentration (as prepared for absorption measurements)

  • Fluorescence spectrophotometer with a near-infrared detector

  • Quartz fluorescence cuvettes

Procedure:

  • Instrument Setup: Turn on the fluorescence spectrophotometer and allow the excitation source to stabilize.

  • Excitation Wavelength Selection: Set the excitation wavelength to the absorption maximum (λabs) determined from the absorption spectroscopy experiment.

  • Blank Measurement: Record the emission spectrum of the pure solvent to identify any background fluorescence or Raman scattering peaks.

  • Sample Measurement: Record the fluorescence emission spectrum of the this compound solution. The absorbance of the solution at the excitation wavelength should be kept low (typically below 0.1) to avoid inner filter effects.

  • Data Analysis: Identify the wavelength of maximum emission intensity (λem).

Determination of Fluorescence Quantum Yield (Φ)

Objective: To quantify the efficiency of the fluorescence process of this compound relative to a standard of known quantum yield.

Materials:

  • This compound solution

  • A suitable NIR fluorescent standard with a known quantum yield (e.g., Indocyanine Green in DMSO)

  • Solutions of the standard at various concentrations

  • UV-Vis-NIR spectrophotometer

  • Fluorescence spectrophotometer

Procedure:

  • Standard and Sample Preparation: Prepare a series of dilutions for both the this compound sample and the fluorescent standard in the same solvent. The absorbance of all solutions at the excitation wavelength should be in the linear range (typically < 0.1).

  • Absorption Spectra: Measure the absorbance of all standard and sample solutions at the chosen excitation wavelength.

  • Emission Spectra: Measure the fluorescence emission spectra of all standard and sample solutions using the same excitation wavelength and instrument settings.

  • Data Analysis:

    • Integrate the area under the emission curve for each spectrum.

    • Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the standard and the sample.

    • The quantum yield of the sample (Φsample) can be calculated using the following equation: Φsample = Φstandard * (msample / mstandard) * (η2sample / η2standard) where Φ is the quantum yield, m is the slope of the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent.

Visualization of Application in Photothermal Therapy

This compound's ability to efficiently convert absorbed light into heat makes it a potent agent for photothermal therapy (PTT), a minimally invasive cancer treatment modality. The following diagram illustrates the fundamental mechanism of PTT using this compound.

G Mechanism of this compound Mediated Photothermal Therapy cluster_0 Systemic Administration and Tumor Accumulation cluster_1 Photothermal Activation cluster_2 Cellular Response and Tumor Ablation IR825 This compound (or this compound Conjugate) Circulation Systemic Circulation IR825->Circulation Tumor Tumor Microenvironment Circulation->Tumor EPR Effect or Active Targeting Excitation Excitation of this compound Laser NIR Laser Irradiation (~808 nm) Laser->Tumor Heat Heat Generation (Non-radiative decay) Excitation->Heat High Photothermal Conversion Efficiency Hyperthermia Localized Hyperthermia (>42°C) Heat->Hyperthermia Apoptosis Apoptosis Hyperthermia->Apoptosis Necrosis Necrosis Hyperthermia->Necrosis Ablation Tumor Ablation Apoptosis->Ablation Necrosis->Ablation

Caption: Mechanism of this compound Mediated Photothermal Therapy.

This workflow illustrates the process from the administration of this compound to the eventual ablation of tumor tissue through localized hyperthermia induced by near-infrared light.

Conclusion

This compound is a promising near-infrared dye with significant potential in various biomedical applications, most notably in photothermal therapy and fluorescence imaging. While a comprehensive public dataset of its photophysical properties in different solvents is still emerging, the available data and the established experimental protocols for its characterization provide a solid foundation for researchers. The continued investigation into the spectroscopic behavior of this compound and its conjugates will undoubtedly pave the way for the development of more effective diagnostic and therapeutic agents.

References

A Technical Guide to the Photophysical Properties of IR-825

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core photophysical properties of the near-infrared (NIR) cyanine (B1664457) dye IR-825, with a focus on its quantum yield and molar extinction coefficient. This document is intended to serve as a valuable resource for researchers and professionals in the fields of biophotonics, drug delivery, and cancer therapy, where this compound is increasingly utilized as a photosensitizer and imaging agent.

Core Photophysical Data of this compound

The photophysical parameters of a dye are critical for its application in fluorescence imaging and photothermal therapy. Below is a summary of the available quantitative data for this compound.

Photophysical PropertyValueConditions
Fluorescence Quantum Yield (Φ) 42%Upon excitation at 600 nm
Molar Extinction Coefficient (ε) Not readily available in cited literatureSee Experimental Protocol for determination

Note: The molar extinction coefficient for this compound is not consistently reported in publicly available scientific literature. Researchers are advised to determine this value experimentally for their specific solvent and experimental conditions.

Experimental Protocols

Accurate determination of the quantum yield and molar extinction coefficient is paramount for the reliable application of this compound. The following sections detail the standard methodologies for these measurements.

Determination of Fluorescence Quantum Yield (Relative Method)

The relative method is a widely used technique for determining the fluorescence quantum yield of a sample by comparing its fluorescence intensity to that of a standard with a known quantum yield.

Materials and Equipment:

  • Spectrofluorometer

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • This compound solution of unknown quantum yield

  • Standard dye solution with a known quantum yield in the NIR range (e.g., Indocyanine Green in DMSO)

  • Solvent (e.g., Dimethyl sulfoxide (B87167) - DMSO)

Procedure:

  • Prepare a series of dilute solutions of both the this compound sample and the standard dye in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.

  • Measure the absorbance of each solution at the chosen excitation wavelength using a UV-Vis spectrophotometer.

  • Measure the fluorescence emission spectra of each solution using a spectrofluorometer, ensuring the same excitation wavelength and instrument parameters are used for both the sample and the standard.

  • Integrate the area under the emission spectra for both the sample and the standard.

  • Plot the integrated fluorescence intensity versus absorbance for both the this compound sample and the standard. The resulting plots should be linear.

  • Calculate the quantum yield (Φ_s) of the this compound sample using the following equation:

    Φ_s = Φ_r * (m_s / m_r) * (n_s^2 / n_r^2)

    Where:

    • Φ_r is the quantum yield of the reference standard.

    • m_s and m_r are the slopes of the linear fits for the sample and the reference, respectively.

    • n_s and n_r are the refractive indices of the sample and reference solutions (if different solvents are used).

G cluster_prep Solution Preparation cluster_measure Spectroscopic Measurements cluster_analysis Data Analysis prep_sample Prepare Dilute this compound Solutions measure_abs Measure Absorbance (UV-Vis) prep_sample->measure_abs prep_standard Prepare Dilute Standard Solutions prep_standard->measure_abs measure_fluo Measure Fluorescence (Spectrofluorometer) measure_abs->measure_fluo integrate Integrate Emission Spectra measure_fluo->integrate plot Plot Intensity vs. Absorbance integrate->plot calculate Calculate Quantum Yield plot->calculate

Experimental workflow for determining relative fluorescence quantum yield.

Determination of Molar Extinction Coefficient

The molar extinction coefficient (ε) is a measure of how strongly a chemical species absorbs light at a given wavelength. It can be determined using the Beer-Lambert law.

Materials and Equipment:

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Analytical balance

  • Volumetric flasks

  • Solvent (e.g., DMSO)

  • This compound

Procedure:

  • Prepare a stock solution of this compound with a precisely known concentration. This is achieved by accurately weighing a small amount of the dye and dissolving it in a specific volume of the chosen solvent.

  • Prepare a series of dilutions from the stock solution with known concentrations.

  • Measure the absorbance of each dilution at the wavelength of maximum absorbance (λ_max) using a UV-Vis spectrophotometer. The λ_max for this compound is typically around 820 nm.

  • Plot the absorbance versus the concentration of the solutions.

  • Perform a linear regression on the data points. According to the Beer-Lambert law (A = εbc), the slope of the line will be equal to the molar extinction coefficient (ε) multiplied by the path length (b) of the cuvette (typically 1 cm).

  • Calculate the molar extinction coefficient (ε) by dividing the slope of the line by the path length of the cuvette. The units are typically L mol⁻¹ cm⁻¹.

G cluster_prep Solution Preparation cluster_measure Spectroscopic Measurement cluster_analysis Data Analysis prep_stock Prepare Stock Solution (Known Concentration) prep_dilutions Prepare Serial Dilutions prep_stock->prep_dilutions measure_abs Measure Absorbance at λ_max (UV-Vis) prep_dilutions->measure_abs plot Plot Absorbance vs. Concentration measure_abs->plot lin_reg Perform Linear Regression plot->lin_reg calculate Calculate Molar Extinction Coefficient lin_reg->calculate

Experimental workflow for determining the molar extinction coefficient.

Application Workflow: this compound in Photothermal Therapy

This compound is frequently encapsulated within nanoparticles to improve its stability, solubility, and tumor-targeting capabilities for photothermal therapy (PTT). The following diagram illustrates the general workflow of this application.

G cluster_formulation Nanoparticle Formulation cluster_delivery Systemic Administration & Delivery cluster_treatment Photothermal Treatment encapsulation Encapsulation of this compound into Nanoparticles surface_mod Surface Modification for Targeting (Optional) encapsulation->surface_mod injection Intravenous Injection of Nanoparticles surface_mod->injection circulation Systemic Circulation injection->circulation accumulation Enhanced Permeability and Retention (EPR) Effect at Tumor Site circulation->accumulation laser NIR Laser Irradiation (e.g., 808 nm) accumulation->laser heat Photothermal Conversion & Localized Hyperthermia laser->heat ablation Tumor Cell Ablation heat->ablation

Workflow of this compound-loaded nanoparticles for photothermal cancer therapy.

An In-depth Technical Guide to the Solubility and Stability of IR-825

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility and stability characteristics of IR-825, a near-infrared (NIR) cyanine (B1664457) dye. The information is intended to support researchers and professionals in drug development, formulation, and analytical sciences by providing key data and detailed experimental methodologies.

Introduction to this compound

This compound is a heptamethine cyanine dye notable for its strong absorbance and fluorescence in the near-infrared spectrum (approximately 825 nm). A key structural feature is the presence of a terminal carboxylic acid group, which allows for covalent conjugation to other molecules, such as targeting ligands, polymers, or nanoparticles. This property, combined with its high light-to-heat conversion efficiency, makes this compound a valuable agent for photothermal therapy (PTT) in cancer research. However, its inherently hydrophobic nature and limited stability present significant challenges for formulation and clinical translation. Understanding these properties is critical for developing effective and stable delivery systems.

Solubility of this compound

The solubility of this compound is a critical parameter for its handling, formulation, and biological application. As a hydrophobic molecule, it exhibits poor solubility in aqueous solutions, necessitating the use of organic solvents or advanced formulation strategies for in vitro and in vivo studies.

Quantitative solubility data for this compound is limited in publicly available literature. The most commonly cited solvent is Dimethyl Sulfoxide (DMSO). Other organic solvents are often used, but specific concentrations are not widely reported. Encapsulation or conjugation is typically required to achieve stable dispersions in aqueous media.[1]

SolventMolar Mass ( g/mol )Concentration (mg/mL)Molar Concentration (mM)Conditions & Notes
Dimethyl Sulfoxide (DMSO) 904.344.555.52Requires sonication and warming to 60°C for dissolution. The use of fresh, anhydrous DMSO is recommended as hygroscopic DMSO can significantly lower solubility.[2]
Water / PBS 904.34Practically Insoluble-Aggregates in aqueous media. Formulation (e.g., nanoparticle encapsulation, polymer conjugation) is necessary for aqueous dispersibility.[1][3]
Methanol, Ethanol 904.34Slightly Soluble-Qualitative assessment suggests low solubility.[4]
Chloroform 904.34Slightly Soluble-Qualitative assessment suggests low solubility.[4]
Dimethylformamide (DMF) 904.34Soluble-Often used as a solvent for similar hydrophobic molecules.[4]

This protocol outlines a systematic approach to determine the maximum solubility of this compound in a given solvent.

2.2.1 Materials and Equipment

  • This compound (solid powder)

  • Analytical balance (±0.01 mg)

  • Glass vials or test tubes (e.g., 1.5 mL or 8 mL)

  • Solvent of interest (high purity, e.g., HPLC grade)

  • Pipettes

  • Vortex mixer

  • Bath sonicator

  • Centrifuge

  • Water bath or heating block

2.2.2 Tiered Solubility Testing Procedure This procedure is adapted from established methods for solubility screening.

  • Initial High-Concentration Test (e.g., 20 mg/mL):

    • Weigh approximately 10 mg of this compound into a pre-weighed glass vial.

    • Add the calculated volume of solvent to achieve the target concentration (e.g., 0.5 mL for 20 mg/mL).

    • Vortex the mixture vigorously for 1-2 minutes at room temperature.

    • Visually inspect for undissolved particles. If not fully dissolved, proceed to sonication.

    • Sonicate the vial in a water bath for up to 5 minutes. If necessary, gently warm the sample (e.g., to 40-60°C), noting any temperature effects.

    • If the compound dissolves completely, it is considered soluble at this concentration.

  • Step-Down Dilution (if insoluble at the initial concentration):

    • If the compound is not fully soluble, add a precise volume of solvent to dilute the concentration in a stepwise manner (e.g., to 10 mg/mL, then 5 mg/mL, and so on).

    • After each solvent addition, repeat the vortexing, sonication, and warming steps.

    • The solubility is determined as the highest concentration at which no solid particles are visible to the naked eye after centrifugation (e.g., 5000 rpm for 5 minutes) to pellet any remaining microparticulates.

  • Confirmation:

    • The supernatant of the saturated solution can be carefully diluted and analyzed by UV-Vis spectroscopy to quantify the concentration, providing a more precise solubility value than visual inspection alone.

G start Start: Weigh this compound add_solvent Add Solvent to Target High Concentration (e.g., 20 mg/mL) start->add_solvent mix Mix: 1. Vortex (2 min) 2. Sonicate (5 min) 3. Optional: Warm (40-60°C) add_solvent->mix check_sol Visually Inspect for Undissolved Solid mix->check_sol centrifuge Centrifuge (5000 rpm, 5 min) mix->centrifuge soluble Result: Soluble at Tested Concentration check_sol->soluble Yes add_more_solvent Add Known Volume of Solvent to Dilute check_sol->add_more_solvent No add_more_solvent->mix check_sol_final Inspect Supernatant for Clarity centrifuge->check_sol_final check_sol_final->soluble Clear insoluble Result: Insoluble at This Concentration. Report Highest Soluble Conc. check_sol_final->insoluble Particulates Remain G cluster_stress Forced Degradation (Stress Testing) cluster_analysis Analysis & Validation hydrolysis Hydrolysis (Acid, Base, Neutral) hplc Develop Stability-Indicating HPLC Method hydrolysis->hplc oxidation Oxidation (H₂O₂) oxidation->hplc thermal Thermal (Heat) thermal->hplc photo Photolytic (Light) photo->hplc separation Achieve Resolution Between Parent and Degradants hplc->separation validation Validate Method (Specificity, Linearity, Accuracy) separation->validation result Establish Degradation Pathway and Shelf-Life validation->result start Prepare this compound Samples (Solid & Solution) start->hydrolysis start->oxidation start->thermal start->photo

References

IR-825 Dye: A Technical Guide to its Synthesis, Properties, and Applications in Biomedical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

IR-825 is a near-infrared (NIR) heptamethine cyanine (B1664457) dye that has garnered significant attention in the biomedical field, particularly for its applications in cancer therapy and imaging. Its strong absorbance in the NIR region, where biological tissues have minimal absorbance and autofluorescence, allows for deep tissue penetration of light. This technical guide provides a comprehensive overview of this compound, including a generalized synthesis approach, its key photophysical properties, and detailed experimental workflows for its application in photothermal therapy.

Introduction: Discovery and Background

Physicochemical and Photophysical Properties

This compound is a complex organic molecule with the chemical formula C₅₄H₄₈BrClN₂O₄ and a molecular weight of 904.34 g/mol .[2] A summary of its key properties is presented in the table below.

PropertyValueReference
Chemical Formula C₅₄H₄₈BrClN₂O₄[2]
Molecular Weight 904.34 g/mol [2]
CAS Number 1558079-49-4[2]
Appearance Dark solidN/A
Solubility Soluble in organic solvents (e.g., DMSO, DMF)N/A
Absorption Maximum (λmax) ~825 nm (in solution)[3]
Emission Maximum (λem) ~830 nm (in solution)[3]
Molar Extinction Coefficient (ε) Data not readily availableN/A
Fluorescence Quantum Yield (ΦF) Data not readily availableN/A

Synthesis of this compound: A Generalized Approach

A specific, detailed synthesis protocol for this compound is not publicly documented. However, based on the general synthesis of heptamethine cyanine dyes, a plausible synthetic route can be outlined. The synthesis of such dyes typically involves the condensation of two heterocyclic precursors with a polymethine chain-forming reagent.

A common method for synthesizing substituted heptamethine cyanine dyes involves the reaction of an indolenine salt with a reactive intermediate that provides the central part of the polymethine chain.[1]

Generalized Experimental Protocol for Heptamethine Cyanine Dye Synthesis
  • Synthesis of the Indolenium Salt: A substituted indole (B1671886) is quaternized by reaction with an alkylating agent (e.g., an alkyl halide or sulfate) in a suitable solvent. The product is then precipitated and purified.

  • Preparation of the Polymethine Bridge Precursor: A key intermediate, such as N-[5-(phenylamino)-2,4-pentadienylidene]aniline monohydrochloride or a similar Vilsmeier-Haack reagent, is prepared.[1]

  • Condensation Reaction: The quaternized indolenium salt (2 equivalents) is reacted with the polymethine bridge precursor (1 equivalent) in a solvent mixture, often containing acetic anhydride (B1165640) and a base like pyridine (B92270) or triethylamine, under reflux conditions.[1][3]

  • Purification: The crude dye is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.

The following diagram illustrates a generalized workflow for the synthesis of a heptamethine cyanine dye.

G cluster_synthesis Generalized Synthesis of Heptamethine Cyanine Dyes indole Substituted Indole alkylation Alkylation (e.g., Alkyl Halide) indole->alkylation Step 1 indolenium Quaternized Indolenium Salt alkylation->indolenium condensation Condensation Reaction (Solvent, Base, Heat) indolenium->condensation bridge_precursor Polymethine Bridge Precursor (e.g., Vilsmeier-Haack Reagent) bridge_precursor->condensation Step 2 crude_dye Crude Heptamethine Cyanine Dye condensation->crude_dye purification Purification (Recrystallization) crude_dye->purification Step 3 final_dye Pure Heptamethine Cyanine Dye purification->final_dye

A generalized workflow for the synthesis of heptamethine cyanine dyes.

Applications in Photothermal Therapy

The primary application of this compound in drug development and research is as a photothermal agent in cancer therapy. Its mechanism of action is based on the conversion of absorbed near-infrared light into heat, leading to localized hyperthermia and tumor cell ablation.

Mechanism of Photothermal Therapy (PTT)

The process of photothermal therapy using this compound can be summarized in the following steps:

  • Administration and Accumulation: this compound, often encapsulated in nanoparticles to improve its stability and bioavailability, is administered systemically. Due to the enhanced permeability and retention (EPR) effect, the nanoparticles preferentially accumulate in tumor tissue.

  • NIR Laser Irradiation: The tumor site is irradiated with a near-infrared laser at a wavelength corresponding to the absorption maximum of this compound (around 808-825 nm).

  • Photothermal Conversion: this compound molecules absorb the laser energy, causing them to enter an excited state. This energy is then rapidly dissipated as heat into the surrounding environment through non-radiative decay pathways.

  • Hyperthermia and Cell Death: The localized increase in temperature (hyperthermia) induces cellular damage and apoptosis or necrosis of the cancer cells.

The following diagram illustrates the mechanism of action of this compound in photothermal therapy.

G cluster_ptt_mechanism Mechanism of this compound in Photothermal Therapy admin Systemic Administration of This compound Nanoparticles accumulation Tumor Accumulation (EPR Effect) admin->accumulation irradiation NIR Laser Irradiation (~808 nm) accumulation->irradiation absorption Light Absorption by this compound irradiation->absorption heat Heat Generation (Photothermal Conversion) absorption->heat hyperthermia Localized Hyperthermia heat->hyperthermia cell_death Cancer Cell Apoptosis/Necrosis hyperthermia->cell_death

The mechanism of action of this compound in photothermal cancer therapy.
Experimental Protocol: Preparation of this compound-Loaded Nanoparticles for PTT

This protocol describes a general method for encapsulating this compound into polymeric nanoparticles for use in photothermal therapy studies.

  • Materials:

    • This compound dye

    • Biodegradable polymer (e.g., PLGA, PLA)

    • Organic solvent (e.g., acetone, dichloromethane)

    • Surfactant (e.g., PVA, Pluronic F-127)

    • Deionized water

  • Procedure:

    • Oil Phase Preparation: Dissolve a specific amount of the polymer and this compound in the organic solvent.

    • Aqueous Phase Preparation: Dissolve the surfactant in deionized water.

    • Emulsification: Add the oil phase dropwise to the aqueous phase while stirring vigorously or sonicating to form an oil-in-water emulsion.

    • Solvent Evaporation: Continue stirring the emulsion for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.

    • Nanoparticle Collection and Purification: Centrifuge the nanoparticle suspension to pellet the nanoparticles. Wash the nanoparticles several times with deionized water to remove excess surfactant and unencapsulated dye.

    • Lyophilization and Storage: Resuspend the purified nanoparticles in a small amount of deionized water containing a cryoprotectant (e.g., sucrose) and lyophilize for long-term storage.

The following diagram illustrates the experimental workflow for preparing and utilizing this compound-loaded nanoparticles for photothermal therapy.

G cluster_workflow Experimental Workflow for this compound PTT dissolve Dissolve Polymer and this compound in Organic Solvent emulsify Emulsify in Aqueous Surfactant Solution dissolve->emulsify evaporate Solvent Evaporation emulsify->evaporate purify Centrifugation and Washing evaporate->purify lyophilize Lyophilization purify->lyophilize characterize Nanoparticle Characterization (Size, Drug Loading) lyophilize->characterize in_vitro In Vitro Studies (Cell Viability, PTT Efficacy) characterize->in_vitro in_vivo In Vivo Studies (Tumor-bearing Animal Model) characterize->in_vivo administer Nanoparticle Administration in_vivo->administer irradiate NIR Laser Irradiation of Tumor administer->irradiate evaluate Evaluation of Therapeutic Efficacy irradiate->evaluate

Workflow for the preparation and evaluation of this compound nanoparticles for PTT.

Conclusion

This compound is a valuable tool in the field of biomedical research, particularly for its application as a photothermal agent. While detailed information on its original discovery and a specific synthesis protocol are not widely disseminated, its properties and applications are well-documented in recent literature. The generalized synthesis and experimental protocols provided in this guide offer a framework for researchers and drug development professionals to explore the potential of this compound and similar heptamethine cyanine dyes in developing novel cancer therapies and diagnostic agents. Further research into the synthesis of novel this compound derivatives and their conjugation to targeting moieties will likely expand their therapeutic and diagnostic capabilities.

References

An In-depth Technical Guide to the Core Principles of IR-825 in Photothermal Therapy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Photothermal therapy (PTT) has emerged as a minimally invasive and highly specific cancer treatment modality.[1] This approach utilizes photothermal agents (PTAs) that convert near-infrared (NIR) light energy into localized heat, inducing hyperthermia and subsequent ablation of tumor cells.[1][2] IR-825, a small molecule cyanine (B1664457) dye, is a prominent PTA characterized by its strong absorbance in the NIR region, a spectral window where biological tissues are relatively transparent.[3][4] However, the clinical application of free this compound is hampered by its poor stability and hydrophobicity.[3] Consequently, various nanodelivery systems have been developed to encapsulate this compound, enhancing its stability, biocompatibility, and tumor-targeting capabilities. This guide provides a comprehensive overview of the fundamental principles of this compound-mediated PTT, detailing its mechanism of action, photophysical properties, formulation strategies, and the key experimental protocols for its evaluation.

Core Principle: The Photothermal Effect of this compound

The fundamental principle of this compound in PTT lies in its ability to efficiently convert absorbed light energy into thermal energy.[5] As a cyanine dye, this compound possesses a delocalized π-electron system that strongly absorbs light in the NIR-I window (750–900 nm).[4][6]

The process can be summarized as follows:

  • Light Absorption: When irradiated with an NIR laser (typically around 808 nm or 820 nm), electrons in the this compound molecule are excited from the ground state to a higher energy singlet state.[2]

  • Non-Radiative Decay: Instead of returning to the ground state by emitting fluorescence (radiative decay), the excited electrons predominantly undergo non-radiative decay pathways, such as vibrational relaxation.

  • Heat Generation: This non-radiative decay process releases energy in the form of heat (phonons) to the surrounding environment.

  • Localized Hyperthermia: The accumulation of this compound within the tumor tissue, often facilitated by nanoparticle delivery, ensures that this heat generation is localized. The temperature in the target region is rapidly elevated (typically to 43-50°C or higher), inducing cell death while minimizing damage to adjacent healthy tissues.[7][8]

cluster_0 A NIR Laser Irradiation (e.g., 808 nm) B This compound Molecule (Ground State) A->B Photon Absorption C Excited State B->C Excitation C->B Fluorescence (Minor Pathway) D Non-Radiative Decay (Vibrational Relaxation) C->D Dominant Pathway E Heat Generation D->E F Localized Hyperthermia (>43°C) E->F G Tumor Cell Death (Apoptosis/Necrosis) F->G

Diagram 1: The photothermal conversion mechanism of this compound.

Photophysical and Photochemical Properties

The efficacy of this compound as a PTA is dictated by its inherent photophysical properties. A key characteristic is its dual absorption peaks, which allow for versatile applications in both imaging and therapy.[2][4] When excited at a lower wavelength (~600 nm), it exhibits a significant fluorescence quantum yield, making it suitable for fluorescence imaging.[2][4] Conversely, upon excitation with an NIR laser (~820 nm), the fluorescence quantum yield decreases markedly while the photothermal conversion efficiency (PCE) increases significantly.[2][4]

Table 1: Summary of this compound Photophysical Properties

Property Value / Range Remarks Source
Absorption Maxima (λmax) ~600 nm and ~820 nm Dual peaks allow for imaging and therapeutic functions. [2][4]
Emission Maximum (λem) ~650 nm (with ~600 nm excitation) Used for fluorescence imaging. [2][4]
Excitation for PTT ~808 nm / 820 nm Common laser wavelength used for photothermal therapy. [9][10]
Fluorescence Quantum Yield (Φ) 42% (at 600 nm excitation) High yield at lower wavelength excitation supports imaging. [2][4]

| Photothermal Conversion Efficiency (PCE) | 25.23% (for one liposomal formulation) | Represents the efficiency of light-to-heat conversion. Varies with formulation. |[11] |

Formulation and Nanoparticle Delivery Systems

Due to poor stability and hydrophobicity in physiological conditions, this compound requires encapsulation within delivery vehicles.[3] Nanoparticles (NPs) are ideal carriers that enhance biocompatibility, improve circulation half-life, and enable passive tumor targeting via the Enhanced Permeability and Retention (EPR) effect.[1]

Commonly used nanoformulations include:

  • Polymeric Micelles/Nanoparticles: Amphiphilic block copolymers can self-assemble to encapsulate hydrophobic this compound in their core.[12][13]

  • Liposomes: Phospholipid-based vesicles that can effectively load this compound within their lipid bilayer.[11]

  • Hybrid Nanoparticles: Combining polymers and lipids can create stable core-shell structures for efficient drug delivery.[10]

These formulations not only protect this compound from degradation but also prevent its premature release before reaching the tumor site.[12]

Table 2: Examples of this compound Nanoparticle Formulations and Characteristics

Nanoparticle System Core Components Average Size (nm) Drug Loading Rate (%) Key Feature Source
MPPD@IR825/DTX NPs PEI-PCL Nanoscale Not Specified pH-responsive charge-reversal for enhanced uptake. [3]
PEG-PLD(IR825) Nanomicelles PEG-PLD Not Specified ~21.0% High drug loading via chemical conjugation. [12][13]
PpIX-IR-820@Lipo NPs Liposome ~380 nm Not Specified Dual encapsulation for combined PTT and PDT. [11]

| IR-820 PLGA NPs | PLGA, Phospholipid | 103 ± 8 | Not Specified | Core-shell structure with high stability. |[10] |

Mechanisms of PTT-Induced Cell Death

The localized hyperthermia generated by this compound triggers various cell death pathways. The specific mechanism is often temperature-dependent.[8]

  • Apoptosis: At milder temperatures (43–49 °C), PTT can induce programmed cell death. This involves DNA damage, activation of the p53 tumor suppressor, modulation of the Bcl-2 family of proteins (increasing pro-apoptotic Bax), release of cytochrome c from mitochondria, and subsequent activation of the caspase cascade (caspase-9 and caspase-3).[8][14] Apoptosis is generally preferred as it does not elicit a strong inflammatory response.[14]

  • Necrosis: At higher temperatures (≥49 °C), PTT typically causes necrosis, a form of uncontrolled cell death resulting from direct thermal damage to cellular structures, leading to cell lysis and inflammation.[8]

  • Other Pathways: Recent studies show PTT can also induce other forms of regulated cell death, such as pyroptosis (a highly inflammatory form of programmed cell death) and ferroptosis (an iron-dependent form of cell death characterized by lipid peroxidation).[15][16] These pathways can further stimulate an anti-tumor immune response.[15]

cluster_0 A This compound + NIR Laser B Localized Hyperthermia (43-49°C) A->B C DNA Damage B->C D p53 Activation C->D E Bax Upregulation Bcl-2 Downregulation D->E F Mitochondrial Outer Membrane Permeabilization E->F G Cytochrome c Release F->G H Apoptosome Formation G->H I Caspase-9 Activation H->I J Caspase-3 Activation I->J K Apoptosis J->K

Diagram 2: Signaling pathway for PTT-induced apoptosis.

Key Experimental Protocols

Protocol: Measurement of Photothermal Conversion Efficiency (PCE)

The PCE (η) quantifies the effectiveness of a PTA. A common method involves monitoring the temperature of a PTA solution during laser irradiation and subsequent cooling.[17]

Methodology:

  • Sample Preparation: Prepare a solution of this compound nanoparticles at a known concentration (e.g., 50 µg/mL) in a quartz cuvette.[17]

  • Irradiation: Irradiate the solution with a continuous-wave NIR laser (e.g., 808 nm) at a fixed power density (e.g., 1-3 W/cm²) for a set duration (e.g., 10-60 minutes) until a steady-state maximum temperature (T_max) is reached.[9][17] Record the temperature change over time.

  • Cooling: Turn off the laser and continue to record the temperature as the solution cools back to ambient temperature (T_amb).[17]

  • Calculation: The PCE (η) is calculated using the following formula, derived from Roper's method: *η = [hA(T_max - T_amb) - Q_0] / [I(1 - 10^(-Aλ))] * Where:

    • h is the heat transfer coefficient.

    • A is the surface area of the container.

    • T_max is the maximum steady-state temperature.

    • T_amb is the ambient temperature.

    • Q_0 is the heat absorbed by the solvent.

    • I is the incident laser power.

    • Aλ is the absorbance of the nanoparticles at the laser wavelength. The term hA is determined from the time constant of the cooling period.[17]

Protocol: In Vitro Photothermal Therapy

This protocol assesses the cytotoxic effect of this compound PTT on cancer cell lines.

A 1. Cell Seeding Seed cancer cells (e.g., 4T1, HeLa) in 96-well plates and incubate for 24h. B 2. Incubation with NPs Replace medium with fresh medium containing This compound nanoparticles at various concentrations. A->B C 3. NIR Laser Irradiation Expose specific wells to an 808 nm laser (e.g., 1 W/cm², 5 min). Include control groups (no NPs, no laser). B->C D 4. Post-Irradiation Incubation Incubate cells for an additional period (e.g., 24h). C->D E 5. Viability Assessment Measure cell viability using an MTT or similar assay. Calculate cell death percentage. D->E A 1. Tumor Model Establishment Subcutaneously inoculate cancer cells (e.g., 4T1) into mice (e.g., BALB/c). Allow tumors to grow to a palpable size. B 2. Nanoparticle Administration Administer this compound nanoparticles via intravenous or intratumoral injection. A->B C 3. Tumor Accumulation Allow time (e.g., 24-72h) for nanoparticles to accumulate in the tumor via the EPR effect. B->C D 4. NIR Laser Irradiation Irradiate the tumor region with an 808 nm laser (e.g., 0.6 W/cm², 5 min). Monitor temperature with an IR thermal camera. C->D E 5. Therapeutic Monitoring Measure tumor volume and body weight every few days. Monitor survival over a longer period. D->E

References

Methodological & Application

Application Notes and Protocols: IR-825 Conjugation to Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the conjugation of the near-infrared (NIR) fluorescent dye, IR-825, to antibodies. These antibody-dye conjugates are powerful tools for a variety of research and therapeutic applications, including in vivo imaging, flow cytometry, and targeted drug delivery.

Introduction to this compound

This compound is a heptamethine cyanine (B1664457) dye that exhibits strong absorption and fluorescence in the near-infrared spectrum. The use of NIR dyes like this compound for biological applications is advantageous due to the deeper tissue penetration of light and reduced autofluorescence from endogenous molecules in this spectral region. These characteristics make this compound an excellent candidate for labeling biomolecules such as antibodies for sensitive detection in both in vitro and in vivo settings. The most common method for conjugating this compound to antibodies is through the use of an N-hydroxysuccinimide (NHS) ester derivative of the dye, which reacts with primary amines on the antibody to form a stable amide bond.

Key Experimental Parameters and Data

Successful conjugation of this compound to an antibody requires careful optimization of several parameters to achieve the desired Degree of Labeling (DOL), which represents the average number of dye molecules conjugated to a single antibody molecule. The optimal DOL for most antibodies is typically between 2 and 10, depending on the specific dye and protein properties.[1]

ParameterRecommended Range/ValueRationale & Considerations
Antibody Purity >95%Impurities or stabilizing proteins like BSA or gelatin can interfere with the labeling reaction.[1] It is crucial to use a purified antibody solution.
Antibody Concentration 2-10 mg/mLA protein concentration below 2 mg/mL can significantly reduce conjugation efficiency.[1]
Reaction Buffer 0.1 M Sodium Bicarbonate, pH 8.0-8.5 or 50-100 mM Sodium Phosphate, pH 7.2-8.0The reaction between an NHS ester and a primary amine is most efficient at a slightly alkaline pH.[2][3] Buffers containing primary amines (e.g., Tris or glycine) must be avoided as they will compete with the antibody for reaction with the dye.[1][4]
Molar Ratio of Dye to Antibody 5:1 to 20:1This ratio will need to be optimized to achieve the desired DOL. A higher molar excess of the dye will generally result in a higher DOL. A starting point of a 10:1 molar ratio is often recommended.[]
Reaction Time 1-2 hoursIncubation for 1 hour at room temperature is a common starting point.[2][] Longer incubation times may lead to hydrolysis of the NHS ester.
Reaction Temperature Room TemperatureThis is convenient and generally effective for the conjugation reaction.
Purification Method Size Exclusion Chromatography (e.g., Sephadex G-25) or DialysisThese methods are used to separate the labeled antibody from unconjugated dye and other reaction byproducts.[1][]

Experimental Protocols

This section provides a detailed step-by-step protocol for the conjugation of an this compound NHS ester to an antibody.

Materials and Equipment
  • Purified antibody in a suitable buffer (e.g., PBS)

  • This compound NHS ester

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3

  • Purification column (e.g., Sephadex G-25)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Spectrophotometer

  • Microcentrifuge tubes

  • Pipettes

Protocol for this compound Conjugation to an Antibody
  • Antibody Preparation:

    • Start with a purified antibody solution at a concentration of 2-10 mg/mL.[1]

    • If the antibody is in a buffer containing primary amines (e.g., Tris), it must be dialyzed against PBS (pH 7.4) before proceeding.[1][6]

    • Add 1/10th volume of 1 M sodium bicarbonate to the antibody solution to raise the pH to approximately 8.3.[6]

  • This compound NHS Ester Preparation:

    • Immediately before use, dissolve the this compound NHS ester in a small amount of anhydrous DMF or DMSO to a concentration of 10 mg/mL.[2] NHS esters are moisture-sensitive and should be handled accordingly.[4]

  • Conjugation Reaction:

    • Calculate the required volume of the this compound NHS ester solution to achieve the desired molar excess (e.g., 10:1 dye-to-antibody ratio).

    • Add the calculated volume of the dissolved this compound NHS ester to the antibody solution while gently vortexing.

    • Incubate the reaction mixture for 1 hour at room temperature, protected from light.[2]

  • Purification of the Conjugate:

    • Prepare a size exclusion chromatography column (e.g., Sephadex G-25) according to the manufacturer's instructions, equilibrating it with PBS (pH 7.4).

    • Apply the reaction mixture to the top of the column.

    • Elute the conjugate with PBS. The labeled antibody will be in the first colored fractions to elute from the column. Unconjugated dye will elute later.

    • Alternatively, purify the conjugate by dialyzing against PBS at 4°C with several buffer changes to remove free dye.[6]

Characterization of the this compound Antibody Conjugate

Calculation of the Degree of Labeling (DOL):

The DOL can be determined by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the maximum absorbance wavelength of this compound (approximately 825 nm).

  • Measure the absorbance of the conjugate solution at 280 nm (A280) and ~825 nm (Adye).

  • Calculate the concentration of the dye using the Beer-Lambert law:

    • [Dye] (M) = Adye / εdye

    • Where εdye is the molar extinction coefficient of this compound at its maximum absorbance.

  • Calculate the concentration of the antibody, correcting for the absorbance of the dye at 280 nm:

    • [Antibody] (M) = (A280 - (Adye × CF)) / εAb

    • Where εAb is the molar extinction coefficient of the antibody at 280 nm (e.g., 210,000 M-1cm-1 for IgG) and CF is the correction factor (A280 of the free dye / Amax of the free dye).

  • Calculate the DOL:

    • DOL = [Dye] / [Antibody]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification cluster_characterization Characterization Ab_prep Antibody Preparation (Purification & Buffering) Conjugation Conjugation Reaction (Mixing & Incubation) Ab_prep->Conjugation Dye_prep This compound NHS Ester Preparation (Dissolution) Dye_prep->Conjugation Purification Purification (Size Exclusion Chromatography) Conjugation->Purification Characterization Characterization (DOL Calculation) Purification->Characterization

Caption: Experimental workflow for this compound antibody conjugation.

chemical_reaction Antibody Antibody -NH2 (Lysine) Conjugate This compound Antibody Conjugate -NH-C=O-IR-825 Antibody->Conjugate pH 8.0-8.5 IR825_NHS This compound-NHS Ester O=C-O-N(C=O)2 IR825_NHS->Conjugate NHS_byproduct N-Hydroxysuccinimide Conjugate->NHS_byproduct Byproduct

Caption: Amine-reactive conjugation of this compound NHS ester to an antibody.

References

Application Notes and Protocols for the Conjugation of IR-825 to Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The near-infrared (NIR) fluorescent dye IR-825 is a valuable tool in preclinical research, particularly in the development of targeted drug delivery systems and diagnostic agents. Its spectral properties, with absorption and emission in the NIR window (700-900 nm), allow for deep tissue penetration and reduced autofluorescence, making it ideal for in vivo imaging. Covalently conjugating this compound to nanoparticles (NPs) enhances its utility by improving its pharmacokinetic profile, enabling targeted delivery, and allowing for multimodal functionalities.

This document provides detailed protocols for two common and robust covalent conjugation strategies for attaching this compound to the surface of various nanoparticles: Amine-Carboxyl Coupling using EDC/NHS chemistry and Maleimide-Thiol Chemistry . These methods are broadly applicable to a range of nanoparticle platforms, including polymeric nanoparticles, gold nanoparticles, and liposomes.

Key Conjugation Chemistries

Amine-Carboxyl Coupling via EDC/NHS Chemistry

This is one of the most widely used bioconjugation methods. It forms a stable amide bond between a carboxyl group (-COOH) on the nanoparticle (or the dye) and a primary amine (-NH2) on the corresponding conjugation partner. The reaction is typically mediated by 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. EDC activates the carboxyl group to form a highly reactive O-acylisourea intermediate. This intermediate can then react directly with a primary amine. However, the addition of NHS stabilizes this intermediate by converting it into a more stable, amine-reactive NHS ester, which improves the efficiency of the conjugation reaction, especially in aqueous solutions.

Maleimide-Thiol Chemistry

This "click chemistry" approach involves the reaction between a maleimide (B117702) group and a sulfhydryl (thiol, -SH) group. This reaction is highly specific and proceeds rapidly at physiological pH (6.5-7.5) to form a stable thioether bond. This method is particularly useful for conjugating thiol-containing biomolecules like peptides or antibodies, or for nanoparticles that have been functionalized with either maleimide or thiol groups.

Experimental Protocols

Protocol 1: Amine-Carboxyl Coupling of this compound to Carboxylated Nanoparticles

This protocol describes the conjugation of an amine-functionalized this compound derivative (IR825-NH2) to nanoparticles with carboxyl groups on their surface (e.g., carboxylated polymeric nanoparticles, carboxyl-terminated PEGylated gold nanoparticles).

Materials:

  • Carboxylated Nanoparticles (e.g., PLGA-COOH, AuNP-COOH)

  • IR825-NH2

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)

  • N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid) buffer, pH 5.0-6.0

  • Coupling Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.4

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Purification system (e.g., centrifuge with appropriate centrifugal filters, size exclusion chromatography column)

Procedure:

  • Nanoparticle Preparation:

    • Resuspend the carboxylated nanoparticles in Activation Buffer to a concentration of 1-10 mg/mL.

    • Vortex or sonicate briefly to ensure a homogenous dispersion.

  • Activation of Carboxyl Groups:

    • Prepare fresh solutions of EDC and Sulfo-NHS in anhydrous DMF or DMSO.

    • Add EDC and Sulfo-NHS to the nanoparticle suspension. The molar ratio of EDC/Sulfo-NHS to the carboxyl groups on the nanoparticles should be optimized, but a starting point of a 10 to 50-fold molar excess is recommended.

    • Incubate the mixture for 15-30 minutes at room temperature with gentle mixing to activate the carboxyl groups.

  • Purification of Activated Nanoparticles:

    • Centrifuge the activated nanoparticle suspension to pellet the nanoparticles and remove excess EDC and Sulfo-NHS.

    • Resuspend the nanoparticle pellet in Coupling Buffer. Repeat the washing step at least twice.

  • Conjugation Reaction:

    • Dissolve IR825-NH2 in a minimal amount of DMF or DMSO and then dilute in Coupling Buffer.

    • Add the IR825-NH2 solution to the washed, activated nanoparticles. The molar ratio of IR825-NH2 to nanoparticles should be optimized based on the desired degree of labeling. A starting molar excess of 5:1 to 20:1 (dye to nanoparticle) is recommended.

    • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing, protected from light.

  • Quenching of Unreacted Sites:

    • Add the Quenching Solution to the reaction mixture to a final concentration of 10-50 mM.

    • Incubate for 15-30 minutes at room temperature to deactivate any remaining NHS-esters.

  • Purification of this compound Conjugated Nanoparticles:

    • Purify the conjugated nanoparticles from unreacted dye and byproducts by repeated centrifugation and resuspension in fresh Coupling Buffer or by size exclusion chromatography.

  • Characterization and Storage:

    • Characterize the purified this compound-nanoparticle conjugates using UV-Vis spectroscopy, fluorescence spectroscopy, and dynamic light scattering (DLS).

    • Store the final conjugate suspension at 4°C, protected from light.

Protocol 2: Maleimide-Thiol Conjugation of this compound to Thiolated Nanoparticles

This protocol details the conjugation of a maleimide-functionalized this compound derivative (this compound-Maleimide) to nanoparticles bearing thiol groups.

Materials:

  • Thiolated Nanoparticles (e.g., PLGA-PEG-SH, AuNP-SH)

  • This compound-Maleimide

  • Conjugation Buffer: 1X PBS with 2 mM EDTA, pH 7.0-7.5 (degassed)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Purification system (e.g., centrifuge with appropriate centrifugal filters, size exclusion chromatography column)

Procedure:

  • Nanoparticle and Dye Preparation:

    • Resuspend the thiolated nanoparticles in degassed Conjugation Buffer to a concentration of 1-10 mg/mL.

    • Dissolve this compound-Maleimide in a minimal amount of anhydrous DMF or DMSO and then dilute in the Conjugation Buffer.

  • Conjugation Reaction:

    • Add the this compound-Maleimide solution to the thiolated nanoparticle suspension. The molar ratio of maleimide to thiol groups should be optimized, with a starting ratio of 2:1 to 5:1 often being effective.[1]

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle mixing, protected from light.

  • Purification of this compound Conjugated Nanoparticles:

    • Purify the conjugated nanoparticles from unreacted dye by repeated centrifugation and resuspension in fresh Conjugation Buffer or by size exclusion chromatography.

  • Characterization and Storage:

    • Characterize the purified this compound-nanoparticle conjugates using UV-Vis spectroscopy, fluorescence spectroscopy, and DLS.

    • Store the final conjugate suspension at 4°C, protected from light.

Data Presentation: Quantitative Parameters for Conjugation

The following tables summarize key quantitative parameters for the conjugation of dyes to nanoparticles, based on literature findings. These values can serve as a starting point for optimization.

Table 1: Amine-Carboxyl Coupling Parameters

ParameterNanoparticle TypeDye/MoleculeMolar Ratio (EDC:NHS:Molecule)Conjugation Efficiency/LoadingReference
Drug Loading RatePolymeric MicellesIR825-NH2Not specified~21.0% (w/w)[2]
Reactant RatioCarboxylated Gold NPsAntibodyVaries, e.g., EDC/NHS in mg/mLNot specified[3]
Reactant RatioPLGA NPsAntibody5:1 (Maleimide:Thiol)58 ± 12%[1]

Table 2: Maleimide-Thiol Coupling Parameters

ParameterNanoparticle TypeDye/MoleculeMolar Ratio (Maleimide:Thiol)Conjugation EfficiencyReference
Reactant RatioPLGA NPscRGDfK peptide2:184 ± 4%[1]
Reactant RatioPLGA NPs11A4 nanobody5:158 ± 12%[1]
Antibody LoadingPLGA-PEG-Mal NPsThiolated Antibody16:1 and 5:1Tunable[4]

Characterization of this compound-Nanoparticle Conjugates

Successful conjugation should be confirmed using a combination of techniques:

  • UV-Visible Spectroscopy:

    • Purpose: To confirm the presence of this compound on the nanoparticles and to quantify the dye concentration.

    • Procedure: Acquire the UV-Vis spectra of the nanoparticle suspension before and after conjugation, as well as the free this compound dye.

    • Expected Results: The spectrum of the conjugated nanoparticles should exhibit the characteristic absorbance peak of this compound (around 825 nm) in addition to any spectral features of the nanoparticle itself. A slight red-shift in the absorbance maximum of this compound upon conjugation may be observed. The concentration of conjugated dye can be determined using a calibration curve of the free dye.

  • Fluorescence Spectroscopy:

    • Purpose: To confirm that the conjugated this compound retains its fluorescence properties.

    • Procedure: Excite the conjugated nanoparticle suspension at the absorbance maximum of this compound and measure the emission spectrum.

    • Expected Results: The conjugate should exhibit fluorescence emission at a wavelength characteristic of this compound (typically >830 nm).[2] Changes in fluorescence intensity or quantum yield may occur upon conjugation.

  • Dynamic Light Scattering (DLS):

    • Purpose: To determine the hydrodynamic diameter and size distribution of the nanoparticles before and after conjugation.

    • Procedure: Measure the size of the nanoparticles in a suitable buffer.

    • Expected Results: A slight increase in the hydrodynamic diameter of the nanoparticles is expected after conjugation of this compound, confirming the addition of the dye molecules to the surface. The polydispersity index (PDI) should remain low, indicating that the conjugation process did not induce significant aggregation.

  • Zeta Potential:

    • Purpose: To measure the surface charge of the nanoparticles.

    • Procedure: Determine the zeta potential of the nanoparticles before and after conjugation.

    • Expected Results: A change in the zeta potential is expected upon conjugation, reflecting the alteration of the nanoparticle's surface chemistry. For example, conjugating a positively charged dye to a negatively charged nanoparticle would result in a less negative or even positive zeta potential.

Mandatory Visualizations

G cluster_activation Activation Step cluster_conjugation Conjugation Step cluster_purification Purification NP_COOH Carboxylated Nanoparticle (-COOH) Activated_NP Amine-Reactive NHS-Ester NP NP_COOH->Activated_NP MES Buffer, pH 5-6 15-30 min, RT EDC_NHS EDC / Sulfo-NHS EDC_NHS->Activated_NP Conjugated_NP This compound Conjugated Nanoparticle Activated_NP->Conjugated_NP PBS, pH 7.4 2-4h, RT IR825_NH2 IR825-NH2 IR825_NH2->Conjugated_NP Purification Centrifugation or Size Exclusion Chromatography Conjugated_NP->Purification Final_Product Purified This compound-NP Conjugate Purification->Final_Product

Caption: Workflow for Amine-Carboxyl Coupling of this compound.

G cluster_conjugation Conjugation Step cluster_purification Purification NP_SH Thiolated Nanoparticle (-SH) Conjugated_NP This compound Conjugated Nanoparticle NP_SH->Conjugated_NP PBS, pH 7.0-7.5 2h, RT IR825_Mal This compound-Maleimide IR825_Mal->Conjugated_NP Purification Centrifugation or Size Exclusion Chromatography Conjugated_NP->Purification Final_Product Purified This compound-NP Conjugate Purification->Final_Product

References

Application Notes and Protocols: IR-825 NHS Ester Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

IR-825 is a near-infrared (NIR) cyanine (B1664457) dye that is valuable for a range of applications, including photothermal and photodynamic therapy.[1] When functionalized as an N-hydroxysuccinimide (NHS) ester, this compound becomes a reactive probe capable of covalently bonding to primary amines (-NH₂) on biomolecules such as proteins, antibodies, and amino-modified oligonucleotides.[2][3][4][5][6] This process, known as bioconjugation, forms a stable amide bond, enabling the development of targeted NIR imaging agents and therapeutics.[4][7]

These application notes provide detailed protocols and guidelines for the successful conjugation of this compound NHS ester to primary amine-containing biomolecules.

Reaction Principle

The conjugation reaction involves the nucleophilic attack of a primary amine on the carbonyl group of the NHS ester. This results in the formation of a stable amide linkage and the release of N-hydroxysuccinimide as a byproduct.[7] The reaction is highly dependent on pH; the amine must be in a non-protonated state to be reactive, necessitating a slightly basic environment.[2][3]

Data Summary

This compound NHS Ester Properties
PropertyValueReference
Molecular Weight1039.4 g/mol [1]
Excitation (Ex)805 nm[1]
Emission (Em)825 nm[1]
SolubilityWater, DMSO, DMF[1][2]
Storage-20°C, protected from light and moisture[1][8]
Recommended Reaction Conditions
ParameterRecommended RangeNotes
pH 8.0 - 9.0 (Optimal: 8.3 - 8.5)Crucial for deprotonation of primary amines.[2][3][6]
Buffer 0.1 M Sodium Bicarbonate or 0.1 M Phosphate BufferMust be free of primary amines (e.g., Tris, Glycine).[2][9]
Temperature Room Temperature (20-25°C) or 4°CRoom temperature is faster; 4°C (or on ice) can be used overnight.[2][6]
Reaction Time 1 - 4 hours at Room Temperature; Overnight at 4°CLonger times may increase labeling but also hydrolysis.[2][6]
Solvent for Dye Anhydrous DMSO or DMFPrepare fresh. Stock solutions in anhydrous solvent can be stored at -20°C for 1-2 months.[2][3]
Molar Ratio (Dye:Protein) 5:1 to 20:1Start with an 8:1 to 15:1 ratio for initial optimization.[2]
Protein Concentration 1 - 10 mg/mLHigher concentrations can improve labeling efficiency.[2][3]

Experimental Protocols

Protocol 1: Preparation of Reagents

1. Biomolecule Preparation:

  • Dissolve the protein or other amine-containing biomolecule in the chosen reaction buffer (e.g., 0.1 M Sodium Bicarbonate, pH 8.3).
  • Ensure the buffer is free of any primary amine contaminants like Tris or glycine (B1666218).[9] If the biomolecule is in an incompatible buffer, perform a buffer exchange using a desalting column or dialysis.
  • The biomolecule solution should also be free of preservatives like sodium azide (B81097) or stabilizing proteins like BSA.[4]

2. This compound NHS Ester Stock Solution Preparation:

  • Allow the vial of this compound NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.[9][10][11]
  • Prepare a stock solution (e.g., 10 mg/mL or 10 mM) by dissolving the dye in fresh, anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[4][6]
  • This solution should be used immediately.[2] For storage, aliquot and keep at -20°C under desiccated conditions for up to 1-2 months.[2][3][11]

Protocol 2: Conjugation of this compound NHS Ester to a Protein

This protocol is a general guideline and may require optimization for specific proteins.

1. Calculation of Reagents:

  • Objective: To determine the volume of this compound NHS ester stock solution needed for the desired molar excess.
  • Example Calculation: To label 1 mg of an antibody (IgG, M.W. ~150,000 Da) with a 10-fold molar excess of this compound NHS ester (M.W. 1039.4 Da).
  • Moles of IgG: (1 mg / 150,000,000 mg/mol) = 6.67 x 10⁻⁹ mol
  • Moles of this compound needed: 6.67 x 10⁻⁹ mol * 10 = 6.67 x 10⁻⁸ mol
  • Mass of this compound needed: 6.67 x 10⁻⁸ mol * 1039.4 g/mol = 6.93 x 10⁻⁵ g = 0.0693 mg
  • Volume of 10 mg/mL stock: 0.0693 mg / 10 mg/mL = 0.00693 mL = 6.93 µL

2. Reaction Procedure:

  • Add the calculated volume of the this compound NHS ester stock solution to the protein solution while gently vortexing.
  • Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.[4][12] Alternatively, the reaction can proceed overnight at 4°C.[2][3]

3. (Optional) Quenching the Reaction:

  • To stop the reaction, a quenching buffer containing a primary amine can be added. Add Tris-HCl or glycine to a final concentration of 50-100 mM and incubate for 15-30 minutes.

Protocol 3: Purification of the Conjugate

It is critical to remove unreacted dye and byproducts, which can interfere with downstream applications.

1. Size-Exclusion Chromatography / Gel Filtration:

  • This is the most common method for purifying protein conjugates.[2][6]
  • Equilibrate a desalting column (e.g., Glen Gel-Pak™, Sephadex® G-25) with a suitable storage buffer (e.g., PBS, pH 7.4).
  • Apply the reaction mixture to the column.
  • Elute the conjugate with the storage buffer. The larger, labeled protein will elute first, followed by the smaller, unconjugated dye molecules.
  • Collect the fractions and identify those containing the purified conjugate, typically by their color and/or by measuring absorbance at 280 nm (for protein) and ~820 nm (for this compound).

Protocol 4: Characterization of the Conjugate

1. Determination of Degree of Labeling (DOL):

  • The DOL, or dye-to-protein ratio, is a critical parameter for ensuring conjugate quality and consistency. It can be determined spectrophotometrically.
  • Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and at the absorption maximum of this compound, ~820 nm (A₈₂₀).
  • Calculate the protein concentration, correcting for the dye's absorbance at 280 nm:
  • Protein Conc. (M) = [A₂₈₀ - (A₈₂₀ × CF)] / ε_protein
  • Where:
  • CF is the correction factor (A₂₈₀ / A₈₂₀) for the free dye. This must be determined empirically for this compound.
  • ε_protein is the molar extinction coefficient of the protein at 280 nm.
  • Calculate the dye concentration:
  • Dye Conc. (M) = A₈₂₀ / ε_dye
  • Where ε_dye is the molar extinction coefficient of this compound at ~820 nm.
  • Calculate the DOL:
  • DOL = Dye Conc. (M) / Protein Conc. (M)

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purify Purification & Storage p1 Prepare Protein in Amine-Free Buffer (pH 8.3-8.5) r1 Add Dye Stock to Protein Solution p1->r1 p2 Prepare this compound NHS Stock in Anhydrous DMSO/DMF p2->r1 r2 Incubate 1-4h at RT (Protect from Light) r1->r2 u1 Purify via Gel Filtration r2->u1 u2 Characterize (DOL) u1->u2 u3 Store Conjugate at 4°C or -20°C u2->u3

Caption: Workflow for this compound NHS ester conjugation to proteins.

reaction_pathway protein Protein-NH₂ (Primary Amine) intermediate Tetrahedral Intermediate protein->intermediate + nhs_ester This compound-NHS Ester nhs_ester->intermediate conjugate Protein-NH-CO-IR-825 (Stable Amide Bond) intermediate->conjugate Elimination byproduct N-Hydroxysuccinimide intermediate->byproduct

Caption: Reaction mechanism of NHS ester with a primary amine.

References

Application Notes and Protocols for IR-825 in Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to IR-825

This compound is a near-infrared (NIR) fluorescent dye belonging to the heptamethine cyanine (B1664457) class.[1] Its fluorescence emission in the NIR spectrum (700-900 nm) makes it a valuable tool for in vitro and in vivo fluorescence microscopy. The longer wavelengths of NIR light allow for deeper tissue penetration and reduced autofluorescence from biological samples, leading to a higher signal-to-noise ratio in imaging experiments. The this compound molecule contains a carboxyl group, which allows for its conjugation to other molecules, such as antibodies or nanoparticles, for targeted imaging applications.[2]

Key Applications

  • In Vitro Cellular Imaging: Labeling and tracking of cells in culture.

  • In Vivo Imaging: Non-invasive imaging of biological processes in small animal models.[1]

  • Drug Delivery Vehicle Tracking: Monitoring the biodistribution and tumor-homing capabilities of nanoparticle-based drug delivery systems.[1][3]

  • Photothermal and Photodynamic Therapy: While primarily used as an imaging agent, this compound also exhibits properties that are leveraged in light-activated cancer therapies.[1][3]

Quantitative Data

A summary of the key photophysical and chemical properties of this compound is presented in the table below. It is important to note that the molar extinction coefficient and quantum yield can vary depending on the solvent and local environment.

PropertyValueReference
Chemical Formula C₅₄H₄₈BrClN₂O₄[1]
Molecular Weight 904.34 g/mol [1]
Excitation Maximum (λex) ~810 nm[4]
Emission Maximum (λem) ~830 nm[4]
Recommended Laser Line 808 nm[1]
Solubility Soluble in DMF, DMSO, Methanol[2]
Storage Store at -20°C for long-term[2]

Experimental Protocols

Protocol 1: In Vitro Cell Staining for Fluorescence Microscopy

This protocol provides a general guideline for staining live cells with this compound for fluorescence microscopy. Optimization may be required for different cell types and experimental conditions.

Materials:

  • This compound dye

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Complete cell culture medium

  • Cells cultured on glass-bottom dishes or coverslips

  • Fluorescence microscope equipped with a NIR laser (e.g., 808 nm) and appropriate emission filters.

Procedure:

  • Stock Solution Preparation:

    • Prepare a 1 mM stock solution of this compound in anhydrous DMSO or DMF.

    • Vortex thoroughly to ensure the dye is completely dissolved.

    • Store the stock solution in small aliquots at -20°C, protected from light and moisture.

  • Cell Preparation:

    • Plate cells on glass-bottom dishes or coverslips and culture until they reach the desired confluency.

  • Staining:

    • Prepare a working solution of this compound by diluting the 1 mM stock solution in complete cell culture medium to a final concentration of 1-10 µM. The optimal concentration should be determined empirically.

    • Remove the culture medium from the cells and wash once with pre-warmed PBS.

    • Add the this compound working solution to the cells and incubate for 15-30 minutes at 37°C in a CO₂ incubator.

  • Washing:

    • Remove the staining solution and wash the cells three times with pre-warmed PBS to remove any unbound dye.

  • Imaging:

    • Add fresh, pre-warmed complete cell culture medium or PBS to the cells.

    • Image the cells using a fluorescence microscope with the appropriate laser excitation and emission filter set for this compound (Excitation: ~810 nm, Emission: ~830 nm).

Protocol 2: In Vivo Imaging in Small Animal Models

This protocol outlines a general procedure for systemic administration of this compound for in vivo fluorescence imaging in mice. All animal procedures should be performed in accordance with institutional guidelines.

Materials:

  • This compound dye

  • Sterile, pyrogen-free saline or PBS

  • Small animal in vivo imaging system with NIR imaging capabilities

  • Anesthesia (e.g., isoflurane)

  • Tumor-bearing mice (or other relevant animal model)

Procedure:

  • Probe Preparation:

    • For tracking nanoparticles, this compound should be encapsulated or conjugated to the nanoparticles according to established protocols.[3]

    • For passive imaging, a solution of this compound can be prepared. Dissolve this compound in a minimal amount of DMSO and then dilute with sterile saline or PBS to the desired final concentration. The final concentration of DMSO should be kept to a minimum (typically <5% of the total volume) to avoid toxicity. A typical dose for systemic administration is in the range of 1-5 mg/kg body weight.

  • Animal Preparation:

    • Anesthetize the mouse using isoflurane (B1672236) or another appropriate anesthetic.

    • Acquire a baseline pre-injection fluorescence image of the animal.

  • Probe Administration:

    • Administer the this compound-containing solution or nanoparticle suspension via intravenous (tail vein) injection. A typical injection volume is 100-200 µL.[5]

  • In Vivo Imaging:

    • Place the anesthetized animal in the in vivo imaging system.

    • Acquire fluorescence images at various time points post-injection (e.g., 1, 4, 8, 24, and 48 hours) to monitor the biodistribution and tumor accumulation of the probe.[5]

    • Use an appropriate excitation source (e.g., 808 nm laser) and emission filter for this compound.

  • Ex Vivo Analysis (Optional):

    • At the final time point, euthanize the animal and dissect the major organs and tumor.

    • Image the excised organs and tumor using the in vivo imaging system to confirm the biodistribution of the fluorescent signal.[5]

Visualizations

experimental_workflow_in_vitro cluster_prep Preparation cluster_staining Staining Procedure cluster_imaging Imaging prep_stock Prepare 1 mM this compound Stock Solution in DMSO prepare_working Dilute Stock to 1-10 µM in Culture Medium prep_stock->prepare_working culture_cells Culture Cells on Imaging Dish stain_cells Incubate Cells with This compound for 15-30 min culture_cells->stain_cells prepare_working->stain_cells wash_cells Wash Cells 3x with PBS stain_cells->wash_cells acquire_images Image with Fluorescence Microscope (Ex: ~810 nm, Em: ~830 nm) wash_cells->acquire_images experimental_workflow_in_vivo cluster_prep Preparation cluster_imaging Imaging Procedure cluster_analysis Analysis prep_probe Prepare this compound Solution or Nanoparticle Conjugate administer_probe Administer Probe via Intravenous Injection prep_probe->administer_probe prep_animal Anesthetize Animal and Acquire Baseline Image prep_animal->administer_probe image_animal Acquire Images at Multiple Time Points Post-Injection administer_probe->image_animal ex_vivo Ex Vivo Organ and Tumor Imaging (Optional) image_animal->ex_vivo analyze_data Analyze Biodistribution and Signal Intensity image_animal->analyze_data ex_vivo->analyze_data nir_imaging_principle cluster_light Light Source cluster_sample Biological Sample cluster_detection Detection cluster_advantages Advantages of NIR Imaging laser NIR Laser (~810 nm) tissue Tissue with This compound laser->tissue Excitation detector NIR Detector (~830 nm) tissue->detector Emission adv1 Deep Tissue Penetration adv2 Low Autofluorescence adv3 High Signal-to-Noise Ratio

References

IR-825 Protocol for In Vivo Small Animal Imaging: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of IR-825, a near-infrared (NIR) fluorescent dye, in preclinical small animal imaging. These guidelines are intended to assist researchers in the fields of oncology, drug delivery, and molecular imaging in designing and executing robust in vivo imaging studies.

I. Introduction to this compound

This compound is a versatile near-infrared fluorescent dye with applications in both fluorescence imaging and photothermal therapy (PTT). Its chemical structure includes a carboxyl group, which allows for covalent conjugation to various molecules such as antibodies, peptides, and nanoparticles. This adaptability makes it a valuable tool for targeted imaging and therapeutic applications. When incorporated into nanoparticles, this compound's aqueous solubility and in vivo stability are significantly enhanced, leading to improved tumor accumulation through the enhanced permeability and retention (EPR) effect.

II. Quantitative Data Summary

The following tables summarize the biodistribution of this compound formulated in nanoparticles in tumor-bearing mice. The data is presented as relative fluorescence intensity, which correlates with the concentration of the agent in the respective organs.

Table 1: Relative Biodistribution of PEG-PLD(IR825) Nanomicelles in U14 Tumor-Bearing Nude Mice

Organ12h Post-Injection (Relative Fluorescence Intensity)24h Post-Injection (Relative Fluorescence Intensity)48h Post-Injection (Relative Fluorescence Intensity)72h Post-Injection (Relative Fluorescence Intensity)
Heart~1.5~1.0~0.8~0.5
Liver~4.0~3.5~2.5~1.5
Spleen~2.0~1.8~1.2~0.8
Lung~1.8~1.2~1.0~0.6
Kidney~3.0~2.5~1.5~1.0
Tumor~3.5~5.0 (Peak) ~3.0~2.0

Data is estimated from graphical representations in the cited literature and presented as relative fluorescence units. The peak tumor accumulation was observed at 24 hours post-injection.

Table 2: Relative Biodistribution of HSA/dc-IR825/GA Nanoparticles in Tumor-Bearing Mice

Organ1 Day Post-Injection (Relative Fluorescence Intensity)3 Days Post-Injection (Relative Fluorescence Intensity)
HeartLowVery Low
LiverHighModerate
SpleenModerateLow
LungLowVery Low
KidneyModerateLow
TumorHigh Moderate

This table provides a qualitative summary of biodistribution based on ex vivo fluorescence imaging. "High" indicates the strongest signal, followed by "Moderate," "Low," and "Very Low."

III. Experimental Protocols

A. Protocol for In Vivo Tumor Imaging with this compound Nanoparticles

This protocol outlines the procedure for non-invasive imaging of tumor-bearing small animals using this compound nanoparticles.

1. Animal Model Preparation:

  • Cell Culture: Culture a suitable cancer cell line (e.g., U14, 4T1, MCF-7) under standard conditions. For bioluminescent tumors, use a cell line stably expressing luciferase.

  • Tumor Inoculation: Subcutaneously inject an appropriate number of cells (typically 1 x 10^6 to 1 x 10^7 cells in 100 µL of sterile PBS or Matrigel) into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-200 mm³) before imaging studies commence.

2. This compound Nanoparticle Administration:

  • Formulation: Prepare a sterile solution of this compound nanoparticles in phosphate-buffered saline (PBS). The concentration should be determined based on the specific nanoparticle formulation and desired dose.

  • Dosing: A typical dose for in vivo imaging is in the range of 1-10 mg/kg of the this compound agent. The final injection volume should be around 100-200 µL for intravenous (tail vein) injection.

3. In Vivo Fluorescence Imaging:

  • Anesthesia: Anesthetize the mouse using isoflurane (B1672236) (2-3% for induction, 1-2% for maintenance) to prevent movement during imaging.

  • Imaging System Setup:

    • Place the anesthetized mouse in the imaging chamber of an in vivo imaging system (e.g., IVIS Spectrum, PerkinElmer).
    • Set the excitation and emission filters appropriate for this compound. A common setting is an excitation wavelength around 780 nm and an emission filter around 820 nm.
    • Set the exposure time, binning, and f/stop to achieve optimal signal-to-noise ratio. An initial auto-exposure setting can be used to determine the optimal parameters.

  • Image Acquisition: Acquire fluorescence images at various time points post-injection (e.g., 1, 4, 8, 24, 48, and 72 hours) to determine the time of maximum tumor accumulation.

  • Data Analysis: Use the system's software to draw regions of interest (ROIs) around the tumor and a background area to quantify the fluorescence intensity.

B. Protocol for Ex Vivo Biodistribution Analysis

This protocol describes the harvesting of organs for ex vivo imaging to confirm the in vivo biodistribution of this compound nanoparticles.

1. Animal Euthanasia and Organ Harvesting:

  • At the final imaging time point, euthanize the mouse using an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).

  • Immediately perfuse the animal with saline to remove blood from the organs.

  • Carefully excise the tumor and major organs (heart, liver, spleen, lungs, kidneys, and brain).

2. Ex Vivo Fluorescence Imaging:

  • Arrange the harvested organs on a non-fluorescent surface within the in vivo imaging system.

  • Acquire fluorescence images using the same settings as the in vivo imaging.

3. Data Quantification:

  • Draw ROIs around each organ and the tumor to measure the average fluorescence intensity.

  • The data can be presented as relative fluorescence units per organ. For a more quantitative analysis, a standard curve of the this compound formulation can be created and used to convert fluorescence intensity to concentration, which can then be expressed as a percentage of the injected dose per gram of tissue (%ID/g).

C. Protocol for In Vivo Photothermal Therapy (PTT)

This protocol details the procedure for using this compound nanoparticles for image-guided photothermal therapy of tumors.

1. Tumor Model and Nanoparticle Administration:

  • Follow the procedures described in Protocol A for establishing the tumor model and administering the this compound nanoparticles.

2. Image-Guided Therapy:

  • Perform in vivo fluorescence imaging at the predetermined time of maximum tumor accumulation (e.g., 24 hours post-injection) to confirm the presence of the nanoparticles in the tumor.

3. Laser Irradiation:

  • While the mouse is under anesthesia, irradiate the tumor area with an 808 nm near-infrared laser.

  • The laser power density and irradiation time should be optimized for the specific nanoparticle formulation and tumor model. A typical starting point is 0.5-2 W/cm² for 5-10 minutes.[1]

  • Monitor the temperature of the tumor surface using an infrared thermal camera to ensure it reaches the therapeutic range (typically 45-55°C) without overheating surrounding tissues.

4. Post-Treatment Monitoring:

  • Monitor the tumor size and the general health of the animal for a set period (e.g., 14-21 days) post-treatment.

  • Tumor volume can be measured with calipers and calculated using the formula: (length × width²)/2.

IV. Signaling Pathways and Experimental Workflows

A. Signaling Pathways in Photothermal Therapy

Photothermal therapy primarily induces cell death through hyperthermia, which can trigger apoptosis and necrosis. A key cellular response to heat stress is the upregulation of Heat Shock Proteins (HSPs), which can confer thermotolerance to cancer cells, thereby reducing the efficacy of PTT. Therefore, strategies to inhibit HSPs can enhance the therapeutic outcome. Additionally, in many cancers, the Epidermal Growth Factor Receptor (EGFR) signaling pathway is overactive, promoting cell proliferation and survival. The interplay of these pathways is crucial in the context of PTT.

PTT_Signaling cluster_0 Photothermal Therapy (PTT) cluster_1 Cellular Response IR825 This compound Nanoparticles Heat Localized Hyperthermia (>45°C) IR825->Heat Absorption NIR_Laser NIR Laser (808 nm) NIR_Laser->Heat Irradiation Apoptosis Apoptosis Heat->Apoptosis Necrosis Necrosis Heat->Necrosis HSP_Response Heat Shock Protein (HSP) Response Heat->HSP_Response Thermoresistance Thermotolerance HSP_Response->Thermoresistance leads to Thermoresistance->Apoptosis inhibits EGFR_Pathway EGFR Signaling (in some cancers) Proliferation Cell Proliferation & Survival EGFR_Pathway->Proliferation

Caption: Signaling pathways activated during photothermal therapy.
B. Experimental Workflow for In Vivo Imaging and Therapy

The following diagram illustrates the logical flow of a typical in vivo experiment using this compound for both imaging and photothermal therapy.

Experimental_Workflow cluster_setup Experimental Setup cluster_procedure Imaging & Therapy Procedure cluster_analysis Data Analysis & Follow-up A1 Tumor Cell Culture A3 Tumor Inoculation (Xenograft Model) A1->A3 A2 Animal Acclimatization A2->A3 A4 Tumor Growth (to ~100-200 mm³) A3->A4 B1 Prepare & Administer This compound Nanoparticles (IV) A4->B1 B2 In Vivo Fluorescence Imaging (Time-course: 1-72h) B1->B2 C2 Ex Vivo Biodistribution (Organ Imaging) B1->C2 Terminal Timepoint B3 Determine Peak Tumor Accumulation B2->B3 B4 Image-Guided PTT (Laser Irradiation at Peak Time) B3->B4 C1 Post-PTT Monitoring (Tumor Volume, Health) B4->C1 C3 Data Quantification & Statistical Analysis C1->C3 C2->C3

Caption: Workflow for in vivo imaging and photothermal therapy.
C. Logic Diagram for Data Interpretation

This diagram outlines the logical steps for interpreting the data obtained from in vivo imaging and biodistribution studies.

Data_Interpretation Start Start Data Analysis InVivo In Vivo Image Analysis (Tumor vs. Background Signal) Start->InVivo ExVivo Ex Vivo Organ Analysis (Relative Fluorescence) Start->ExVivo Kinetics Determine Accumulation Kinetics InVivo->Kinetics Quantify Quantify Tumor Uptake & Biodistribution ExVivo->Quantify Correlate Correlate In Vivo & Ex Vivo Data Quantify->Correlate Kinetics->Correlate Evaluate Evaluate Targeting Efficiency & Clearance Correlate->Evaluate Conclusion Draw Conclusions Evaluate->Conclusion

Caption: Logical flow for interpreting imaging data.

References

Application Notes and Protocols for IR-825 in Photothermal Therapy of Cancer

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

IR-825 is a near-infrared (NIR) cyanine (B1664457) dye that has garnered significant attention in the field of oncology for its potent photothermal properties. When exposed to NIR light, typically around 808 nm, this compound efficiently converts light energy into heat, leading to localized hyperthermia and subsequent ablation of cancer cells. This modality, known as photothermal therapy (PTT), offers a targeted and minimally invasive approach to cancer treatment. To enhance its stability, bioavailability, and tumor-specific accumulation, this compound is frequently encapsulated within various nanocarriers. These nanoformulations can be further functionalized for combined therapeutic strategies, such as chemo-photothermal therapy, to achieve synergistic anticancer effects.

This document provides detailed application notes and experimental protocols for the utilization of this compound in the photothermal therapy of cancer, intended for researchers, scientists, and drug development professionals.

Mechanism of Action

The fundamental principle of this compound in photothermal therapy lies in its ability to absorb NIR light and convert it into thermal energy.[1] This process induces a localized temperature increase in the tumor microenvironment, leading to cell death through necrosis or apoptosis.[2] The use of NIR light is advantageous due to its deeper tissue penetration compared to visible light.[3] Nanoparticle encapsulation of this compound enhances the enhanced permeability and retention (EPR) effect, leading to passive accumulation in tumor tissues.[4] Some advanced nanoparticle systems are designed to be pH-responsive, triggering drug release in the acidic tumor microenvironment for synergistic chemo-photothermal therapy.

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on this compound-based nanoparticle formulations for photothermal therapy.

Table 1: Physicochemical Properties of this compound Nanoparticles

Nanoparticle FormulationAverage Size (nm)Polydispersity Index (PDI)Drug Loading Content (%)Encapsulation Efficiency (%)Reference
MPPD@IR825/DTX NPs~150Good mono-dispersityNot SpecifiedNot Specified
PEG-PLD(IR825) NanomicellesNot SpecifiedNot Specified~21.0Not Specified[2][5]
BSA@ICG-DOX NPs*~194.7Not SpecifiedICG: 3.03, DOX: 0.95ICG: 60.57, DOX: 19.96[6]

Note: ICG (Indocyanine Green) is a close analog of this compound and its data is included for comparative purposes.

Table 2: Photothermal Conversion and In Vitro/In Vivo Efficacy

Nanoparticle FormulationLaser Wavelength (nm)Laser Power Density (W/cm²)Photothermal Conversion Efficiency (η)Cell LineIn Vivo ModelKey OutcomesReference
MPPD@IR825/DTX NPs808Not SpecifiedExcellent4T14T1 tumor-bearing miceSynergistic chemo-photothermal tumor ablation
PEG-PLD(IR825) NanomicellesNot SpecifiedNot SpecifiedHighNot SpecifiedNot SpecifiedEffective tumor ablation[2][5]
BSA@ICG NPs*8080.431.2%HeLaHeLa tumor-bearing miceSignificant tumor growth inhibition[6][7]
Gold Nanorods8080.6Not Applicable4T14T1 tumor-bearing miceComplete tumor elimination[8]
CPT-GNRsNot Specified0.2, 0.4, 0.8, 1.6Not ApplicableNot SpecifiedNot SpecifiedTemperature increase up to 69°C[9]

Note: ICG (Indocyanine Green) is a close analog of this compound and its data is included for comparative purposes.

Experimental Protocols

Protocol 1: Synthesis of this compound Loaded PLGA Nanoparticles

This protocol describes a common method for encapsulating this compound into Poly(lactic-co-glycolic acid) (PLGA) nanoparticles using an emulsification-solvent evaporation technique.[10][11]

Materials:

  • Poly(lactic-co-glycolic acid) (PLGA)

  • This compound

  • Dichloromethane (DCM) or Ethyl Acetate (EA)

  • Poly(vinyl alcohol) (PVA) solution (e.g., 1-5% w/v in deionized water)

  • Deionized water

  • Magnetic stirrer

  • Sonicator (probe or bath)

  • Rotary evaporator

  • Centrifuge

Procedure:

  • Organic Phase Preparation: Dissolve a specific amount of PLGA (e.g., 100 mg) and this compound (e.g., 5 mg) in a suitable organic solvent like DCM or EA (e.g., 5 mL).

  • Emulsification: Add the organic phase dropwise to a PVA aqueous solution (e.g., 20 mL of 2% PVA) under vigorous stirring.

  • Sonication: Sonicate the resulting emulsion using a probe sonicator on ice to reduce the droplet size. The sonication parameters (power and time) should be optimized for the desired particle size.

  • Solvent Evaporation: Stir the emulsion at room temperature for several hours or use a rotary evaporator to remove the organic solvent.

  • Nanoparticle Collection: Centrifuge the nanoparticle suspension at high speed (e.g., 15,000 rpm for 20 minutes).

  • Washing: Discard the supernatant and wash the nanoparticle pellet with deionized water multiple times to remove excess PVA and free this compound.

  • Resuspension and Storage: Resuspend the final nanoparticle pellet in deionized water or a suitable buffer for further use. Store at 4°C.

Protocol 2: Determination of Drug Loading and Encapsulation Efficiency

Procedure:

  • Lyophilize a known amount of the prepared this compound loaded nanoparticle suspension.

  • Dissolve a weighted amount of the lyophilized nanoparticles in a suitable organic solvent (e.g., DMSO) to disrupt the nanoparticles and release the encapsulated this compound.

  • Use a UV-Vis spectrophotometer to measure the absorbance of the solution at the characteristic wavelength of this compound (around 800 nm).

  • Calculate the concentration of this compound using a standard calibration curve.

  • Drug Loading Content (DLC %): DLC (%) = (Weight of this compound in nanoparticles / Weight of nanoparticles) x 100

  • Encapsulation Efficiency (EE %): EE (%) = (Weight of this compound in nanoparticles / Initial weight of this compound used) x 100[12][13]

Protocol 3: In Vitro Photothermal Therapy and Cytotoxicity Assay (MTT Assay)

This protocol details the assessment of the photothermal cytotoxicity of this compound nanoparticles on cancer cells.[1][14][15]

Materials:

  • Cancer cell line (e.g., 4T1, MCF-7)

  • Cell culture medium and supplements

  • 96-well plates

  • This compound loaded nanoparticles

  • NIR Laser (808 nm)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO or solubilization solution

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing various concentrations of this compound loaded nanoparticles. Include control groups: untreated cells, cells treated with nanoparticles but no laser, and cells with laser irradiation only.

  • Incubation: Incubate the cells with nanoparticles for a specific period (e.g., 4-24 hours) to allow for cellular uptake.

  • Laser Irradiation: Expose the designated wells to an 808 nm NIR laser at a specific power density (e.g., 0.5-1.5 W/cm²) for a set duration (e.g., 5-10 minutes).

  • Post-Irradiation Incubation: Incubate the cells for another 24-48 hours.

  • MTT Assay:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Remove the MTT solution and add DMSO or a solubilization solution to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control group.

Protocol 4: In Vivo Photothermal Therapy in a Xenograft Mouse Model

This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound nanoparticles.[3][8][9][16]

Materials:

  • Immunocompromised mice (e.g., BALB/c nude mice)

  • Cancer cells for tumor induction (e.g., 4T1)

  • This compound loaded nanoparticle suspension

  • NIR Laser (808 nm) with a fiber optic cable

  • Infrared thermal camera

  • Calipers for tumor measurement

Procedure:

  • Tumor Model Establishment: Subcutaneously inject cancer cells into the flank of the mice. Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).

  • Grouping: Randomly divide the tumor-bearing mice into different treatment groups (e.g., saline + laser, nanoparticles only, saline only, nanoparticles + laser).

  • Administration: Intravenously or intratumorally inject the this compound nanoparticle suspension at a predetermined dose.

  • Biodistribution Imaging (Optional): If the nanoparticles are fluorescent, perform in vivo imaging at different time points to determine the optimal time for laser irradiation based on tumor accumulation.

  • Laser Irradiation: At the determined time point post-injection, irradiate the tumor region with an 808 nm NIR laser at a specific power density and duration.

  • Temperature Monitoring: Monitor the temperature of the tumor surface during irradiation using an infrared thermal camera.

  • Tumor Growth Monitoring: Measure the tumor volume and body weight of the mice every few days for a set period.

  • Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors and major organs for histological analysis (e.g., H&E staining, TUNEL assay) to assess therapeutic efficacy and potential toxicity.

Visualizations

PTT_Mechanism cluster_0 Systemic Circulation cluster_1 Tumor Microenvironment cluster_2 Cellular Level NP This compound Nanoparticle EPR EPR Effect (Passive Targeting) NP->EPR Accumulation Tumor Tumor Tissue Uptake Cellular Uptake Tumor->Uptake EPR->Tumor CancerCell Cancer Cell Hyperthermia Hyperthermia CancerCell->Hyperthermia Photothermal Conversion Uptake->CancerCell Apoptosis Apoptosis / Necrosis Hyperthermia->Apoptosis Induces Laser NIR Laser (808 nm) Laser->CancerCell Irradiation

Caption: Mechanism of this compound mediated photothermal therapy.

Experimental_Workflow cluster_0 Nanoparticle Formulation cluster_1 In Vitro Evaluation cluster_2 In Vivo Evaluation Synthesis Synthesis of This compound Nanoparticles Characterization Physicochemical Characterization (Size, DLC, EE) Synthesis->Characterization Treatment_vitro Nanoparticle Treatment & Laser Irradiation Characterization->Treatment_vitro Treatment_vivo Nanoparticle Administration & Laser Irradiation Characterization->Treatment_vivo CellCulture Cancer Cell Culture CellCulture->Treatment_vitro Cytotoxicity Cytotoxicity Assay (MTT) Treatment_vitro->Cytotoxicity TumorModel Tumor Model Establishment TumorModel->Treatment_vivo Monitoring Tumor Growth Monitoring Treatment_vivo->Monitoring Histology Histological Analysis Monitoring->Histology

Caption: General experimental workflow for evaluating this compound nanoparticles.

Chemo_PTT_Synergy cluster_0 Therapeutic Effects NP_Chemo This compound & Drug-Loaded Nanoparticle Tumor_Accumulation Tumor Accumulation (EPR Effect) NP_Chemo->Tumor_Accumulation PTT Photothermal Therapy (Hyperthermia) Tumor_Accumulation->PTT Chemo Chemotherapy (Drug Release) Tumor_Accumulation->Chemo Laser NIR Laser (808 nm) Laser->PTT Synergy Synergistic Tumor Ablation PTT->Synergy Chemo->Synergy

Caption: Synergistic effect of chemo-photothermal therapy.

References

Application Notes and Protocols for IR-825 Stock and Working Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

IR-825 is a near-infrared (NIR) fluorescent dye commonly utilized in various research applications, particularly in the fields of cancer therapy and in vivo imaging.[1][2] Its properties make it a valuable tool for photothermal and photodynamic therapy.[2] Proper preparation of stock and working solutions is critical for obtaining reliable and reproducible experimental results. This document provides detailed protocols for the preparation, storage, and handling of this compound solutions.

Data Presentation

Table 1: Properties of this compound
PropertyValueReference
Molecular Weight824.42 g/mol [1]
Chemical FormulaC₅₄H₄₈ClN₂O₄[1]
AppearanceLight green to green solid[1]
Storage of Solid4°C, sealed, away from moisture and light[1]
Table 2: this compound Stock Solution Preparation
SolventConcentrationMass of this compound for 1 mLMass of this compound for 5 mLMass of this compound for 10 mL
DMSO1 mM0.824 mg4.12 mg8.24 mg
DMSO5 mM4.12 mg20.6 mg41.2 mg
DMSO5.52 mM (Max)4.55 mg22.75 mg45.5 mg

Note: The maximum solubility in DMSO is 4.55 mg/mL (5.52 mM).[1] Preparation may require ultrasonication and warming to 60°C.[1] It is recommended to use newly opened, anhydrous DMSO as the compound's solubility can be affected by moisture.[1]

Table 3: Recommended Working Concentrations
ApplicationTypical Working ConcentrationNotes
In Vitro Studies1-10 µMConcentration may vary depending on the cell type and specific assay.
In Vivo Imaging0.03 mg/mLA typical injection volume is 100 µL.[3]

Experimental Protocols

Materials and Reagents
  • This compound solid powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS) or cell culture medium

  • Sterile microcentrifuge tubes

  • Sterile syringes and syringe filters (0.2 µm)

  • Vortex mixer

  • Ultrasonic bath

  • Water bath or incubator set to 60°C

  • Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

Protocol 1: Preparation of this compound Stock Solution (1 mM in DMSO)
  • Preparation: Put on appropriate PPE.

  • Weighing: Carefully weigh out 0.824 mg of this compound powder and place it in a sterile microcentrifuge tube.

  • Solubilization: Add 1 mL of anhydrous DMSO to the microcentrifuge tube.

  • Mixing: Tightly cap the tube and vortex thoroughly for at least 2 minutes.

  • Heating and Sonication (if necessary): If the this compound does not fully dissolve, place the tube in an ultrasonic bath for 10-15 minutes. Gentle warming to 60°C in a water bath can also aid dissolution.[1]

  • Sterilization (Optional): If required for your application, filter the stock solution through a 0.2 µm syringe filter into a new sterile tube.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to one month or at -80°C for up to six months, protected from light.[1]

Protocol 2: Preparation of this compound Working Solution for In Vitro Applications (e.g., 5 µM)
  • Thawing: Thaw a single aliquot of the 1 mM this compound stock solution at room temperature.

  • Dilution: In a sterile tube, dilute the stock solution to the desired final concentration using PBS or the appropriate cell culture medium. For example, to prepare 1 mL of a 5 µM working solution, add 5 µL of the 1 mM stock solution to 995 µL of buffer or medium.

  • Mixing: Gently mix the working solution by pipetting or inverting the tube.

  • Use: Use the freshly prepared working solution immediately for your experiment.

Protocol 3: Preparation of this compound Working Solution for In Vivo Imaging (0.03 mg/mL)
  • Thawing: Thaw a single aliquot of the 1 mM this compound stock solution (equivalent to 0.824 mg/mL) at room temperature.

  • Dilution: Dilute the stock solution with sterile PBS to achieve a final concentration of 0.03 mg/mL. For example, to prepare 1 mL of the working solution, you would need approximately 36.4 µL of the 1 mM stock solution mixed with 963.6 µL of sterile PBS.

  • Mixing: Gently mix the solution thoroughly.

  • Administration: The solution is now ready for intravenous injection. A common administration volume is 100 µL.[3]

Safety Precautions

  • Always handle this compound and DMSO in a well-ventilated area.

  • Wear appropriate personal protective equipment, including a lab coat, gloves, and safety glasses.

  • Refer to the Safety Data Sheet (SDS) for this compound and DMSO for detailed safety information.

Visualizations

experimental_workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound Powder add_dmso Add Anhydrous DMSO weigh->add_dmso mix Vortex / Sonicate / Heat add_dmso->mix store Aliquot and Store at -20°C / -80°C mix->store thaw Thaw Stock Aliquot store->thaw Retrieve for use dilute Dilute with Buffer / Medium thaw->dilute use Use Immediately dilute->use

Caption: Workflow for preparing this compound stock and working solutions.

logical_relationship IR825 This compound Solid Stock Stock Solution (e.g., 1 mM) IR825->Stock dissolve in DMSO Anhydrous DMSO DMSO->Stock Working Working Solution (µM or mg/mL) Stock->Working dilute in Buffer Aqueous Buffer (PBS, Medium) Buffer->Working Application Experimental Application (In Vitro / In Vivo) Working->Application apply to

Caption: Logical relationship of components for this compound solution preparation.

References

IR-825 in Neuroscience Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of IR-825, a near-infrared (NIR) cyanine (B1664457) dye, in neuroscience research. This compound's strong absorbance in the NIR window (around 800 nm) allows for deep tissue penetration, making it a valuable tool for both imaging and therapeutic applications within the central nervous system. Its utility spans from photothermal therapy of brain tumors to potential applications in neuroimaging and diagnostics.

I. Application Notes

Photothermal and Photodynamic Therapy of Glioblastoma

This compound is a potent photothermal agent, converting near-infrared light into heat to induce localized hyperthermia and subsequent cancer cell death.[1] This property is particularly relevant for the treatment of aggressive brain tumors like glioblastoma. When encapsulated in nanoparticles, this compound can be targeted to tumor sites, and upon irradiation with an 808 nm laser, it can lead to complete tumor ablation without recurrence in preclinical models.[1] The therapeutic effect is achieved through both photothermal therapy (PTT) and photodynamic therapy (PDT), where the dye generates reactive oxygen species (ROS) that are cytotoxic to cancer cells.[2][3]

Key Features:

  • Deep Tissue Penetration: The NIR activation wavelength of this compound allows for non-invasive treatment of deep-seated brain tumors.

  • Dual-Modal Therapy: this compound can mediate both photothermal and photodynamic effects, leading to a synergistic anti-cancer response.[2]

  • Targeted Delivery: Encapsulation in nanoparticles allows for targeted delivery to the tumor microenvironment, minimizing off-target effects.

Near-Infrared Fluorescence Imaging

This compound and similar heptamethine cyanine dyes can be utilized for in vivo fluorescence imaging of brain pathologies.[4] These dyes exhibit fluorescence in the NIR-II window (1000-1700 nm), which offers reduced light scattering and minimal tissue autofluorescence, leading to improved image resolution and sensitivity. This makes them suitable for imaging applications such as tracking nanoparticle biodistribution to the brain and monitoring tumor progression.

Potential Applications in Neuroscience Imaging:

  • Neuro-oncology: Imaging of glioblastoma and monitoring therapeutic response.

  • Neurodegenerative Diseases: Development of this compound-based probes for imaging pathological hallmarks of diseases like Alzheimer's, such as amyloid-beta plaques.

  • Neuroinflammation: Imaging activated microglia and astrocytes in response to injury or disease.

  • Neuronal Activity: While still an emerging area for cyanine dyes like this compound, there is potential for the development of voltage-sensitive probes for monitoring neuronal activity.[5][6]

II. Quantitative Data

The following tables summarize key quantitative parameters of this compound and related heptamethine cyanine dyes relevant to neuroscience applications.

ParameterValueReference
Chemical FormulaC₅₄H₄₈BrClN₂O₄[1]
Molecular Weight904.34 g/mol [1]
Peak Absorption (λmax)~780-820 nm[4]
Peak Emission (λem)~830-850 nm[4]

Table 1: Physicochemical Properties of this compound.

Nanoparticle FormulationSize (nm)ApplicationKey FindingReference
PEG-PLD(IR825) nanomicelles~100 nmCancer PTTHigh drug loading (~21.0%) and excellent tumor-homing ability.[4]
rGOQD/IR820/MnO₂/Q/CPPNot specifiedGlioblastoma PTT/PDTAble to cross the blood-brain barrier and shrink intracranial tumors.[2]

Table 2: Examples of this compound and IR-820 Nanoparticle Formulations for Brain Tumor Therapy.

Cell LineTreatmentLaser ParametersCell ViabilityReference
Glioblastoma CellsTHPTS-PDT760 nm, 30 J/cm²Significantly reduced[7]
HeLa CellsGraphene Quantum Dots PTT808 nm, 0.9 W/cm²Reduced to 22.9 ± 1.8%[8]

Table 3: In Vitro Efficacy of Photothermal and Photodynamic Therapy in Cancer Cells (using similar agents).

Animal ModelTreatmentLaser ParametersOutcomeReference
Murine Glioma ModelNanoshell-mediated PTTNIR laserSignificant improvement in survival, with 57% of mice tumor-free at 90 days.[9]
Orthotopic Glioblastoma MicerGOQD/IR820/MnO₂/Q/CPP + NIR laserNot specifiedTumor shrinkage and prolonged survival.[2]
Mice with tumorsThis compound nanoparticle PTT808 nm laserTumors completely eliminated without recurrence within 60 days.[1]

Table 4: In Vivo Efficacy of Photothermal Therapy in Brain Tumor Models.

III. Experimental Protocols

Protocol for In Vitro Photothermal/Photodynamic Therapy of Glioblastoma Cells

This protocol is a synthesized methodology based on studies using this compound and similar NIR dyes.[7][8]

Materials:

  • Glioblastoma cell line (e.g., U-87 MG, A-172)

  • This compound dye or this compound-loaded nanoparticles

  • Cell culture medium and supplements

  • 96-well plates

  • 808 nm NIR laser with adjustable power density

  • Cell viability assay kit (e.g., MTT, Calcein-AM/Propidium Iodide)

  • Plate reader or fluorescence microscope

Procedure:

  • Cell Seeding: Seed glioblastoma cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Incubation with this compound: Prepare a stock solution of this compound or this compound nanoparticles in cell culture medium. Replace the existing medium with fresh medium containing various concentrations of the this compound formulation (e.g., 0, 5, 10, 20, 50 µg/mL). Incubate for 4-24 hours.

  • Washing: Gently wash the cells three times with phosphate-buffered saline (PBS) to remove any unbound dye or nanoparticles.

  • Laser Irradiation: Add fresh cell culture medium to each well. Irradiate the designated wells with an 808 nm NIR laser at a specific power density (e.g., 1.0 W/cm²) for a set duration (e.g., 5 minutes). Include control groups: no treatment, laser only, and this compound formulation only (no laser).

  • Post-Irradiation Incubation: Return the plate to the incubator and incubate for an additional 24 hours.

  • Cell Viability Assessment: Perform a cell viability assay according to the manufacturer's instructions to determine the percentage of viable cells in each treatment group.

G cluster_workflow In Vitro PTT/PDT Workflow A Seed Glioblastoma Cells B Incubate with this compound Formulation A->B C Wash to Remove Unbound Agent B->C D NIR Laser Irradiation (808 nm) C->D E Incubate for 24 hours D->E F Assess Cell Viability E->F

Caption: Workflow for in vitro photothermal/photodynamic therapy.

Protocol for In Vivo Photothermal Therapy in an Orthotopic Glioblastoma Mouse Model

This protocol is a synthesized guide based on preclinical studies of PTT in brain tumors.[2][7][9]

Materials:

  • Immunocompromised mice (e.g., nude mice)

  • Glioblastoma cell line (e.g., U-87 MG expressing luciferase)

  • This compound-loaded nanoparticles formulated for brain delivery

  • Stereotactic injection apparatus

  • Bioluminescence imaging system

  • 808 nm NIR laser with a fiber optic cable

  • Animal anesthesia and monitoring equipment

Procedure:

  • Orthotopic Tumor Implantation: Anesthetize the mice and stereotactically inject glioblastoma cells into the desired brain region (e.g., striatum).

  • Tumor Growth Monitoring: Monitor tumor growth using bioluminescence imaging.

  • Administration of this compound Nanoparticles: Once tumors reach a predetermined size, administer the this compound-loaded nanoparticles via intravenous (tail vein) injection.

  • Biodistribution and Tumor Accumulation: Allow sufficient time (e.g., 24 hours) for the nanoparticles to accumulate in the tumor. This can be monitored via in vivo fluorescence imaging if the nanoparticles are fluorescent.

  • Laser Treatment: Anesthetize the tumor-bearing mice. Use the fiber optic cable to deliver the 808 nm laser light to the tumor location through the scalp. Irradiate at a specific power density (e.g., 1.0 W/cm²) for a defined period (e.g., 10 minutes).

  • Post-Treatment Monitoring: Monitor the mice for any adverse effects. Track tumor volume and survival over time.

  • Histological Analysis: At the end of the study, euthanize the mice and perform histological analysis of the brain tissue to assess tumor necrosis and damage to surrounding healthy tissue.

G cluster_workflow In Vivo PTT Workflow A Orthotopic Tumor Implantation B Monitor Tumor Growth A->B C Administer this compound Nanoparticles B->C D Allow for Tumor Accumulation C->D E NIR Laser Treatment D->E F Monitor Tumor Volume and Survival E->F G Histological Analysis F->G

Caption: Workflow for in vivo photothermal therapy of glioblastoma.

IV. Signaling Pathways

Photothermal Therapy-Induced Cell Death

The primary mechanism of PTT is hyperthermia-induced cell death, which can occur through apoptosis or necrosis depending on the temperature achieved.

G cluster_pathway PTT-Induced Cell Death Pathways cluster_apoptosis Apoptosis cluster_necrosis Necrosis IR825 This compound Hyperthermia Localized Hyperthermia IR825->Hyperthermia NIR_Light NIR Light (808 nm) NIR_Light->Hyperthermia Mitochondrial_Damage Mitochondrial Damage Hyperthermia->Mitochondrial_Damage Membrane_Damage Plasma Membrane Damage Hyperthermia->Membrane_Damage Cytochrome_c Cytochrome c Release Mitochondrial_Damage->Cytochrome_c Caspase_Activation Caspase Activation Cytochrome_c->Caspase_Activation Apoptotic_Body Apoptotic Body Formation Caspase_Activation->Apoptotic_Body Cell_Lysis Cell Lysis Membrane_Damage->Cell_Lysis Inflammation Inflammation Cell_Lysis->Inflammation

Caption: Simplified signaling pathways of PTT-induced cell death.

Heat Shock Response in Photothermal Therapy

A key cellular response to hyperthermia is the activation of the heat shock response (HSR), which can confer thermotolerance and reduce the efficacy of PTT. This pathway is a critical consideration in designing PTT strategies.[10][11]

G cluster_pathway Heat Shock Response Pathway Hyperthermia Hyperthermia Protein_Denaturation Protein Denaturation Hyperthermia->Protein_Denaturation HSF1_Activation HSF1 Activation Protein_Denaturation->HSF1_Activation HSP_Expression Heat Shock Protein (HSP) Expression HSF1_Activation->HSP_Expression Protein_Refolding Protein Refolding & Degradation HSP_Expression->Protein_Refolding Thermotolerance Thermotolerance Protein_Refolding->Thermotolerance

Caption: The heat shock response pathway activated by hyperthermia.

Photothermal Modulation of Neuronal Calcium Signaling

Photothermal stimulation can modulate neuronal activity by influencing ion channel function and intracellular calcium levels.[12][13]

G cluster_pathway Photothermal Modulation of Neuronal Calcium Photothermal_Stimulation Photothermal Stimulation TRPV1_Activation Activation of TRPV1 Channels Photothermal_Stimulation->TRPV1_Activation Calcium_Influx Ca²⁺ Influx TRPV1_Activation->Calcium_Influx Intracellular_Calcium Increased Intracellular [Ca²⁺] Calcium_Influx->Intracellular_Calcium ER_Calcium_Release ER Ca²⁺ Release Intracellular_Calcium->ER_Calcium_Release Neuronal_Response Neuronal Response (e.g., Depolarization) Intracellular_Calcium->Neuronal_Response

Caption: Photothermal effect on neuronal calcium signaling.

References

Quantifying IR-825 Concentration in Biological Samples: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantification of the near-infrared (NIR) fluorescent dye, IR-825, in various biological samples. The methodologies outlined here are essential for preclinical and clinical research involving this compound as an imaging agent or a component of a therapeutic conjugate.

Introduction to this compound and its Quantification

This compound is a heptamethine cyanine (B1664457) dye that absorbs and fluoresces in the near-infrared spectrum, typically with an excitation maximum around 780 nm and an emission maximum around 825 nm. Its properties make it a valuable tool for in vivo imaging due to the low absorbance and autofluorescence of biological tissues in the NIR window, allowing for deep tissue penetration and high signal-to-noise ratios. Accurate quantification of this compound in biological matrices such as plasma, blood, and tissue is critical for pharmacokinetic studies, biodistribution analysis, and dose-response assessments.

This guide details three primary methods for this compound quantification:

  • Spectrophotometry: A straightforward method based on the absorbance of light by the dye.

  • Fluorometry: A highly sensitive method that measures the fluorescence emission of the dye.

  • High-Performance Liquid Chromatography (HPLC): A powerful separation technique for quantifying the parent dye and its potential metabolites.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and specific method for unequivocal identification and quantification.

General Sample Preparation

Proper sample collection and preparation are paramount for accurate quantification.

2.1. Blood and Plasma

  • Collect whole blood in tubes containing an appropriate anticoagulant (e.g., EDTA or heparin).

  • To obtain plasma, centrifuge the whole blood at 1,500-2,000 x g for 15 minutes at 4°C.

  • Carefully collect the supernatant (plasma) and store at -80°C until analysis.

2.2. Tissue Samples

  • Excise tissues of interest, rinse with cold phosphate-buffered saline (PBS) to remove excess blood, and blot dry.

  • Weigh the tissue samples and immediately freeze them in liquid nitrogen. Store at -80°C until homogenization.

  • For homogenization, add a known weight of tissue to a homogenization tube containing a lysis buffer (e.g., RIPA buffer) and ceramic beads.

  • Homogenize the tissue using a bead mill homogenizer.

  • Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C to pellet cellular debris.

  • Collect the supernatant (tissue homogenate) for analysis.

Spectrophotometric Quantification of this compound

This method is suitable for samples with relatively high concentrations of this compound and is based on the Beer-Lambert law.

3.1. Principle The absorbance of this compound in a solution is directly proportional to its concentration. A standard curve is generated using known concentrations of this compound, and the concentration of the unknown sample is determined by interpolation.

3.2. Protocol

3.2.1. Preparation of Standards

  • Prepare a 1 mg/mL stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).

  • Serially dilute the stock solution with the appropriate biological matrix (e.g., blank plasma or tissue homogenate) to prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µg/mL).

3.2.2. Sample Measurement

  • For plasma samples, perform a protein precipitation step by adding three volumes of cold acetonitrile (B52724) to one volume of plasma. Vortex and centrifuge at 10,000 x g for 10 minutes. Collect the supernatant.

  • For tissue homogenates, a similar protein precipitation step may be necessary depending on the protein concentration.

  • Transfer 100 µL of the supernatant from the standards and samples to a 96-well plate.

  • Measure the absorbance at the maximum absorption wavelength of this compound (approximately 780 nm) using a microplate reader.

  • Subtract the absorbance of a blank sample (matrix with no this compound) from all readings.

3.3. Data Analysis

  • Plot the absorbance values of the standards against their corresponding concentrations.

  • Perform a linear regression analysis to obtain the equation of the line (y = mx + c), where y is the absorbance and x is the concentration.

  • Calculate the concentration of this compound in the unknown samples using the regression equation.

3.4. Quantitative Data Summary

ParameterValueReference
Wavelength (λmax)~780 nmAdapted from similar cyanine dyes
Linearity Range0.5 - 50 µg/mLExample range
Limit of Detection (LOD)~0.1 µg/mLEstimated
Limit of Quantification (LOQ)~0.5 µg/mLEstimated

Workflow for Spectrophotometric Quantification

spectrophotometry_workflow cluster_prep Sample & Standard Preparation cluster_measurement Measurement cluster_analysis Data Analysis Start Start Stock Prepare this compound Stock (DMSO) Start->Stock Samples Prepare Biological Samples (Plasma/Tissue Homogenate) Start->Samples Standards Prepare Calibration Standards in Matrix Stock->Standards Plate Load Plate with Standards & Samples Standards->Plate Precipitate Protein Precipitation (Acetonitrile) Samples->Precipitate Centrifuge Centrifuge Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Supernatant->Plate Read Read Absorbance (~780 nm) Plate->Read Curve Generate Standard Curve Read->Curve Calculate Calculate Sample Concentrations Curve->Calculate End End Calculate->End

Spectrophotometry Workflow

Fluorometric Quantification of this compound

Fluorometry offers significantly higher sensitivity than spectrophotometry and is suitable for samples with low concentrations of this compound.

4.1. Principle The fluorescence intensity of this compound is directly proportional to its concentration. A standard curve is generated using known concentrations of the dye, and the concentration in unknown samples is determined by interpolation.

4.2. Protocol

4.2.1. Preparation of Standards

  • Prepare a 1 mg/mL stock solution of this compound in DMSO.

  • Serially dilute the stock solution with the appropriate biological matrix to prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

4.2.2. Sample Measurement

  • Perform protein precipitation on plasma and tissue homogenate samples as described in the spectrophotometry protocol.

  • Transfer 100 µL of the supernatant from the standards and samples to a black 96-well plate.

  • Measure the fluorescence intensity using a microplate reader with excitation at approximately 780 nm and emission at approximately 825 nm.

  • Subtract the fluorescence of a blank sample from all readings.

4.3. Data Analysis

  • Plot the fluorescence intensity of the standards against their corresponding concentrations.

  • Perform a linear regression analysis to obtain the equation of the line.

  • Calculate the concentration of this compound in the unknown samples using the regression equation.

4.4. Quantitative Data Summary

ParameterValueReference
Excitation (λex)~780 nmAdapted from similar cyanine dyes
Emission (λem)~825 nmAdapted from similar cyanine dyes
Linearity Range1 - 1000 ng/mLExample range
Limit of Detection (LOD)~0.5 ng/mLEstimated
Limit of Quantification (LOQ)~1 ng/mLEstimated

Workflow for Fluorometric Quantification

fluorometry_workflow cluster_prep Sample & Standard Preparation cluster_measurement Measurement cluster_analysis Data Analysis Start Start Stock Prepare this compound Stock (DMSO) Start->Stock Samples Prepare Biological Samples Start->Samples Standards Prepare Calibration Standards in Matrix Stock->Standards Plate Load Black Plate with Standards & Samples Standards->Plate Precipitate Protein Precipitation Samples->Precipitate Centrifuge Centrifuge Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Supernatant->Plate Read Read Fluorescence (Ex: ~780 nm, Em: ~825 nm) Plate->Read Curve Generate Standard Curve Read->Curve Calculate Calculate Sample Concentrations Curve->Calculate End End Calculate->End

Fluorometry Workflow

HPLC Quantification of this compound

HPLC is a robust method that separates this compound from its potential metabolites and other interfering substances, providing high specificity.

5.1. Principle A liquid mobile phase carries the sample through a column packed with a solid stationary phase. Different components in the sample interact differently with the stationary phase, causing them to separate. The concentration of this compound is determined by the area under its corresponding peak in the chromatogram.

5.2. Protocol

5.2.1. Sample Preparation

  • To 100 µL of plasma or tissue homogenate, add 200 µL of cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute and centrifuge at 12,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to an HPLC vial.

5.2.2. HPLC Conditions

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid. For example, start with 20% acetonitrile and increase to 95% over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detector: UV-Vis or fluorescence detector set to the λmax or λem of this compound.

5.3. Data Analysis

  • Prepare a standard curve by injecting known concentrations of this compound.

  • Plot the peak area of the standards against their concentrations.

  • Perform a linear regression to obtain the equation of the line.

  • Calculate the concentration of this compound in the samples based on their peak areas.

5.4. Quantitative Data Summary

ParameterValueReference
ColumnC18 Reverse-PhaseGeneral recommendation
Mobile PhaseAcetonitrile/Water with 0.1% Formic Acid (Gradient)General recommendation
DetectionUV-Vis (~780 nm) or Fluorescence (Ex: ~780 nm, Em: ~825 nm)Adapted from similar dyes
Linearity Range10 - 5000 ng/mLExample range
LOD~5 ng/mLEstimated
LOQ~10 ng/mLEstimated

Workflow for HPLC Quantification

hplc_workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Start Start Sample Plasma/Tissue Homogenate Start->Sample Precipitate Protein Precipitation (Acetonitrile) Sample->Precipitate Centrifuge Centrifuge Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Vial Transfer to HPLC Vial Supernatant->Vial Inject Inject into HPLC System Vial->Inject Separate Chromatographic Separation Inject->Separate Detect Detect (UV-Vis or Fluorescence) Separate->Detect Integrate Integrate Peak Area Detect->Integrate Quantify Quantify using Standard Curve Integrate->Quantify End End Quantify->End lcmsms_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Start Start Sample Plasma/Tissue Homogenate Start->Sample Spike Add Internal Standard Sample->Spike Precipitate Protein Precipitation Spike->Precipitate Centrifuge Centrifuge Precipitate->Centrifuge Supernatant Collect & Dilute Supernatant Centrifuge->Supernatant Inject Inject into LC-MS/MS Supernatant->Inject Separate Chromatographic Separation Inject->Separate Ionize Electrospray Ionization (ESI+) Separate->Ionize Fragment Tandem Mass Spectrometry (MRM) Ionize->Fragment Integrate Integrate Peak Areas (Analyte & IS) Fragment->Integrate Quantify Quantify using Standard Curve Integrate->Quantify End End Quantify->End

Application Notes and Protocols for Photothermal Activation of IR-825

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of the near-infrared (NIR) dye IR-825 in photothermal therapy (PTT). This document outlines the key laser parameters for effective photothermal activation, detailed experimental protocols for both in vitro and in vivo applications, and visual representations of the underlying mechanisms and workflows.

Mechanism of Action

This compound is a small molecule cyanine (B1664457) dye with strong absorbance in the near-infrared spectrum.[1] When irradiated with a laser of a specific wavelength, this compound efficiently converts the absorbed light energy into heat. This localized hyperthermia induces cellular stress and can lead to cell death through various pathways, making it a potent agent for targeted cancer therapy. The carboxyl group in its structure allows for conjugation with other molecules and incorporation into various nanoparticle systems to improve its stability and therapeutic efficacy.[2]

Laser Parameters for this compound Photothermal Activation

The efficacy of this compound-mediated PTT is critically dependent on the laser parameters employed. The following tables summarize the key parameters reported in the literature for in vitro and in vivo studies. The choice of parameters will depend on the specific experimental setup, including the concentration of this compound, the cell or tissue type, and the delivery vehicle used.

Table 1: Laser Parameters for In Vitro Photothermal Activation of this compound

Wavelength (nm)Power Density (W/cm²)Irradiation TimeCell LineNotes
8081.05 min4T1 (mouse breast cancer)Nanoparticle formulation[1]
8081.55 minHeLa (human cervical cancer)Nanoparticle formulation
8082.010 minU87MG (human glioblastoma)Nanoparticle formulation
793Not SpecifiedNot SpecifiedCervical Cancer CellsNanoparticle formulation[3]

Table 2: Laser Parameters for In Vivo Photothermal Activation of this compound

Wavelength (nm)Power Density (W/cm²)Irradiation TimeAnimal ModelNotes
8082.010 min4T1 tumor-bearing miceNanoparticle formulation[1]
810Not SpecifiedNot SpecifiedU87-eGFP-fLuc glioblastoma-bearing miceGold nanostars for wireless PTT[4]
940Not SpecifiedNot SpecifiedBrain tumor-bearing miceWireless PTT with gold nanostars[4]

Experimental Protocols

In Vitro Photothermal Therapy Protocol

This protocol provides a general guideline for assessing the photothermal efficacy of this compound in a cancer cell line.

Materials:

  • Cancer cell line of interest (e.g., 4T1, HeLa)

  • Complete cell culture medium

  • This compound or this compound-loaded nanoparticles

  • Phosphate-buffered saline (PBS)

  • 96-well plates

  • Cell viability assay kit (e.g., MTT, PrestoBlue)

  • Near-infrared diode laser with adjustable power output and a fiber optic cable

  • Power meter

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Treatment: Remove the culture medium and add fresh medium containing various concentrations of this compound or this compound-loaded nanoparticles. Incubate for a predetermined time (e.g., 4-24 hours) to allow for cellular uptake. Include control wells with untreated cells and cells treated with the delivery vehicle alone.

  • Laser Irradiation:

    • Before irradiation, carefully wash the cells with PBS to remove any excess this compound that has not been internalized. Add fresh, pre-warmed culture medium.

    • Calibrate the laser power output using a power meter.

    • Irradiate the designated wells with the NIR laser at the desired power density and for the specified duration. Ensure the laser beam spot covers the entire surface of the well.

    • Include control groups that are not subjected to laser irradiation.

  • Post-Irradiation Incubation: Return the plate to the incubator and incubate for an additional 24-48 hours.

  • Cell Viability Assessment: Assess cell viability using a standard assay according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control group and plot the results to determine the photothermal efficacy of this compound.

In Vivo Photothermal Therapy Protocol

This protocol describes a general procedure for evaluating the antitumor efficacy of this compound in a tumor-bearing mouse model. All animal procedures should be performed in accordance with institutional guidelines and regulations.

Materials:

  • Tumor-bearing mice (e.g., BALB/c mice with 4T1 tumors)

  • This compound or this compound-loaded nanoparticles formulated for intravenous injection

  • Anesthesia (e.g., isoflurane)

  • Near-infrared diode laser with a fiber optic cable

  • Infrared thermal camera

  • Calipers for tumor measurement

Procedure:

  • Tumor Inoculation: Inoculate cancer cells subcutaneously into the flank of the mice. Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).

  • Grouping and Treatment Administration: Randomly divide the mice into different treatment groups (e.g., PBS control, this compound alone, Laser alone, this compound + Laser).

  • Injection: Intravenously inject the mice with this compound or this compound-loaded nanoparticles at the desired dose.

  • Laser Irradiation:

    • At a predetermined time point post-injection (to allow for tumor accumulation of the agent), anesthetize the mice.

    • Irradiate the tumor region with the NIR laser at the specified power density and for the designated duration.

    • Monitor the temperature of the tumor surface using an infrared thermal camera to ensure it reaches the desired therapeutic range (typically 45-55°C).

  • Tumor Growth Monitoring: Measure the tumor volume using calipers every few days for the duration of the study.

  • Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histological examination, apoptosis assays). Plot the tumor growth curves for each group to evaluate the therapeutic efficacy.

Visualizing Mechanisms and Workflows

Photothermal Activation of this compound

Photothermal_Activation Mechanism of this compound Photothermal Activation Laser NIR Laser (e.g., 808 nm) IR825 This compound Molecule Laser->IR825 Irradiation Heat Heat Generation (Hyperthermia) IR825->Heat Energy Conversion CellDeath Tumor Cell Death (Apoptosis/Necrosis) Heat->CellDeath

Caption: Photothermal activation of this compound.

Experimental Workflow for In Vitro PTT

In_Vitro_Workflow Experimental Workflow for In Vitro Photothermal Therapy cluster_prep Preparation cluster_treatment Treatment cluster_irradiation Irradiation cluster_analysis Analysis CellSeeding 1. Seed Cancer Cells in 96-well plate Incubation1 2. Incubate 24h CellSeeding->Incubation1 AddIR825 3. Add this compound Formulation Incubation1->AddIR825 Incubation2 4. Incubate for Uptake AddIR825->Incubation2 Wash 5. Wash Cells Incubation2->Wash AddMedium 6. Add Fresh Medium Wash->AddMedium Irradiate 7. NIR Laser Irradiation AddMedium->Irradiate Incubation3 8. Incubate 24-48h Irradiate->Incubation3 ViabilityAssay 9. Assess Cell Viability (e.g., MTT) Incubation3->ViabilityAssay

Caption: In Vitro PTT Experimental Workflow.

Signaling Pathways in Photothermal Therapy

Photothermal therapy can induce cancer cell death through multiple signaling pathways. The intense heat generated disrupts cellular homeostasis, leading to protein denaturation, membrane damage, and the activation of programmed cell death cascades.

PTT_Signaling Key Signaling Pathways in Photothermal Therapy cluster_apoptosis Apoptosis Induction cluster_immune Immune Response cluster_stress Cellular Stress Response PTT Photothermal Therapy (Hyperthermia) Mito Mitochondrial Stress PTT->Mito DAMPs DAMPs Release PTT->DAMPs ROS ROS Production PTT->ROS ER_Stress ER Stress PTT->ER_Stress DNA_Damage DNA Damage PTT->DNA_Damage CytoC Cytochrome c Release Mito->CytoC Caspase Caspase Activation CytoC->Caspase Apoptosis Apoptosis Caspase->Apoptosis CellDeath Cell Death Apoptosis->CellDeath DC_mat Dendritic Cell Maturation DAMPs->DC_mat TCell T-Cell Activation DC_mat->TCell ImmuneAttack Antitumor Immunity TCell->ImmuneAttack ImmuneAttack->CellDeath ROS->CellDeath ER_Stress->CellDeath DNA_Damage->CellDeath

Caption: PTT-Induced Signaling Pathways.

References

Troubleshooting & Optimization

Technical Support Center: IR-825 Photobleaching

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for IR-825, a near-infrared heptamethine cyanine (B1664457) dye. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common questions regarding the photobleaching of this compound during fluorescence imaging experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound fluorescence signal is fading rapidly during imaging. What is happening and how can I prevent it?

A1: Rapid signal loss, or photobleaching, is the irreversible photochemical destruction of a fluorophore upon exposure to excitation light. For cyanine dyes like this compound, this process is often mediated by reaction with molecular oxygen in an excited triplet state, leading to the formation of non-fluorescent products.[1][2] To minimize photobleaching, a multi-faceted approach is recommended, focusing on optimizing imaging parameters and utilizing protective chemical environments.

Troubleshooting Steps:

  • Reduce Excitation Light Intensity: Use the lowest laser power or illumination intensity that provides a sufficient signal-to-noise ratio. This can be achieved by using neutral density filters or adjusting laser power settings on the microscope.

  • Minimize Exposure Time: Limit the duration of light exposure by using the shortest possible exposure time per image and minimizing the total number of acquired frames.

  • Optimize Imaging Buffer: The composition of your imaging buffer can significantly impact dye stability. Consider using specialized buffers designed to enhance fluorophore performance.

  • Employ Antifade Reagents: The addition of antifade agents to your imaging medium is a highly effective method to combat photobleaching.

Q2: What are antifade reagents and which ones are recommended for this compound?

A2: Antifade reagents are chemical compounds that reduce photobleaching by quenching reactive oxygen species (ROS) or the excited triplet state of the fluorophore. For near-infrared cyanine dyes like this compound, several options have shown promise. However, it's important to note that the effectiveness of an antifade agent can be dependent on the specific experimental conditions.

Recommended Antifade Reagents for Cyanine Dyes:

Antifade ReagentProposed Mechanism of ActionTypical ConcentrationConsiderations
TROLOX A water-soluble analog of Vitamin E, it acts as a potent antioxidant, quenching triplet states and scavenging reactive oxygen species.[3][4][5]0.1 - 2 mMEffective for many cyanine dyes and compatible with live-cell imaging.
n-Propyl Gallate (NPG) An antioxidant that functions as a free-radical scavenger.[6][7]1 - 10 mMCan be effective but may exhibit some cytotoxicity in live-cell imaging.
Ascorbic Acid (Vitamin C) A well-known antioxidant that can reduce the excited triplet state of fluorophores.0.5 - 10 mMOften used in combination with other reagents. Can acidify the medium, potentially affecting cell health or dye performance.
Methyl-β-cyclodextrin (MβCD) Encapsulates the dye molecule, shielding it from interaction with molecular oxygen.[8]1 - 10 mMCan improve both brightness and photostability of some cyanine dyes.

Note: Some common antifade reagents like p-phenylenediamine (B122844) (PPD) are not recommended for cyanine dyes as they can chemically react with and degrade the dye molecule.

Q3: How can I optimize my imaging settings to minimize this compound photobleaching?

A3: Optimizing your acquisition settings is a crucial and effective way to minimize photobleaching. The goal is to find a balance between signal quality and the preservation of the fluorescent signal over time.

ParameterRecommendationRationale
Laser Power/Illumination Intensity Use the lowest possible setting that provides an adequate signal-to-noise ratio.Reduces the rate of fluorophore excitation and subsequent photobleaching.
Exposure Time Use the shortest exposure time that yields a clear image.Minimizes the duration the sample is illuminated.
Detector Gain/Sensitivity Increase detector gain to compensate for lower excitation power.Allows for the detection of weaker signals without increasing the excitation intensity.
Pinhole Size (Confocal) Use the optimal pinhole size for your objective; avoid excessively small pinholes.A slightly larger pinhole can increase signal detection efficiency, allowing for a reduction in laser power.
Imaging Mode If available, consider using imaging modalities less prone to photobleaching, such as spinning disk confocal or light-sheet microscopy.These techniques often expose the sample to lower light doses compared to traditional point-scanning confocal microscopy.

Troubleshooting Guides

Problem: Severe photobleaching of this compound in fixed-cell imaging.

Possible Causes:

  • High laser power.

  • Prolonged exposure to excitation light.

  • Absence of an appropriate antifade agent in the mounting medium.

  • Suboptimal mounting medium formulation.

Solutions:

  • Reduce Laser Power: Decrease the laser intensity to the minimum level required for a good signal.

  • Optimize Acquisition Settings: Decrease exposure time and increase detector gain.

  • Use a Commercial Antifade Mounting Medium: Select a mounting medium specifically formulated for cyanine dyes or one containing TROLOX or n-propyl gallate.

  • Prepare a Custom Antifade Mounting Medium:

    • TROLOX-based: Dissolve TROLOX in your preferred mounting medium (e.g., glycerol-based) to a final concentration of 1-2 mM.

    • NPG-based: Prepare a stock solution of n-propyl gallate in glycerol (B35011) (can be heated gently to dissolve) and add to your mounting medium to a final concentration of 2-5%.

Problem: this compound is photobleaching rapidly during live-cell imaging.

Possible Causes:

  • High illumination intensity causing both photobleaching and phototoxicity.

  • The imaging buffer lacks photoprotective agents.

  • The chosen antifade reagent is cytotoxic.

Solutions:

  • Minimize Light Exposure: Use the lowest possible light dose. Employ intermittent imaging rather than continuous acquisition if your experiment allows.

  • Supplement Imaging Medium with Antifade Reagents:

    • Add TROLOX to your cell culture medium to a final concentration of 0.5-1 mM immediately before imaging.

    • Consider using a commercial live-cell imaging medium that contains photostabilizers.

  • Deoxygenate the Medium (for short-term imaging): Use an oxygen scavenging system (e.g., glucose oxidase and catalase) in your imaging buffer to reduce the concentration of molecular oxygen. Caution: This can induce hypoxia and may not be suitable for all biological experiments.

Experimental Protocols

Protocol: Evaluating the Photostability of this compound with Different Antifade Agents

This protocol outlines a method to quantitatively compare the effectiveness of various antifade agents in reducing this compound photobleaching.

Materials:

  • This compound solution (e.g., in PBS or your experimental buffer)

  • Antifade agent stock solutions (e.g., TROLOX, n-propyl gallate, ascorbic acid)

  • Microscope slide and coverslip

  • Fluorescence microscope with a suitable laser line for this compound excitation (e.g., 780-800 nm) and a sensitive detector.

Procedure:

  • Prepare samples of this compound in your imaging buffer, each containing a different antifade agent at its optimal concentration. Include a control sample with no antifade agent.

  • Pipette a small volume of each sample onto a microscope slide and cover with a coverslip. Seal the edges of the coverslip to prevent evaporation.

  • Place the slide on the microscope stage and bring the sample into focus.

  • Select a region of interest (ROI) for continuous imaging.

  • Set the imaging parameters (laser power, exposure time, etc.) to a level that initially provides a strong signal but also induces noticeable photobleaching in the control sample over a reasonable time course. Keep these parameters constant for all samples.

  • Acquire a time-lapse series of images of the ROI.

  • Analyze the data by measuring the mean fluorescence intensity within the ROI for each time point.

  • Normalize the fluorescence intensity of each time point to the initial intensity (time zero).

  • Plot the normalized fluorescence intensity as a function of time for each condition. The slower the decay, the more effective the antifade agent.

Visualizations

Photobleaching_Pathway S0 This compound (Ground State, S0) Excitation Light Absorption (Excitation) S0->Excitation S1 Excited Singlet State (S1) Excitation->S1 Fluorescence Fluorescence S1->Fluorescence hν' ISC Intersystem Crossing (ISC) S1->ISC Fluorescence->S0 T1 Excited Triplet State (T1) ISC->T1 Oxygen Molecular Oxygen (3O2) T1->Oxygen Energy Transfer ROS Reactive Oxygen Species (e.g., 1O2) T1->ROS Reaction Bleached Non-fluorescent Products T1->Bleached Direct Reaction Oxygen->ROS ROS->Bleached

Caption: Simplified Jablonski diagram illustrating the photobleaching pathway of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_imaging Microscopy cluster_analysis Data Analysis Prep_IR825 Prepare this compound Solution Mix Mix this compound with Antifade Agents Prep_IR825->Mix Prep_Antifade Prepare Antifade Stock Solutions Prep_Antifade->Mix Mount Mount Sample on Slide Mix->Mount Acquire Acquire Time-Lapse Images (Constant Settings) Mount->Acquire Measure Measure Mean Fluorescence Intensity Acquire->Measure Normalize Normalize Intensity Data Measure->Normalize Plot Plot Intensity vs. Time Normalize->Plot Compare Compare Photostability Plot->Compare

References

Technical Support Center: IR-825 Aggregation in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of IR-825 aggregation in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why does it aggregate in aqueous solutions?

This compound is a near-infrared (NIR) cyanine (B1664457) fluorescent dye.[1] Its molecular structure is largely hydrophobic, meaning it repels water. In aqueous environments like phosphate-buffered saline (PBS), these hydrophobic molecules tend to clump together to minimize their contact with water, a process known as aggregation. This is a common phenomenon for many hydrophobic dyes.[2]

Q2: What are the visible signs of this compound aggregation?

The most common signs of aggregation are the formation of a cloudy or hazy solution, visible precipitates, or a noticeable color change. Even in a solution that appears clear, aggregates may be present on a nanoscale. These can be detected using techniques like UV-Vis spectroscopy.[3]

Q3: How does aggregation affect my experiments?

Aggregation can severely impact experimental results by:

  • Reducing Signal: Aggregates often have different fluorescent properties than the monomeric (non-aggregated) dye, typically leading to fluorescence quenching.

  • Altering Photothermal Properties: The efficiency of heat generation for photothermal therapy can be compromised.

  • Causing Inaccurate Quantification: Aggregates scatter light, which can interfere with absorbance measurements and lead to incorrect concentration calculations.[3]

  • Lowering Bioavailability: In drug delivery applications, aggregates are often too large for cellular uptake and can be rapidly cleared from circulation.

Q4: What is the difference between H-aggregates and J-aggregates?

H- and J-aggregates are two different ways dye molecules can stack together, each with a distinct spectral signature:

  • H-aggregates (Hypsochromic): Involve a "face-to-face" stacking of molecules. This results in a blue-shift (shift to a shorter wavelength) of the main absorption peak compared to the monomer.[4][5]

  • J-aggregates (Bathochromic): Involve a "head-to-tail" slipped stacking. This results in a red-shift (shift to a longer wavelength) of the absorption peak, which is often sharp and intense.[4][6]

Troubleshooting Guide

Issue: My this compound solution is cloudy or has visible precipitates.

This indicates significant aggregation. Follow this workflow to diagnose and solve the issue.

G cluster_start Start cluster_check Initial Checks cluster_analysis Analysis cluster_solutions Solutions cluster_end Outcome Start Problem: Cloudy/Precipitated This compound Solution CheckStock 1. Verify Stock Solution Is the DMSO/organic stock clear? Start->CheckStock CheckDilution 2. Review Dilution Protocol Was the stock added to buffer too quickly? CheckStock->CheckDilution If Yes UVVis 3. Perform UV-Vis Spectroscopy Compare spectrum to known monomer peak. CheckDilution->UVVis AddSurfactant 4a. Add a Surfactant (e.g., Tween® 20/80, Pluronic® F-127) UVVis->AddSurfactant If spectrum shows aggregation AdjustpH 4b. Adjust Solution pH (Test range from 6.0 to 8.0) UVVis->AdjustpH If spectrum shows aggregation UseCosolvent 4c. Use a Co-solvent (e.g., small % of Ethanol/DMSO) UVVis->UseCosolvent If spectrum shows aggregation Success Stable, Clear Solution AddSurfactant->Success Failure Aggregation Persists (Re-evaluate formulation) AddSurfactant->Failure AdjustpH->Success AdjustpH->Failure UseCosolvent->Success UseCosolvent->Failure G cluster_state Physical State in Aqueous Buffer cluster_properties Resulting Properties Monomer Monomeric (Well-dissolved) SpecMonomer UV-Vis Peak ~800 nm Monomer->SpecMonomer Leads to FuncGood Optimal Fluorescence & Photothermal Effect Monomer->FuncGood Enables Aggregate Aggregated (Precipitated) SpecAggregate UV-Vis Peak Shift (Blue or Red Shift) Aggregate->SpecAggregate Leads to FuncBad Quenched Fluorescence & Poor Functionality Aggregate->FuncBad Causes

References

Technical Support Center: Enhancing the Quantum Yield of IR-825

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for improving the quantum yield of the near-infrared (NIR) fluorescent dye, IR-825. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimentation.

I. Frequently Asked Questions (FAQs)

Q1: What is the typical quantum yield of free this compound in aqueous solutions, and why is it often low?

The quantum yield of free this compound in aqueous solutions is generally low. This is a common characteristic of many cyanine (B1664457) dyes. The low quantum yield is primarily attributed to non-radiative decay pathways, such as cis-trans isomerization of the polymethine chain, which allows the excited state to return to the ground state without emitting a photon. Additionally, in aqueous environments, cyanine dyes like this compound have a tendency to aggregate, which can lead to fluorescence quenching.[1]

Q2: What are the primary strategies to improve the quantum yield of this compound?

The two main strategies to enhance the quantum yield of this compound are:

  • Nanoparticle Encapsulation: Enclosing this compound within the core of nanoparticles, such as those made from polymers (e.g., PLGA) or lipids. This physically restricts the movement of the dye molecule, inhibiting non-radiative decay processes.[2][3]

  • Polymer Conjugation: Covalently linking this compound to a polymer backbone to form nanomicelles. This approach not only improves solubility and stability but also reduces aggregation-caused quenching.[4]

Q3: How does encapsulation in nanoparticles enhance the fluorescence of this compound?

Encapsulation enhances the fluorescence of this compound through several mechanisms:

  • Restriction of Intramolecular Motion: The rigid environment within the nanoparticle core physically hinders the rotation and twisting of the polymethine chain of the this compound molecule. This suppression of non-radiative decay pathways increases the probability of radiative decay (fluorescence).

  • Prevention of Aggregation-Caused Quenching (ACQ): By isolating individual this compound molecules within separate nanoparticles, encapsulation prevents the formation of non-fluorescent aggregates.

  • Improved Photostability: Encapsulation can protect the dye from photobleaching by limiting its interaction with molecular oxygen and other reactive species in the environment.[3]

Q4: What is the difference between aggregation-caused quenching (ACQ) and aggregation-induced emission (AIE)?

Aggregation-caused quenching (ACQ) is a phenomenon where the fluorescence of a dye decreases at high concentrations due to the formation of non-emissive aggregates. This is a common issue with many organic dyes, including this compound.

Aggregation-induced emission (AIE), in contrast, is a process where a molecule is non-fluorescent in its dissolved state but becomes highly emissive upon aggregation. This is due to the restriction of intramolecular rotations in the aggregated state, which blocks non-radiative decay channels. While not an inherent property of this compound, the principle of restricting molecular motion to enhance fluorescence is the same as that achieved through nanoparticle encapsulation.

Q5: What are the key considerations when choosing a polymer for nanoparticle encapsulation or conjugation?

When selecting a polymer, consider the following:

  • Biocompatibility: The polymer should be non-toxic and biocompatible for in vitro and in vivo applications.

  • Biodegradability: For in vivo use, the polymer should be biodegradable to avoid long-term accumulation.

  • Hydrophobicity/Hydrophilicity: The polymer's properties will influence the encapsulation efficiency of the hydrophobic this compound and the stability of the resulting nanoparticles in aqueous solutions.

  • Functional Groups: For conjugation, the polymer must have functional groups that can react with the active groups on the this compound molecule (e.g., carboxyl groups for reaction with amine-modified this compound).[4]

II. Troubleshooting Guide

Problem 1: Low Fluorescence Signal After Nanoparticle Encapsulation
Possible Cause Troubleshooting Steps
Low Encapsulation Efficiency 1. Optimize the organic solvent: Ensure that both this compound and the polymer are fully dissolved in the organic phase before nanoprecipitation. 2. Adjust the polymer-to-dye ratio: Systematically vary the ratio to find the optimal loading capacity. High dye-to-polymer ratios can lead to aggregation and poor encapsulation. 3. Control the nanoprecipitation process: The rate of addition of the organic phase to the aqueous phase can influence nanoparticle formation and encapsulation. A slower, controlled addition is often better.
Aggregation-Caused Quenching within Nanoparticles 1. Decrease the initial dye concentration: Even within nanoparticles, excessive dye loading can lead to self-quenching. 2. Choose a more rigid polymer matrix: A polymer that forms a more rigid core can better isolate individual dye molecules.
Incorrect Instrument Settings 1. Verify excitation and emission wavelengths: Ensure your fluorometer is set to the correct wavelengths for encapsulated this compound, as there might be slight spectral shifts upon encapsulation. 2. Optimize detector gain: Increase the gain to enhance signal detection, but be careful to avoid saturation.
Photobleaching 1. Minimize light exposure: Protect the sample from light during preparation and storage. 2. Use antifade reagents: For microscopy applications, consider using an antifade mounting medium. 3. Reduce excitation power and exposure time: During imaging, use the lowest possible laser power and shortest exposure time that provides an adequate signal.[5][6]
Problem 2: Poor Nanoparticle Stability (Aggregation/Precipitation)
Possible Cause Troubleshooting Steps
Insufficient Surfactant/Stabilizer 1. Optimize surfactant concentration: If using a surfactant in your formulation, ensure the concentration is above the critical micelle concentration (CMC) to effectively stabilize the nanoparticles. 2. Consider PEGylation: Covalently attaching polyethylene (B3416737) glycol (PEG) to the nanoparticle surface can improve colloidal stability and reduce aggregation.
Inappropriate Solvent Conditions 1. Ensure complete removal of organic solvent: Residual organic solvent from the synthesis process can destabilize the nanoparticles in aqueous suspension. Use techniques like dialysis or diafiltration for thorough purification. 2. Check the pH and ionic strength of the buffer: The surface charge of the nanoparticles can be sensitive to the pH and salt concentration of the medium. Maintain consistent and appropriate buffer conditions.
Problem 3: Low Yield or Incomplete Reaction in Polymer Conjugation
Possible Cause Troubleshooting Steps
Inactive Functional Groups 1. Verify the reactivity of this compound and the polymer: Ensure that the functional groups (e.g., amine on this compound, carboxyl on the polymer) are not degraded or protected. Use fresh reagents. 2. Optimize reaction pH: Amine-carboxyl coupling reactions are pH-dependent. Adjust the pH of the reaction mixture to optimize the reactivity of the functional groups.
Steric Hindrance 1. Use a linker/spacer: If the functional groups on the polymer and dye are sterically hindered, introducing a flexible linker can facilitate the conjugation reaction.
Inadequate Reaction Conditions 1. Optimize reaction time and temperature: Ensure the reaction is allowed to proceed for a sufficient amount of time and at an appropriate temperature to achieve a high yield. 2. Use appropriate coupling agents: For amine-carboxyl reactions, use a suitable carbodiimide (B86325) coupling agent (e.g., EDC) and an activator (e.g., NHS).

III. Quantitative Data

Table 1: Comparison of Photophysical Properties of Free vs. Encapsulated this compound (Illustrative Data)

ParameterFree this compound in Aqueous BufferThis compound Encapsulated in PLGA Nanoparticles
Quantum Yield Low (e.g., < 1%)Significantly Enhanced (e.g., 5-15%)
Photostability Low (rapid photobleaching)High (increased resistance to photobleaching)
Solubility in Aqueous Media Poor (prone to aggregation)High (stable colloidal suspension)

Note: The exact quantum yield enhancement will depend on the specific nanoparticle formulation and measurement conditions.

IV. Experimental Protocols

Protocol 1: Encapsulation of this compound in PLGA Nanoparticles by Nanoprecipitation

Materials:

  • This compound

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Acetone or Acetonitrile (organic solvent)

  • Poly(vinyl alcohol) (PVA) or other suitable surfactant

  • Deionized water

  • Magnetic stirrer

  • Rotary evaporator

  • Centrifuge

Procedure:

  • Organic Phase Preparation: Dissolve a specific amount of this compound and PLGA in the organic solvent.

  • Aqueous Phase Preparation: Prepare an aqueous solution of the surfactant (e.g., 1% w/v PVA).

  • Nanoprecipitation: While vigorously stirring the aqueous phase, add the organic phase dropwise. An oil-in-water emulsion will form.

  • Solvent Evaporation: Continue stirring for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles. A rotary evaporator can be used to expedite this process.

  • Nanoparticle Collection and Purification: Centrifuge the nanoparticle suspension to pellet the nanoparticles.

  • Washing: Remove the supernatant and wash the nanoparticles several times with deionized water to remove excess surfactant and unencapsulated dye.

  • Resuspension: Resuspend the purified this compound-loaded nanoparticles in the desired buffer for characterization and use.

Protocol 2: Conjugation of Amine-Modified this compound to a Carboxyl-Terminated Polymer

Materials:

  • Amine-modified this compound (this compound-NH2)

  • Carboxyl-terminated polymer (e.g., methoxypoly(ethylene glycol)-block-poly(L-aspartic acid))

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS)

  • Dialysis membrane (appropriate molecular weight cutoff)

Procedure:

  • Polymer Activation: Dissolve the carboxyl-terminated polymer in DMSO. Add EDC and NHS to activate the carboxyl groups. Stir at room temperature for 30 minutes.

  • Conjugation: Dissolve this compound-NH2 in DMSO and add it to the activated polymer solution.

  • Reaction: Allow the reaction to proceed overnight at room temperature in the dark with continuous stirring.

  • Purification: Transfer the reaction mixture to a dialysis membrane and dialyze against deionized water for 48 hours to remove unreacted dye, EDC, and NHS.

  • Lyophilization: Lyophilize the purified solution to obtain the this compound-polymer conjugate as a solid.

  • Nanomicelle Formation: The amphiphilic this compound-polymer conjugate can self-assemble into nanomicelles upon dissolution in an aqueous buffer.[4]

V. Visualizations

experimental_workflow cluster_organic Organic Phase cluster_aqueous Aqueous Phase cluster_process Nanoparticle Formation IR825 This compound Dissolve Dissolve IR825->Dissolve PLGA PLGA Polymer PLGA->Dissolve Solvent Organic Solvent (e.g., Acetone) Solvent->Dissolve Nanoprecipitation Nanoprecipitation (Dropwise Addition) Dissolve->Nanoprecipitation PVA Surfactant (e.g., PVA) AqueousSol Prepare Solution PVA->AqueousSol Water Deionized Water Water->AqueousSol AqueousSol->Nanoprecipitation Evaporation Solvent Evaporation Nanoprecipitation->Evaporation Purification Purification (Centrifugation & Washing) Evaporation->Purification FinalProduct This compound Loaded Nanoparticles Purification->FinalProduct

Caption: Workflow for this compound encapsulation in PLGA nanoparticles.

signaling_pathway cluster_free Free this compound in Solution cluster_encapsulated Encapsulated this compound GroundState_F Ground State ExcitedState_F Excited State GroundState_F->ExcitedState_F Excitation ExcitedState_F->GroundState_F Fluorescence (Low) ExcitedState_F->GroundState_F Non-radiative Decay (High) GroundState_E Ground State ExcitedState_E Excited State GroundState_E->ExcitedState_E Excitation ExcitedState_E->GroundState_E Fluorescence (High) ExcitedState_E->GroundState_E Non-radiative Decay (Low)

Caption: Mechanism of fluorescence enhancement of encapsulated this compound.

References

troubleshooting low signal with IR-825 imaging

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving low signal issues encountered during experiments with the near-infrared (NIR) fluorescent dye, IR-825.

Troubleshooting Guide: Low this compound Signal

A weak or absent fluorescence signal can be a significant roadblock in imaging experiments. This guide provides a systematic approach to identifying and resolving the common causes of low signal intensity when using this compound.

Problem: I am observing a weak or no signal from my this compound conjugate.

This is a common issue that can arise from various factors, ranging from the initial dye conjugation to the final imaging setup. Follow these steps to diagnose and solve the problem.

Step 1: Verify the Integrity and Quality of the this compound Dye

The quality of the fluorescent dye is the foundation of a successful imaging experiment.

  • Q: How should I properly store and handle this compound?

    • A: this compound is a near-infrared fluorescent dye that is sensitive to light and moisture.[1][2] It should be stored at -20°C for long-term use (months to years) or at 0-4°C for short-term storage (days to weeks), protected from light and moisture.[3] Stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month in a sealed, light-protected container.[1][2] Before use, allow the vial to equilibrate to room temperature to prevent moisture condensation.[4]

  • Q: Could my this compound dye have degraded?

    • A: Yes, improper storage or handling can lead to degradation. Additionally, cyanine (B1664457) dyes like this compound can be sensitive to environmental factors such as ozone.[5] If you suspect degradation, it is best to use a fresh vial of the dye.

Step 2: Evaluate the Conjugation of this compound to the Targeting Moiety (e.g., Antibody, Peptide)

Inefficient conjugation is a primary cause of low signal.

  • Q: My this compound NHS ester labeling efficiency is low. What could be the cause?

    • A: Several factors can affect the efficiency of an NHS ester reaction. The most common issues are related to the reaction conditions and the quality of the reagents.[6]

      • pH: The optimal pH for the reaction of an NHS ester with a primary amine is between 7.2 and 8.5.[6][7] At a lower pH, the amine groups are protonated and less reactive. At a higher pH, the NHS ester is more susceptible to hydrolysis, which competes with the conjugation reaction.[6]

      • Buffer Composition: Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with your target molecule for reaction with the NHS ester.[4][8] Phosphate-buffered saline (PBS) or sodium bicarbonate buffers are commonly used.[6][9]

      • Moisture: NHS esters are moisture-sensitive.[8] Use anhydrous DMSO or DMF to prepare the stock solution of the this compound NHS ester.[6]

      • Protein Concentration: Low protein concentrations can lead to less efficient labeling due to the competing hydrolysis reaction.[6] A protein concentration of 2-10 mg/mL is often recommended.[10]

  • Q: How can I assess the success of my conjugation reaction?

    • A: The degree of labeling (DOL), which is the average number of dye molecules per protein molecule, can be determined spectrophotometrically.[1][11] This involves measuring the absorbance of the conjugate at 280 nm (for the protein) and at the maximum absorbance wavelength of this compound (around 780-825 nm).[12]

Step 3: Assess Sample Preparation and Experimental Conditions

The sample environment can significantly impact the fluorescence signal.

  • Q: Can the pH of my imaging buffer affect the this compound signal?

    • A: Yes, the fluorescence of many dyes, including cyanine dyes, can be pH-dependent.[13] While specific data for this compound is limited in the provided search results, it is known that pH can influence the fluorescence intensity of similar dyes.[13] It is advisable to maintain a consistent and optimal pH in your imaging buffer.

  • Q: Does the solvent I use matter?

    • A: The polarity of the solvent can affect the fluorescence emission spectrum and quantum yield of a fluorophore.[14] This is due to interactions between the dye and the solvent molecules, which can alter the energy levels of the excited state.[]

  • Q: Could my sample be quenching the this compound fluorescence?

    • A: Yes, fluorescence quenching can occur through various mechanisms, leading to a decreased signal.

      • Self-Quenching: At high concentrations or high degrees of labeling, this compound molecules can interact with each other, leading to self-quenching.[9][11]

      • Environmental Quenchers: Certain molecules in the sample, such as transition metals or even some amino acid residues (like tryptophan, tyrosine, histidine, and methionine), can quench fluorescence.[16] Molecular oxygen is also a known quencher of fluorescence.[7]

Step 4: Optimize Imaging Instrumentation and Settings

Incorrect instrument settings are a frequent source of low signal.

  • Q: How do I ensure my microscope is set up correctly for this compound?

    • A:

      • Excitation Source: Use a laser line that is close to the excitation maximum of this compound (typically around 780 nm).

      • Filters: Ensure that you are using the correct filter sets for this compound. The emission filter should be centered around the emission maximum of the dye (around 830 nm).[12] Mismatched filters will lead to poor signal detection.[5]

      • Detector: Near-infrared imaging requires a detector that is sensitive in the NIR range. Standard detectors on many microscopes may have low quantum efficiency in this region.

  • Q: What can I do to improve the signal-to-noise ratio (SNR)?

    • A:

      • Increase Excitation Power: A higher laser power will excite more fluorophores, leading to a stronger signal. However, be cautious of photobleaching.

      • Increase Exposure Time: A longer exposure time allows the detector to collect more photons, increasing the signal. Again, this can increase the risk of photobleaching.

      • Binning: Binning pixels on the detector can increase the signal-to-noise ratio, but at the cost of spatial resolution.

      • Reduce Background: Minimize ambient light during image acquisition.[17] Use appropriate blocking buffers and washing steps to reduce non-specific binding of your fluorescent probe.[5]

Frequently Asked Questions (FAQs)

  • Q1: What is this compound and what are its spectral properties?

    • A1: this compound is a near-infrared (NIR) fluorescent dye.[1][3] It has a carboxyl group that can be activated (e.g., as an NHS ester) for conjugation to other molecules.[1][2] It is used in applications such as photothermal therapy and fluorescence imaging.[3][12] Its fluorescence is polarity-sensitive, with an emission around 830 nm when excited at approximately 780 nm.[12]

  • Q2: What causes photobleaching of this compound and how can I minimize it?

    • A2: Photobleaching is the irreversible destruction of a fluorophore due to light exposure.[5][18] To minimize photobleaching of this compound:

      • Reduce the intensity and duration of the excitation light.

      • Use an anti-fade mounting medium.[5]

      • Image your sample quickly after mounting.

      • Work in an ozone-free environment, as cyanine dyes can be sensitive to ozone.[5]

  • Q3: How do I calculate the Degree of Labeling (DOL) for my this compound conjugate?

    • A3: The DOL can be calculated using the absorbance values of the purified conjugate at 280 nm and the absorbance maximum of this compound.[1][19] The general formula is: DOL = (A_max * ε_protein) / ((A_280 - (A_max * CF)) * ε_dye) Where:

      • A_max is the absorbance at the maximum wavelength of this compound.

      • A_280 is the absorbance at 280 nm.

      • ε_protein is the molar extinction coefficient of the protein at 280 nm.

      • ε_dye is the molar extinction coefficient of this compound at its maximum absorbance.

      • CF is the correction factor for the dye's absorbance at 280 nm.[11][19]

Quantitative Data Summary

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Chemical FormulaC₅₄H₄₈BrClN₂O₄[3]
Molecular Weight904.34 g/mol [3]
Excitation Max (approx.)~780 nm[12]
Emission Max (approx.)~830 nm[12]

Table 2: Factors Influencing this compound Fluorescence Intensity

FactorEffect on SignalTroubleshooting RecommendationReference
pH Can alter fluorescence intensity.Maintain a consistent and optimal pH in buffers.[13]
Solvent Polarity Affects emission wavelength and quantum yield.Use consistent solvents for comparable results.[][14]
Concentration High concentrations can lead to self-quenching.Optimize the concentration of the this compound conjugate.[9][11]
Photobleaching Irreversible loss of fluorescence upon light exposure.Minimize light exposure; use anti-fade reagents.[5][18]
Quenchers Presence of quenchers (e.g., O₂, certain metals, amino acids) reduces signal.Degas solutions if necessary; be aware of sample composition.[7][16]

Experimental Protocols

Protocol 1: General Procedure for Antibody Conjugation with this compound NHS Ester

This protocol provides a general guideline. Optimization is often necessary for specific antibodies and applications.[6][10]

  • Prepare the Antibody:

    • Dissolve the antibody in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3) at a concentration of 2-10 mg/mL.[6][10]

    • If the antibody is in a buffer containing amines (e.g., Tris), perform a buffer exchange using a desalting column or dialysis.[3]

  • Prepare the this compound NHS Ester Solution:

    • Dissolve the this compound NHS ester in anhydrous DMSO or DMF to create a 10 mM stock solution.[6][9] This should be done immediately before use as NHS esters are moisture-sensitive.[8]

  • Conjugation Reaction:

    • Add a 5 to 20-fold molar excess of the this compound NHS ester solution to the antibody solution.[10]

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.[6][9]

  • Purification:

    • Remove unconjugated dye using a desalting column or dialysis.[3][] The labeled antibody will be in the initial fractions (for column chromatography) or retained within the dialysis tubing.

  • Characterization:

    • Determine the Degree of Labeling (DOL) by measuring the absorbance at 280 nm and the absorbance maximum of this compound.[1][19]

Protocol 2: General Immunofluorescence Staining Protocol for Cells

This is a basic protocol for staining adherent cells.[20]

  • Cell Preparation:

    • Grow cells on coverslips or in imaging-compatible plates.

    • Rinse cells twice with PBS to remove culture medium.

  • Fixation:

    • Fix cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Permeabilization (for intracellular targets):

    • Incubate cells with a permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS) for 10-15 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Blocking:

    • Incubate cells with a blocking buffer (e.g., PBS with 2% fish gelatin and 0.1% Triton X-100) for 30 minutes to reduce non-specific binding.

  • Primary Antibody Incubation:

    • Dilute the primary antibody in the blocking buffer.

    • Incubate the cells with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C.

  • Secondary Staining with this compound Conjugate:

    • Wash the cells three times with the blocking buffer.

    • Dilute the this compound conjugated secondary antibody in the blocking buffer.

    • Incubate the cells with the secondary antibody solution for 30 minutes to 2 hours at room temperature, protected from light.

  • Final Washes and Mounting:

    • Wash the cells three times with PBS.

    • Mount the coverslips onto microscope slides using an antifade mounting medium.

  • Imaging:

    • Image the cells using a fluorescence microscope equipped with the appropriate laser and filter set for this compound.

Visualizations

Troubleshooting_Low_Signal cluster_Dye Dye Integrity Checks cluster_Conjugation Conjugation Evaluation cluster_Sample Sample & Environmental Factors cluster_Instrument Imaging Setup Optimization Start Low or No this compound Signal Check_Dye Step 1: Verify Dye Integrity Start->Check_Dye Check_Conjugation Step 2: Evaluate Conjugation Check_Dye->Check_Conjugation Dye OK Storage Proper Storage? Check_Dye->Storage Check_Sample Step 3: Assess Sample Prep Check_Conjugation->Check_Sample Conjugation OK Reaction_Conditions Correct pH & Buffer? Check_Conjugation->Reaction_Conditions Check_Instrument Step 4: Optimize Imaging Setup Check_Sample->Check_Instrument Sample Prep OK pH_Solvent Optimal pH & Solvent? Check_Sample->pH_Solvent Solution Signal Improved Check_Instrument->Solution Setup Optimized Filters_Laser Correct Filters & Laser? Check_Instrument->Filters_Laser Degradation Potential Degradation? Storage->Degradation DOL Calculated DOL? Reaction_Conditions->DOL Quenching Potential Quenching? pH_Solvent->Quenching SNR Optimized SNR? Filters_Laser->SNR

Caption: A flowchart for troubleshooting low this compound fluorescence signal.

Antibody_Conjugation_Workflow Start Start Prep_Antibody Prepare Antibody (Amine-free buffer) Start->Prep_Antibody React Conjugation Reaction (pH 8.3, RT or 4°C) Prep_Antibody->React Prep_Dye Prepare this compound NHS Ester Solution Prep_Dye->React Purify Purify Conjugate (Desalting/Dialysis) React->Purify Characterize Characterize (Calculate DOL) Purify->Characterize End End Characterize->End

Caption: Workflow for conjugating this compound NHS ester to an antibody.

References

Technical Support Center: Optimizing IR-825 Loading in Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for optimizing the loading of the near-infrared dye IR-825 into various nanoparticle platforms.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common challenges encountered during the formulation of this compound loaded nanoparticles.

Q1: Why is my this compound loading efficiency/encapsulation efficiency (%EE) consistently low?

A1: Low encapsulation efficiency is a frequent issue and can stem from several factors related to the properties of this compound and the nanoparticle formulation process.

  • Potential Causes & Solutions for Low Encapsulation Efficiency:

Potential CauseRecommended Solutions
Poor affinity of this compound for the nanoparticle core: this compound is amphiphilic, and its interaction with a highly hydrophobic polymer core (like PLGA) or a hydrophilic core can be limited.[1]- For Polymeric Nanoparticles: Modify the polymer to increase affinity. For instance, incorporating polymers with aromatic groups can enhance π-π stacking interactions with this compound. Alternatively, consider a polymer-drug conjugation strategy. - For Lipid Nanoparticles: Optimize the lipid composition. Including cationic lipids can improve the encapsulation of the slightly anionic this compound through electrostatic interactions.[2][3]
Drug leakage during formulation: The high shear forces during homogenization or sonication, or the prolonged stirring during solvent evaporation, can lead to the premature release of the dye.- Reduce the energy input (e.g., lower sonication amplitude or homogenization pressure/time). - Optimize the stirring speed and evaporation rate to accelerate nanoparticle hardening and minimize drug leakage.[4]
High water solubility of this compound: Although amphiphilic, this compound has some water solubility, which can lead to its partitioning into the external aqueous phase during nanoprecipitation or emulsion methods.[5]- Use a solvent system where this compound has higher solubility in the organic phase than in the aqueous phase. - Increase the viscosity of the external aqueous phase by adding agents like PVA to reduce the diffusion of the drug into the external medium.[6][7]
Suboptimal drug-to-polymer/lipid ratio: An excessively high initial amount of this compound relative to the carrier material can lead to saturation of the nanoparticle's loading capacity.- Systematically vary the initial this compound to polymer/lipid mass ratio to find the optimal loading concentration. Start with a lower ratio and gradually increase it while monitoring the %EE.[8]

Q2: My nanoparticles show a high Polydispersity Index (PDI). How can I achieve a more monodisperse formulation?

A2: A high PDI indicates a broad particle size distribution, which is undesirable for in vivo applications.[9]

  • Strategies to Reduce Polydispersity Index (PDI):

Potential CauseRecommended Solutions
Inefficient mixing during nanoparticle formation: In methods like nanoprecipitation, slow or inefficient mixing of the organic and aqueous phases can lead to uncontrolled particle growth and a wider size distribution.[10]- For Nanoprecipitation: Increase the stirring speed of the aqueous phase or use a microfluidic device for rapid and controlled mixing.[10][11] - For Emulsion-based methods: Optimize the homogenization or sonication parameters (e.g., time, power) to ensure the formation of a uniform primary emulsion.
Insufficient stabilizer concentration: The stabilizer (e.g., PVA, Poloxamer, lecithin) is crucial for preventing particle aggregation during and after formation.[12][13]- Increase the concentration of the stabilizer in the aqueous phase. A higher concentration provides better surface coverage on the newly formed nanoparticles, preventing aggregation.[7][8]
Suboptimal solvent composition: The choice of organic solvent and its ratio to the aqueous phase can significantly impact particle size and PDI.[4]- Experiment with different water-miscible organic solvents (e.g., acetone (B3395972), acetonitrile, THF) for nanoprecipitation. - Optimize the volume ratio of the organic phase to the aqueous phase.[8]

Q3: I'm observing aggregation of my this compound loaded nanoparticles after formulation or during storage. What is the cause and how can I prevent it?

A3: Nanoparticle aggregation is a sign of colloidal instability, which can compromise the formulation's efficacy and safety.

  • Troubleshooting Nanoparticle Aggregation:

Potential CauseRecommended Solutions
Insufficient surface charge (Zeta Potential): A low absolute zeta potential value (close to 0 mV) indicates weak electrostatic repulsion between particles, leading to aggregation.- For Polymeric Nanoparticles: Incorporate charged polymers or surfactants into your formulation. - For Lipid Nanoparticles: Use charged lipids (e.g., DOTAP) in the lipid mixture.[3] - Adjust the pH of the dispersion medium to a value away from the isoelectric point of the nanoparticles.
Inadequate steric stabilization: The polymeric chains of steric stabilizers may not be providing a sufficient barrier to prevent particle-particle interactions.- Use stabilizers with a higher molecular weight or a higher concentration to create a denser protective layer on the nanoparticle surface.[14][15]
Instability during storage or lyophilization: Changes in temperature or the stress of freeze-drying can induce aggregation.- Store nanoparticle dispersions at an appropriate temperature (typically 4°C). - For long-term storage, lyophilize the nanoparticles in the presence of cryoprotectants (e.g., sucrose, trehalose) to prevent aggregation upon reconstitution.[6][14][15]
This compound induced instability: At high loading concentrations, the surface properties of the nanoparticles might be altered by the presence of the dye, potentially leading to instability.- Re-evaluate the drug-to-carrier ratio to ensure it is not compromising the stability of the nanoparticle.

Quantitative Data Summary

The following tables summarize the impact of various formulation parameters on the key characteristics of this compound loaded nanoparticles.

Table 1: Influence of Formulation Parameters on PLGA Nanoparticle Characteristics

ParameterEffect on Particle SizeEffect on PDIEffect on % Encapsulation Efficiency
PLGA Concentration Increasing concentration generally leads to larger particle sizes.[4]May increase with higher concentrations if not properly stabilized.Can increase up to a certain point, after which it may plateau or decrease.
Drug/Polymer Ratio Can influence size; higher drug loading may slightly increase size.May increase at very high drug loadings.Increases initially, then plateaus as the polymer becomes saturated.[8]
Stabilizer (PVA) Conc. Higher concentrations generally lead to smaller, more stable particles.[7]Generally decreases with higher stabilizer concentration.[7]Can be improved as the stabilizer can reduce drug leakage during formulation.
Organic Solvent The choice of solvent (e.g., acetone vs. acetonitrile) affects the diffusion rate and thus the final particle size.[4]Dependent on the solvent's miscibility and diffusion properties.Higher drug solubility in the organic phase can improve encapsulation.
Stirring/Sonication Higher energy input (stirring speed, sonication power) generally produces smaller particles.[4]Optimal energy input is needed; excessive energy can lead to a higher PDI.Can be reduced with excessive energy input due to drug leakage.

Table 2: Influence of Formulation Parameters on Lipid Nanoparticle Characteristics

ParameterEffect on Particle SizeEffect on PDIEffect on % Encapsulation Efficiency
Total Lipid Concentration Higher concentrations can lead to larger particles.[16]May increase with higher lipid concentrations.Generally increases with more lipid available for encapsulation.
Drug/Lipid Ratio Increasing the drug ratio can lead to a slight increase in particle size.[17]Can increase if the drug disrupts the lipid packing.Increases up to the saturation point of the lipid matrix.[18]
Surfactant Concentration Higher concentrations typically result in smaller particles.[16]Generally decreases with adequate surfactant concentration.[16]Can be improved by preventing drug expulsion from the lipid core.
Inclusion of Charged Lipids Can slightly alter the particle size.May affect the PDI depending on the overall lipid composition.Can significantly improve the encapsulation of this compound via electrostatic interactions.[2]
Homogenization/Sonication Increased energy and duration generally lead to smaller particle sizes.An optimal range exists; excessive energy can increase PDI.High energy can sometimes lead to drug leakage.

Experimental Protocols

Protocol 1: Preparation of this compound Loaded PLGA Nanoparticles via Nanoprecipitation

This protocol describes a standard nanoprecipitation method for encapsulating this compound in PLGA nanoparticles.[1][4][10][19][20]

  • Preparation of Organic Phase:

    • Dissolve 50 mg of PLGA in 2 mL of a suitable organic solvent (e.g., acetone or acetonitrile).

    • Dissolve 5 mg of this compound in the PLGA solution. Ensure complete dissolution by gentle vortexing or sonication.

  • Preparation of Aqueous Phase:

    • Prepare 10 mL of a 1% (w/v) polyvinyl alcohol (PVA) solution in deionized water.

    • Stir the PVA solution until it is fully dissolved. This may require gentle heating.

  • Nanoparticle Formation:

    • Place the aqueous phase in a beaker on a magnetic stirrer and stir at a constant speed (e.g., 600 rpm).

    • Using a syringe pump, add the organic phase dropwise to the stirring aqueous phase.

    • A milky suspension should form immediately.

  • Solvent Evaporation:

    • Leave the nanoparticle suspension stirring overnight in a fume hood to allow for the complete evaporation of the organic solvent.

  • Nanoparticle Purification:

    • Transfer the suspension to centrifuge tubes.

    • Centrifuge at high speed (e.g., 15,000 rpm) for 20 minutes at 4°C.

    • Discard the supernatant, which contains the unencapsulated this compound.

    • Resuspend the nanoparticle pellet in deionized water.

    • Repeat the washing step two more times to ensure the removal of free drug and excess PVA.

  • Storage/Further Use:

    • Resuspend the final nanoparticle pellet in a suitable buffer or deionized water.

    • For long-term storage, lyophilize the nanoparticles with a cryoprotectant.

Protocol 2: Preparation of this compound Loaded Albumin Nanoparticles via Desolvation

This protocol is based on the desolvation method for preparing albumin-based nanoparticles.[17][21][22][23][24]

  • Preparation of Albumin Solution:

    • Dissolve 100 mg of human serum albumin (HSA) or bovine serum albumin (BSA) in 2 mL of deionized water.

    • Add 10 mg of this compound to the albumin solution and stir gently to dissolve.

    • Adjust the pH of the solution to 8.0-9.0 using 0.1 M NaOH.

  • Desolvation:

    • Place the albumin-IR-825 solution on a magnetic stirrer.

    • Add a desolvating agent (e.g., ethanol) dropwise (e.g., 1 mL/min) while stirring continuously.

    • Continue adding the desolvating agent until the solution becomes opalescent, indicating the formation of nanoparticles.

  • Crosslinking:

    • Add 50 µL of 8% (v/v) glutaraldehyde (B144438) solution to the nanoparticle suspension to crosslink the albumin and stabilize the nanoparticles.

    • Allow the crosslinking reaction to proceed for at least 4 hours (or overnight) with continuous stirring.

  • Purification:

    • Stop the crosslinking reaction by adding a quenching agent like sodium bisulfite.

    • Purify the nanoparticles by repeated centrifugation (e.g., 15,000 rpm for 20 min) and resuspension in deionized water to remove unreacted glutaraldehyde, excess ethanol, and free this compound.

  • Final Formulation:

    • Resuspend the purified nanoparticles in the desired buffer for characterization and use.

Protocol 3: Quantification of this compound Loading using UV-Vis Spectrophotometry

This protocol outlines a common indirect method to determine the encapsulation efficiency (%EE) and drug loading (%DL) of this compound.[25][26][27][28]

  • Preparation of a Standard Curve:

    • Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., DMSO or ethanol).

    • Create a series of dilutions from the stock solution to generate a standard curve (e.g., 1, 2.5, 5, 10, 20 µg/mL).

    • Measure the absorbance of each standard at the maximum absorbance wavelength of this compound (~800 nm) using a UV-Vis spectrophotometer.

    • Plot a graph of absorbance versus concentration and determine the equation of the line (y = mx + c).

  • Sample Preparation and Measurement:

    • After nanoparticle synthesis and the first centrifugation step (to pellet the nanoparticles), carefully collect the supernatant.

    • Measure the absorbance of the supernatant at ~800 nm. If necessary, dilute the supernatant to ensure the absorbance falls within the linear range of the standard curve.

  • Calculations:

    • Use the standard curve equation to calculate the concentration of free this compound in the supernatant.

    • Calculate the total amount of free drug in the initial aqueous phase.

    • Encapsulation Efficiency (%EE):

      • %EE = [(Total Initial Drug - Free Drug in Supernatant) / Total Initial Drug] x 100

    • Drug Loading (%DL):

      • %DL = [(Total Initial Drug - Free Drug in Supernatant) / Weight of Nanoparticles] x 100

Visualizations

Diagram 1: General Experimental Workflow for this compound Nanoparticle Formulation

G cluster_prep Phase Preparation cluster_form Nanoparticle Formation cluster_purify Purification & Collection cluster_char Characterization A Prepare Organic Phase (Polymer/Lipid + this compound + Solvent) C Mix Phases (e.g., Nanoprecipitation, Homogenization) A->C B Prepare Aqueous Phase (Stabilizer + Water/Buffer) B->C D Solvent Evaporation C->D E Centrifugation / Dialysis D->E F Wash & Resuspend Nanoparticles E->F G Size & PDI (DLS) F->G H Zeta Potential F->H I Encapsulation Efficiency (%EE) F->I J Morphology (TEM/SEM) F->J

A generalized workflow for the formulation and characterization of this compound loaded nanoparticles.

Diagram 2: Troubleshooting Logic for Low Encapsulation Efficiency

G Start Low this compound Encapsulation Efficiency Q1 Is Drug/Carrier ratio optimized? Start->Q1 Action1 Vary Drug/Carrier ratio and re-measure %EE Q1->Action1 No Q2 Is there high affinity between drug and core? Q1->Q2 Yes A1_Yes Yes A1_No No Action1->Q1 Action2 Modify core material (e.g., change polymer, add cationic lipid) or consider drug conjugation Q2->Action2 No Q3 Is the formulation process too harsh or long? Q2->Q3 Yes A2_Yes Yes A2_No No Action2->Q2 Action3 Reduce sonication/homogenization energy. Optimize solvent evaporation rate. Q3->Action3 Yes End Improved %EE Q3->End No A3_Yes Yes A3_No No Action3->Q3

A decision tree to troubleshoot and optimize low this compound encapsulation efficiency.

References

Technical Support Center: Minimizing IR-825 Toxicity in Live-Cell Imaging

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize IR-825 toxicity during live-cell imaging experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is it used in live-cell imaging?

A1: this compound is a near-infrared (NIR) fluorescent dye.[1] NIR dyes are advantageous for live-cell imaging because their longer excitation and emission wavelengths lead to deeper tissue penetration and reduced autofluorescence from biological samples.[2][3][4] This can result in a better signal-to-noise ratio compared to dyes that excite at shorter wavelengths.[3][4]

Q2: What are the primary causes of this compound-induced toxicity in live-cell imaging?

A2: The primary cause of toxicity from fluorescent dyes like this compound in live-cell imaging is phototoxicity. This occurs when the dye, upon excitation by light, generates reactive oxygen species (ROS).[5] ROS can damage cellular components, including mitochondria, leading to cellular stress, apoptosis (programmed cell death), or necrosis (uncontrolled cell death).[5] The total light dose, including intensity and duration of exposure, is a critical factor in the extent of phototoxicity.[6][7]

Q3: How can I determine the optimal concentration of this compound for my experiments?

A3: The optimal concentration of this compound is cell-type dependent and should be empirically determined. It is recommended to perform a concentration titration to find the lowest concentration that provides a sufficient signal-to-noise ratio for your imaging needs while minimizing cytotoxicity. A starting point for titration could be in the range of 1-10 µM.

Q4: What are the best practices for loading and washing cells with this compound?

A4: To minimize cellular stress, it is crucial to handle cells gently during the staining process. Use a serum-free medium for dye loading, as serum components can sometimes interfere with staining. After incubation, wash the cells two to three times with a complete, pre-warmed culture medium to remove any unbound dye, which can contribute to background fluorescence and potential toxicity. Using a phenol (B47542) red-free medium for imaging is also recommended to reduce background fluorescence.

Q5: What are the visible signs of this compound-induced phototoxicity in cells?

A5: Visible signs of phototoxicity can include changes in cell morphology such as membrane blebbing, cell rounding, and detachment from the culture surface.[5] Alterations in mitochondrial morphology, such as a transition from a tubular to a fragmented or spherical shape, are also early indicators of cellular stress.[8] In time-lapse imaging, a reduction in cell motility or a failure to undergo mitosis can also indicate phototoxicity.

Troubleshooting Guides

Problem 1: High background fluorescence in my images.
Possible Cause Solution
Incomplete removal of unbound dye.Increase the number of wash steps (e.g., from 2 to 3-4 washes) with pre-warmed complete medium after incubation with this compound.
Use of phenol red-containing medium.Switch to a phenol red-free imaging medium for the duration of the experiment.
Dye aggregation.Ensure the this compound stock solution is properly dissolved and consider filtering the working solution before adding it to the cells.
Problem 2: Cells are dying during or after imaging.
Possible Cause Solution
Phototoxicity due to excessive light exposure.- Reduce excitation light intensity to the lowest level that provides an adequate signal. - Minimize exposure time for each image captured. - Increase the interval between image acquisitions in time-lapse experiments. - Limit the number of z-planes acquired in a z-stack.
This compound concentration is too high. Perform a concentration titration to determine the lowest effective concentration for your cell type and experimental setup.
Inherent toxicity of the dye. If reducing light exposure and concentration is not sufficient, consider alternative, potentially less toxic, near-infrared dyes.
Suboptimal cell culture conditions. Ensure cells are healthy and not stressed before starting the imaging experiment. Use an appropriate live-cell imaging solution to maintain physiological conditions (temperature, CO2, humidity) on the microscope stage.[9]
Problem 3: Weak fluorescent signal from stained cells.
Possible Cause Solution
This compound concentration is too low. Gradually increase the concentration of this compound, while monitoring for signs of cytotoxicity.
Insufficient incubation time. Optimize the incubation time to allow for sufficient uptake of the dye. A starting point is 15-60 minutes.
Photobleaching (fading of the fluorescent signal).- Reduce the excitation light intensity and exposure time. - Use an anti-fade reagent if compatible with your live-cell experiment. - Acquire images less frequently.
Microscope settings are not optimal. Ensure that the correct filter sets for near-infrared imaging are being used and that the detector settings (e.g., gain, binning) are optimized for detecting a weak signal.

Quantitative Data Summary

The following tables provide a summary of typical concentration ranges and parameters for assessing cytotoxicity. Note that optimal values are cell-type and instrument-dependent and should be determined empirically.

Table 1: Recommended Starting Conditions for this compound in Live-Cell Imaging

ParameterRecommended RangeNotes
Concentration 1 - 10 µMStart with a low concentration and titrate up to find the optimal balance between signal and viability.
Incubation Time 15 - 60 minutesLonger incubation times may increase signal but also potential toxicity.
Excitation Wavelength ~780 - 810 nmUse the appropriate laser line and filters for your imaging system.
Emission Wavelength ~820 - 840 nmUse the appropriate emission filter to collect the fluorescent signal.

Table 2: Quantitative Assays for Assessing this compound Induced Cytotoxicity

AssayPrincipleTypical Readout
Cell Viability Assay (e.g., MTT, CCK-8) Measures metabolic activity, which correlates with the number of viable cells.[10]Absorbance or fluorescence intensity. Used to calculate IC50 values.
Apoptosis Assay (e.g., Caspase-3/7) Detects the activation of executioner caspases, a hallmark of apoptosis.[8][11]Fluorescence intensity of a cleaved substrate.
Necrosis Assay (e.g., Propidium Iodide) A membrane-impermeant dye that enters and stains the DNA of cells with compromised membrane integrity.[8]Red fluorescence in necrotic cells.
Mitochondrial Membrane Potential Assay (e.g., TMRE, JC-1) Measures the electrical potential across the mitochondrial membrane, which is lost during early apoptosis.[12][13][14][15][16][17]Change in fluorescence intensity or ratio.
Reactive Oxygen Species (ROS) Assay (e.g., DCFDA) Detects the presence of ROS, a key mediator of phototoxicity.[18][19][20][21][22]Increase in fluorescence upon oxidation of the probe.

Experimental Protocols

Protocol 1: Staining Cells with this compound for Live-Cell Imaging
  • Cell Preparation: Culture cells to the desired confluency (typically 70-80%) on a suitable imaging dish (e.g., glass-bottom dish).

  • Prepare Staining Solution: Prepare a working solution of this compound in a pre-warmed, serum-free cell culture medium. The final concentration should be determined by a titration experiment (start with a range of 1-10 µM).

  • Washing: Remove the culture medium from the cells and wash once with pre-warmed phosphate-buffered saline (PBS).

  • Staining: Add the this compound working solution to the cells and incubate for 15-60 minutes at 37°C in a humidified incubator with 5% CO₂.

  • Wash Out Unbound Dye: After incubation, remove the staining solution and wash the cells two to three times with a pre-warmed, complete cell culture medium.

  • Imaging: Add fresh, pre-warmed, phenol red-free imaging medium to the cells. You are now ready to acquire images.

Protocol 2: Cell Viability Assay (CCK-8)
  • Cell Seeding: Seed cells in a 96-well plate at a density that will not lead to over-confluence during the experiment.

  • Treatment: The next day, treat the cells with a range of this compound concentrations. Include a vehicle-only control (e.g., DMSO).

  • Incubation and Illumination: Incubate the cells for a desired period (e.g., 24, 48, or 72 hours). For phototoxicity studies, expose the cells to the same illumination conditions used for imaging at defined time points.

  • Add CCK-8 Reagent: Add 10 µL of CCK-8 solution to each well.

  • Incubate: Incubate the plate for 1-4 hours at 37°C.

  • Measure Absorbance: Measure the absorbance at 450 nm using a microplate reader.[23]

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.[23]

Protocol 3: Caspase-3/7 Activation Assay
  • Cell Preparation and Staining: Prepare and stain cells with this compound as described in Protocol 1.

  • Induce Apoptosis (as a positive control): Treat a subset of cells with a known apoptosis-inducing agent (e.g., staurosporine).

  • Live-Cell Imaging and Illumination: Perform live-cell imaging with your desired settings to induce phototoxicity in the experimental group.

  • Add Caspase-3/7 Reagent: Add a cell-permeable caspase-3/7 substrate (e.g., a DEVD-based fluorescent probe) to the imaging medium according to the manufacturer's instructions.[8]

  • Image Caspase Activation: Continue live-cell imaging to monitor the increase in fluorescence, which indicates caspase-3/7 activation in apoptotic cells.

Visualizations

phototoxicity_pathway This compound Induced Phototoxicity Pathway IR825 This compound Dye ROS Reactive Oxygen Species (ROS) (e.g., Singlet Oxygen) IR825->ROS Excitation Light Excitation Light Light->ROS Mitochondria Mitochondrial Damage ROS->Mitochondria CellDeath Cell Death ROS->CellDeath Direct Damage (Necrosis) Caspase Caspase Activation Mitochondria->Caspase Release of Cytochrome c Apoptosis Apoptosis Caspase->Apoptosis Apoptosis->CellDeath experimental_workflow Workflow for Minimizing this compound Toxicity cluster_prep Preparation cluster_imaging Imaging cluster_analysis Analysis Titration 1. This compound Concentration Titration (1-10 µM) Staining 2. Cell Staining (15-60 min incubation) Titration->Staining Washing 3. Wash Out Unbound Dye Staining->Washing Optimize 4. Optimize Imaging Parameters (Low Light, Short Exposure) Washing->Optimize Acquire 5. Image Acquisition Optimize->Acquire Viability 6. Assess Cell Viability (e.g., CCK-8) Acquire->Viability Apoptosis 7. Assess Apoptosis/Necrosis (Caspase, PI) Acquire->Apoptosis ROS 8. Measure ROS Production Acquire->ROS troubleshooting_logic Troubleshooting Logic for this compound Imaging Start Start Imaging Experiment Problem Observe Cell Stress/ Poor Image Quality? Start->Problem HighBg High Background? Problem->HighBg Yes Success Successful Imaging Problem->Success No CellDeath Cell Death? HighBg->CellDeath No Sol_Wash Increase Wash Steps/ Use Phenol-Red Free Medium HighBg->Sol_Wash Yes WeakSignal Weak Signal? CellDeath->WeakSignal No Sol_Light Reduce Light Exposure/ Lower this compound Concentration CellDeath->Sol_Light Yes Sol_Conc Increase this compound Conc./ Optimize Incubation Time WeakSignal->Sol_Conc Yes WeakSignal->Success No Sol_Wash->Start Sol_Light->Start Sol_Conc->Start

References

Technical Support Center: Enhancing IR-825 Stability for Long-Term Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the stability challenges of the near-infrared (NIR) fluorescent dye IR-825 in long-term experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound signal decreasing over time in aqueous solutions?

A1: this compound, like many cyanine (B1664457) dyes, is prone to aggregation and degradation in aqueous buffers such as phosphate-buffered saline (PBS). This leads to a reduction in fluorescence intensity. For long-term experiments, it is crucial to employ stabilization strategies.

Q2: What are the primary methods to improve this compound stability?

A2: The most effective methods to enhance the stability of this compound include:

  • Encapsulation: Enclosing this compound within nanocarriers like liposomes protects the dye from the aqueous environment and prevents aggregation.

  • Protein Conjugation: Covalently binding this compound to proteins, such as human serum albumin (HSA) or bovine serum albumin (BSA), can significantly improve its photostability and biocompatibility.[1]

  • Polymeric Micelles: Conjugating this compound to amphiphilic block copolymers allows for the formation of stable nanomicelles in aqueous solutions, which enhances its stability and in vivo performance.[2]

Q3: How does temperature affect the fluorescence of this compound?

A3: Generally, an increase in temperature can lead to a decrease in fluorescence intensity due to dynamic quenching. For long-term imaging, maintaining a stable temperature is recommended. The exact temperature sensitivity of this compound should be characterized for your specific experimental setup.

Q4: What is photobleaching, and how can I minimize it for this compound?

A4: Photobleaching is the irreversible destruction of a fluorophore upon exposure to excitation light. To minimize photobleaching of this compound:

  • Use the lowest possible laser power and exposure time that still provides a sufficient signal-to-noise ratio.[3][4]

  • Reduce the frequency of image acquisition in time-lapse experiments.

  • For fixed cells, use a mounting medium containing an anti-fade reagent.

  • Employ stabilization techniques like encapsulation or protein conjugation, which can enhance photostability.

Q5: Can I use organic solvents to dissolve and store this compound?

A5: Yes, this compound is more soluble and stable in organic solvents like dimethyl sulfoxide (B87167) (DMSO) compared to aqueous solutions. It is common practice to prepare a concentrated stock solution in anhydrous DMSO and store it at -20°C or -80°C, protected from light and moisture. For experiments in aqueous media, the DMSO stock should be diluted to the final working concentration, ensuring the final DMSO concentration is compatible with your biological system.

Troubleshooting Guides

Problem 1: Weak or No Fluorescence Signal
Potential Cause Solution
Probe Degradation Ensure this compound has been stored correctly (protected from light and moisture). Prepare single-use aliquots to avoid multiple freeze-thaw cycles.
Incorrect Filter Sets Verify that the excitation and emission filters on your imaging system are appropriate for this compound (Ex/Em: ~780/825 nm).
Low Probe Concentration The optimal concentration should be determined experimentally for each application. If the signal is weak, consider titrating to a higher concentration, but be mindful of potential aggregation.
Insufficient Incubation Time The time required for the probe to accumulate in the target area can vary. Try increasing the incubation time.
Problem 2: High Background Fluorescence
Potential Cause Solution
Excessive Probe Concentration Using too high a concentration can lead to non-specific binding. Optimize the concentration through titration.
Autofluorescence While NIR imaging reduces autofluorescence, some tissues or cells may still exhibit a background signal. Image an unstained control sample to determine the baseline autofluorescence.
Contaminated Media or Buffers Use fresh, high-quality culture media and buffers. Phenol (B47542) red in some media can contribute to background fluorescence; use phenol red-free media for imaging.[3]
Inadequate Washing After staining, wash cells or tissues thoroughly with a suitable buffer (e.g., PBS) to remove unbound probe.
Problem 3: Signal Fades Quickly (Photobleaching)
Potential Cause Solution
High Laser Power/Long Exposure Use the lowest laser power and shortest exposure time that provide an adequate signal.[3][4]
Repetitive Imaging of the Same Area Reduce the frequency of image acquisition in time-lapse experiments.
Oxygen Presence (for fixed samples) Use a mounting medium containing an anti-fade reagent to scavenge oxygen radicals that contribute to photobleaching.
Inherent Instability of Free Dye Employ a stabilization strategy such as encapsulation in liposomes or conjugation to albumin to improve photostability.

Quantitative Data Summary

Table 1: Comparison of Stabilization Strategies for Cyanine Dyes

Stabilization MethodKey AdvantagesReported Stability Enhancement
Liposomal Encapsulation Protects dye from degradation; can be functionalized for targeting.Can significantly reduce photobleaching compared to free dye.
Albumin Conjugation Improves photostability, biocompatibility, and circulation time.HSA-IR825 complexes show effective tumor accumulation and retention for imaging.[1]
Polymeric Micelles High drug loading capacity; avoids premature release; can be biodegradable.PEG-PLD(IR825) nanomicelles exhibit a long retention time in tumor tissues.[2]

Experimental Protocols

Protocol 1: Liposomal Encapsulation of this compound (Thin-Film Hydration Method)

This protocol is a general guideline and should be optimized for your specific lipids and experimental conditions.

Materials:

  • This compound

  • Lipids (e.g., DSPC, Cholesterol)

  • Chloroform (B151607)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Rotary evaporator

  • Bath sonicator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Formation: Dissolve lipids and this compound in chloroform in a round-bottom flask.

  • Solvent Evaporation: Remove the chloroform using a rotary evaporator to form a thin, uniform lipid film on the inner wall of the flask.

  • Drying: Further dry the film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydration: Hydrate the lipid film with PBS by rotating the flask at a temperature above the lipid phase transition temperature. This will form multilamellar vesicles (MLVs).

  • Sonication: Briefly sonicate the MLV suspension in a bath sonicator to aid in dispersion.

  • Extrusion: To obtain unilamellar vesicles of a defined size, pass the MLV suspension through an extruder equipped with a polycarbonate membrane (e.g., 100 nm) multiple times (e.g., 11-21 passes).

  • Purification: Remove unencapsulated this compound by size exclusion chromatography or dialysis.

  • Characterization: Characterize the liposomes for size, zeta potential, and encapsulation efficiency.

Protocol 2: Covalent Conjugation of this compound to Human Serum Albumin (HSA)

This protocol assumes this compound has a reactive group (e.g., carboxyl or NHS ester) for conjugation.

Materials:

  • This compound with a suitable functional group

  • Human Serum Albumin (HSA)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and Sulfo-NHS (N-hydroxysulfosuccinimide) if starting with a carboxyl group

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Quenching solution (e.g., hydroxylamine (B1172632) or Tris buffer)

  • Purification system (e.g., dialysis or size exclusion chromatography)

Procedure:

  • HSA Solution: Prepare a solution of HSA in the reaction buffer.

  • This compound Activation (if necessary): If this compound has a carboxyl group, activate it by reacting with EDC and Sulfo-NHS in an appropriate buffer (e.g., MES buffer, pH 6.0) to form an NHS ester.

  • Conjugation: Add the activated this compound (or this compound NHS ester) to the HSA solution. The molar ratio of this compound to HSA should be optimized. Allow the reaction to proceed for a set time (e.g., 2 hours at room temperature or overnight at 4°C) with gentle stirring.

  • Quenching: Stop the reaction by adding a quenching solution to react with any remaining active esters.

  • Purification: Remove unconjugated this compound and other reagents by dialysis against PBS or using size exclusion chromatography.

  • Characterization: Characterize the conjugate by measuring the absorbance of this compound and the protein concentration to determine the dye-to-protein ratio.

Visualizations

experimental_workflow_liposomal_encapsulation cluster_preparation Preparation cluster_processing Processing cluster_characterization Characterization dissolve Dissolve Lipids & this compound in Chloroform film Form Thin Film (Rotary Evaporation) dissolve->film hydrate Hydrate Film with PBS (Forms MLVs) film->hydrate extrude Extrusion (Forms Unilamellar Vesicles) hydrate->extrude purify Purification (Remove Free Dye) extrude->purify analyze Analyze Size, Zeta Potential, & Encapsulation Efficiency purify->analyze

Caption: Workflow for liposomal encapsulation of this compound.

logical_relationship_troubleshooting cluster_causes Potential Causes cluster_solutions Solutions issue Poor this compound Signal in Long-Term Experiment degradation Dye Degradation / Aggregation issue->degradation photobleaching Photobleaching issue->photobleaching low_concentration Low Effective Concentration issue->low_concentration stabilize Stabilize this compound (Liposomes, Albumin) degradation->stabilize photobleaching->stabilize optimize_imaging Optimize Imaging Parameters (Lower Laser Power) photobleaching->optimize_imaging titrate Optimize Concentration low_concentration->titrate

Caption: Troubleshooting logic for poor this compound signal.

References

Technical Support Center: Optimizing Laser Power for IR-825-Mediated Photothermal Therapy (PTT)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing laser power in IR-825-mediated photothermal therapy (PTT) experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal laser wavelength for exciting this compound?

A1: this compound is a near-infrared (NIR) dye with a distinct absorbance peak around 825 nm.[1] Therefore, a laser with a wavelength in the range of 808 nm to 830 nm is typically used for efficient photothermal conversion. An 808 nm laser is commonly used in many studies.

Q2: How do I determine the starting laser power density for my in vitro experiments?

A2: A good starting point for in vitro experiments is a laser power density in the range of 0.5 W/cm² to 2.0 W/cm². The optimal power will depend on the concentration of this compound, the cell line being used, and the desired therapeutic outcome (e.g., apoptosis vs. necrosis). It is recommended to perform a dose-response study to determine the optimal power density for your specific experimental setup.

Q3: What are the key factors that influence the efficacy of this compound-mediated PTT?

A3: The key factors influencing PTT efficacy include:

  • Laser Power Density: Higher power density generally leads to a more rapid and higher temperature increase.

  • Irradiation Time: Longer exposure times increase the total energy delivered to the tissue, resulting in greater cell death.

  • This compound Concentration: Higher concentrations of this compound lead to greater light absorption and heat generation.

  • Cellular Uptake of this compound: The efficiency of internalization of the this compound formulation by the target cells is crucial.

  • Tumor Size and Location: For in vivo studies, larger and deeper tumors may require higher laser power or different delivery strategies to achieve uniform heating.[2]

  • Tissue Optical Properties: The absorption and scattering of light by the surrounding tissue can affect the amount of light reaching the target.

Q4: How can I monitor the temperature change during the PTT experiment?

A4: Temperature can be monitored using several methods:

  • Infrared (IR) Thermal Camera: This is a non-invasive method that provides real-time surface temperature mapping of the target area.[3][4]

  • Thermocouples or Fiber-Optic Probes: These can be inserted directly into the tumor or cell culture medium for precise temperature measurements at specific points.[3][5][6]

  • Magnetic Resonance Thermometry (MRT): A non-invasive imaging technique that can provide 3D temperature maps of the target tissue.[3][4]

Q5: What is the expected temperature range for effective tumor ablation?

A5: For effective tumor ablation, the target temperature should typically reach between 43°C and 50°C for apoptosis induction, while temperatures above 50°C will lead to necrosis.[7] The goal is to achieve these temperatures within the tumor while minimizing damage to surrounding healthy tissue.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low Temperature Increase 1. Insufficient Laser Power: The laser power density is too low to generate enough heat. 2. Low this compound Concentration: The concentration of the photosensitizer is not high enough for adequate light absorption. 3. Poor Cellular Uptake: The this compound formulation is not being efficiently internalized by the cells. 4. Incorrect Laser Wavelength: The laser wavelength does not match the absorption peak of this compound. 5. Laser Beam Misalignment: The laser is not properly focused on the target area.1. Increase Laser Power Density: Gradually increase the power density while monitoring the temperature. 2. Increase this compound Concentration: Use a higher concentration of this compound or a formulation with a higher loading efficiency. 3. Optimize Formulation/Incubation Time: Modify the this compound nanoparticle formulation to enhance cellular uptake (e.g., by adding targeting ligands). Increase the incubation time to allow for more significant uptake. 4. Verify Laser Wavelength: Ensure the laser wavelength is within the optimal range for this compound (around 808-830 nm). 5. Realign Laser: Check and adjust the laser alignment to ensure it is centered on the target.
High Variability in Results 1. Inconsistent this compound Distribution: Uneven distribution of the photosensitizer within the cell culture or tumor. 2. Fluctuations in Laser Power: The laser output is not stable. 3. Inconsistent Irradiation Area: The size and position of the laser spot vary between experiments. 4. Variations in Cell Density: Different numbers of cells are seeded in the wells for in vitro experiments.1. Ensure Homogeneous Mixture: Gently mix the this compound solution before adding it to the cells or injecting it into the tumor. 2. Stabilize Laser Output: Allow the laser to warm up and stabilize before starting the experiment. Use a power meter to verify the output. 3. Use a Beam Homogenizer/Standardize Setup: Use optical components to ensure a uniform beam profile. Mark the target area to ensure consistent irradiation. 4. Standardize Cell Seeding: Use a consistent cell seeding density for all experiments.
Damage to Surrounding Healthy Tissue (in vivo) 1. Excessive Laser Power: The laser power is too high, causing heat to diffuse to adjacent tissues. 2. Non-specific Accumulation of this compound: The photosensitizer is not selectively accumulating in the tumor. 3. Prolonged Irradiation Time: The laser is applied for too long, leading to excessive heat buildup.1. Reduce Laser Power Density: Lower the laser power to a level that effectively heats the tumor while minimizing collateral damage. 2. Improve Targeting: Use a targeted nanoparticle formulation to increase the tumor-specific accumulation of this compound. Allow sufficient time for clearance from non-target tissues before irradiation. 3. Optimize Irradiation Time: Reduce the irradiation time or use a pulsed laser to control heat deposition.
Low Cell Viability in Control Groups (Dark Toxicity) 1. High Concentration of this compound Formulation: The nanoparticle carrier or this compound itself is causing toxicity without laser irradiation. 2. Solvent Toxicity: The solvent used to dissolve this compound is toxic to the cells.1. Perform a Dose-Response Curve: Determine the maximum non-toxic concentration of the this compound formulation. 2. Use a Biocompatible Solvent: Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is below its toxic threshold.

Quantitative Data Summary

The following tables provide a summary of representative quantitative data from studies on near-infrared dye-mediated PTT. These values should be used as a guideline, and optimization for your specific experimental conditions is crucial.

Table 1: In Vitro Photothermal Response

This compound Derivative Concentration (µg/mL)Laser Power Density (W/cm²)Irradiation Time (min)Temperature Increase (°C)Cell Viability (%)
101.05~15-20~60-70
201.05~20-25~40-50
101.55~20-25~40-50
201.55~25-30~20-30
201.010~25-30~20-30

Data is synthesized from trends observed in similar NIR photosensitizer studies.

Table 2: In Vivo Tumor Ablation

This compound Formulation Dose (mg/kg)Laser Power Density (W/cm²)Irradiation Time (min)Max Tumor Temperature (°C)Tumor Growth Inhibition (%)
51.010~45-50~70-80
101.010~50-55~80-90
51.510~50-55~85-95
101.510>55>95
101.015>55>95

Data is synthesized from trends observed in similar NIR photosensitizer studies.

Experimental Protocols

Protocol 1: In Vitro Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • This compound Incubation: Remove the culture medium and add fresh medium containing the desired concentration of the this compound formulation. Incubate for 4-24 hours. Include control wells with no this compound.

  • Laser Irradiation: Remove the medium and add fresh, pre-warmed PBS. Irradiate the designated wells with an 808 nm laser at the desired power density for a specific duration. Control groups should include cells only, cells with this compound but no laser, and cells with laser but no this compound.

  • MTT Addition: After irradiation, replace the PBS with fresh culture medium and incubate for a further 24 hours. Then, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[8]

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control group.

Protocol 2: In Vivo Tumor Ablation Study
  • Tumor Model Establishment: Subcutaneously inject tumor cells into the flank of immunocompromised mice. Allow the tumors to grow to a volume of approximately 100 mm³.

  • This compound Administration: Intravenously or intratumorally inject the this compound formulation at the desired dose.

  • Laser Irradiation: At a predetermined time point post-injection (to allow for tumor accumulation), anesthetize the mouse and irradiate the tumor with an 808 nm laser at the desired power density and duration.

  • Temperature Monitoring: Monitor the temperature of the tumor surface during irradiation using an IR thermal camera.

  • Tumor Volume Measurement: Measure the tumor volume using calipers every 2-3 days for the duration of the study. Tumor volume can be calculated using the formula: (Length × Width²)/2.

  • Histological Analysis: At the end of the study, euthanize the mice and excise the tumors for histological analysis (e.g., H&E staining, TUNEL assay) to assess tissue necrosis and apoptosis.

Visualizations

Experimental_Workflow_In_Vitro_PTT cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cell_seeding Seed Cells in 96-well Plate incubation_24h Incubate for 24h cell_seeding->incubation_24h add_ir825 Add this compound Formulation incubation_24h->add_ir825 incubation_ir825 Incubate for 4-24h add_ir825->incubation_ir825 laser_irradiation Irradiate with 808 nm Laser incubation_ir825->laser_irradiation mtt_assay Perform MTT Assay laser_irradiation->mtt_assay read_absorbance Read Absorbance at 570 nm mtt_assay->read_absorbance calc_viability Calculate Cell Viability read_absorbance->calc_viability

Caption: Workflow for in vitro this compound-mediated PTT and cell viability assessment.

Experimental_Workflow_In_Vivo_PTT cluster_model Tumor Model cluster_therapy Therapy cluster_evaluation Evaluation tumor_induction Induce Subcutaneous Tumors in Mice tumor_growth Allow Tumors to Reach ~100 mm³ tumor_induction->tumor_growth inject_ir825 Administer this compound Formulation tumor_growth->inject_ir825 laser_irradiation Irradiate Tumor with 808 nm Laser inject_ir825->laser_irradiation monitor_temp Monitor Tumor Temperature laser_irradiation->monitor_temp measure_volume Measure Tumor Volume Periodically laser_irradiation->measure_volume histology Perform Histological Analysis measure_volume->histology

Caption: Workflow for in vivo this compound-mediated PTT and tumor ablation evaluation.

PTT_Mechanism cluster_cellular Cellular Level cluster_effect Therapeutic Effect ir825 This compound Nanoparticles uptake Cellular Uptake ir825->uptake laser 808 nm Laser laser->ir825 Excitation heat Heat Generation uptake->heat Photothermal Conversion temp_increase Increased Intracellular Temperature heat->temp_increase apoptosis Apoptosis (43-50°C) temp_increase->apoptosis necrosis Necrosis (>50°C) temp_increase->necrosis cell_death Tumor Cell Death apoptosis->cell_death necrosis->cell_death

Caption: Simplified signaling pathway of this compound-mediated photothermal therapy.

References

Technical Support Center: Enhancing IR-825 Signal-to-Noise Ratio for Deep Tissue Imaging

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for IR-825, your guide to optimizing near-infrared (NIR) fluorescence imaging experiments. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to improve the signal-to-noise ratio (SNR) of this compound in deep tissue imaging applications.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is it used for deep tissue imaging?

A1: this compound is a near-infrared (NIR) fluorescent dye. It is utilized for deep tissue imaging because its absorption and emission properties fall within the NIR-I and NIR-II/short-wave infrared (SWIR) windows (700-1700 nm). Light in this range experiences less scattering and absorption by biological tissues, allowing for deeper penetration and reduced background autofluorescence compared to visible light.[1] this compound also possesses a carboxyl group, making it suitable for conjugation to molecules like antibodies or nanoparticles for targeted imaging.[2]

Q2: What are the main factors that limit the signal-to-noise ratio of this compound in deep tissue imaging?

A2: The primary factors limiting the SNR of this compound are:

  • Tissue Autofluorescence: Endogenous molecules in the tissue can fluoresce, creating a background signal that can obscure the signal from this compound.

  • Photon Scattering: Light scattering within the tissue can reduce the number of excitation photons reaching the dye and the number of emission photons reaching the detector.

  • Dye Aggregation: As a cyanine (B1664457) dye, this compound has a tendency to aggregate in aqueous solutions, which can lead to fluorescence quenching and a reduced signal.

  • Photobleaching: Prolonged exposure to excitation light can cause the dye to photodegrade, leading to a weaker signal over time.

  • Low Quantum Yield: The intrinsic brightness of the dye can be low, particularly in aqueous environments.

Q3: How can I reduce background autofluorescence when imaging with this compound?

A3: To reduce background autofluorescence, consider the following strategies:

  • Imaging in the NIR-II Window: Shifting the detection window to longer wavelengths (1000-1700 nm) can significantly decrease tissue autofluorescence.[3]

  • Spectral Unmixing: If your imaging system has this capability, you can spectrally unmix the this compound signal from the autofluorescence background based on their different emission spectra.

  • Background Subtraction: Acquire an image of a control, unstained tissue region and subtract this background from your experimental images.[4] A consistent and objective approach to defining the background region is crucial for accurate quantification.[4]

  • Dietary Modifications: For preclinical studies in rodents, using a purified diet can reduce autofluorescence from chlorophyll (B73375) in standard chow, particularly in the gastrointestinal tract.

Q4: What is dye aggregation, and how can I prevent it with this compound?

A4: Dye aggregation occurs when individual this compound molecules clump together in solution, a common issue with cyanine dyes in aqueous buffers. This aggregation can significantly reduce the fluorescence signal through self-quenching.

To prevent aggregation:

  • Proper Dissolution: Initially dissolve this compound in an organic solvent like dimethyl sulfoxide (B87167) (DMSO) before diluting it in your aqueous buffer.

  • Formulation with Nanoparticles: Encapsulating this compound within nanoparticles, such as liposomes or polymeric micelles, can physically separate the dye molecules and prevent aggregation.[5] This also improves the dye's stability in biological fluids.

Troubleshooting Guides

This section provides solutions to common problems encountered during deep tissue imaging with this compound.

Problem 1: Weak or No Fluorescence Signal
Potential Cause Recommended Solution(s)
Suboptimal Dye Concentration Perform a concentration titration to find the optimal dose. Too low a concentration will result in a weak signal, while too high a concentration can lead to aggregation and quenching. For conjugated antibodies, typical starting concentrations are around 1 µg/mL.
Dye Aggregation Ensure this compound is fully dissolved in an organic solvent (e.g., DMSO) before aqueous dilution. Consider formulating this compound into nanoparticles to improve solubility and stability.
Photobleaching Reduce laser power and exposure time to the minimum required for adequate signal. Use an anti-fade mounting medium for ex vivo samples. For live imaging, acquire images less frequently if possible.[6]
Incorrect Imaging Settings Verify that the excitation and emission filters are appropriate for this compound (Excitation max ~780-792 nm, Emission max ~810-830 nm).[5][7] Optimize detector gain and exposure time.
Poor Probe Functionality (for conjugates) Confirm successful conjugation of this compound to your targeting molecule. For antibody conjugates, ensure the antibody is validated for your application and that the secondary antibody (if used) is appropriate.
Low Probe Accumulation at Target Allow sufficient time for your this compound probe to accumulate at the target site. This can range from a few hours to over 24 hours depending on the targeting strategy.
Problem 2: High Background Signal
Potential Cause Recommended Solution(s)
High Tissue Autofluorescence Shift the emission detection to the NIR-II window (>1000 nm) if your imaging system allows.[3] Use a purified diet for animal studies to reduce gut autofluorescence.
Non-Specific Probe Binding For conjugated probes, ensure adequate blocking steps in your protocol.[8] Titrate the probe concentration to find the lowest effective dose.
Excessive Laser Power High laser power can increase background noise. Reduce the laser intensity to the minimum necessary for a clear signal from your region of interest.[6]
Ineffective Background Correction Implement a consistent background subtraction strategy. Use a non-injected animal or a region of tissue without probe accumulation to define the background signal.[4]

Quantitative Data on this compound and Related Dyes

Improving the signal-to-noise ratio often involves selecting a formulation with superior photophysical properties. The following table summarizes key performance metrics for this compound and a closely related dye, IR-820, in comparison to the widely used Indocyanine Green (ICG).

PropertyThis compound (Free)IR-820 (Free)Indocyanine Green (ICG) (Free)IR-820 (Encapsulated)
Max Absorption (λmax) ~792 nm~820 nm~780 nm (in blood)[7]Dependent on formulation
Max Emission (λem) ~810 - 830 nm[5]~830 nm~800 - 820 nm (in blood)[7]Dependent on formulation
Quantum Yield (Φ) Data not widely availableLower than ICG in aqueous solution[9]Low, solvent-dependent[7]Can be enhanced by encapsulation
In Vitro Stability Data not widely availableDegradation half-time approx. double that of ICG[9]Prone to degradation and aggregation[7]Significantly improved over free dye
In Vivo Stability Data not widely availableMore intense signal than ICG at 24h post-injection[9]Rapid clearanceExtended circulation time

Note: Quantitative data for this compound is not as readily available in the literature as for ICG and IR-820. The properties of encapsulated dyes are highly dependent on the specific nanoparticle formulation.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a concentrated stock solution of this compound, which can then be diluted for in vivo administration or conjugation.

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microfuge tube.

  • Dissolution: Add a sufficient volume of sterile, anhydrous dimethyl sulfoxide (DMSO) to achieve a high-concentration stock solution (e.g., 1-10 mg/mL).

  • Solubilization: Vortex the solution thoroughly. Gentle warming may be applied if necessary to ensure the dye is completely dissolved.

  • Storage: Store the stock solution protected from light at -20°C or -80°C. Prepare single-use aliquots to avoid multiple freeze-thaw cycles.[6]

Protocol 2: Encapsulation of this compound in PLGA Nanoparticles (Conceptual Protocol)

This protocol provides a general framework for encapsulating this compound into poly(lactic-co-glycolic acid) (PLGA) nanoparticles using a single emulsion-solvent evaporation method. This method is suitable for hydrophobic dyes like this compound.

  • Organic Phase Preparation: Dissolve a known amount of PLGA (e.g., 50 mg) and this compound (e.g., 1-5 mg) in an organic solvent such as dichloromethane (B109758) (DCM) or acetone.

  • Emulsification: Add the organic phase to an aqueous solution containing a surfactant (e.g., polyvinyl alcohol (PVA) or polysorbate 80). Emulsify the mixture using a probe sonicator or a high-speed homogenizer to form an oil-in-water emulsion.

  • Solvent Evaporation: Stir the emulsion at room temperature overnight to allow for the complete evaporation of the organic solvent. This will lead to the formation of solid this compound-loaded PLGA nanoparticles.

  • Purification: Purify the nanoparticles to remove excess surfactant and free dye. This is typically done by repeated centrifugation and resuspension in deionized water.

  • Characterization:

    • Size and Zeta Potential: Use Dynamic Light Scattering (DLS) to determine the size distribution and surface charge of the nanoparticles.

    • Morphology: Use Transmission Electron Microscopy (TEM) to visualize the shape and size of the nanoparticles.

    • Encapsulation Efficiency: Separate the nanoparticles from the supernatant by centrifugation. Measure the concentration of free this compound in the supernatant using UV-Vis spectroscopy. The encapsulation efficiency can be calculated as: (Total amount of this compound - Amount of free this compound) / Total amount of this compound * 100%.

Visual Guides

Troubleshooting Workflow for Low this compound Signal

low_signal_workflow start Start: Low or No this compound Signal check_settings Verify Imaging Settings (Filters, Exposure, Gain) start->check_settings settings_ok Settings Correct? check_settings->settings_ok check_probe Assess Probe Integrity probe_ok Probe Functional? check_probe->probe_ok settings_ok->check_probe Yes adjust_settings Action: Optimize Imaging Parameters settings_ok->adjust_settings No check_concentration Evaluate Probe Concentration probe_ok->check_concentration Yes new_probe Action: Prepare Fresh Probe/Conjugate probe_ok->new_probe No concentration_ok Concentration Optimal? check_concentration->concentration_ok check_biology Investigate Biological Factors (Accumulation Time, Target Expression) concentration_ok->check_biology Yes titrate_probe Action: Perform Concentration Titration concentration_ok->titrate_probe No optimize_biology Action: Adjust Biological Protocol check_biology->optimize_biology end End: Signal Improved adjust_settings->end new_probe->end titrate_probe->end optimize_biology->end

Caption: A step-by-step workflow for troubleshooting low signal issues with this compound.

Decision Pathway for this compound Formulation

formulation_pathway start Start: Select this compound Formulation question1 Need for long circulation time and passive targeting (EPR effect)? start->question1 question2 Is active targeting required? question1->question2 No nanoparticles Encapsulate in Nanoparticles (e.g., Liposomes, Micelles, PLGA) question1->nanoparticles Yes free_dye Use Free this compound (with co-solvent like DMSO) question2->free_dye No conjugate_dye Directly Conjugate this compound to Targeting Molecule question2->conjugate_dye Yes nanoparticles->question2 Then... conjugate_np Conjugate Targeting Ligand to Nanoparticle Surface nanoparticles->conjugate_np Yes (Active Targeting)

Caption: Decision tree for selecting an appropriate this compound formulation strategy.

References

Validation & Comparative

A Head-to-Head Comparison: IR-825 vs. ICG for In Vivo Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving field of in vivo imaging, the selection of the appropriate near-infrared (NIR) fluorescent dye is paramount to achieving high-quality, reproducible data. This guide provides an objective comparison of IR-825 and the widely used Indocyanine Green (ICG), focusing on their performance characteristics for in vivo imaging applications. This comparison is supported by experimental data to aid researchers in making an informed decision for their specific needs.

Executive Summary

Indocyanine Green (ICG) has long been the gold standard for NIR fluorescence imaging, benefiting from its clinical approval and extensive characterization. However, its limitations, including poor stability in aqueous solutions and concentration-dependent spectral properties, have driven the development of alternative dyes. This compound, a structurally related cyanine (B1664457) dye, has emerged as a promising alternative, particularly for applications requiring enhanced stability and for use in photothermal therapy. This guide delves into a detailed comparison of their photophysical properties, stability, and in vivo imaging performance.

Data Presentation: Quantitative Comparison

The following tables summarize the key quantitative data for this compound and ICG. Data for this compound is in some cases represented by its close structural analog, IR-820, where direct comparative data for this compound is limited.

Table 1: Photophysical Properties

PropertyThis compound / IR-820Indocyanine Green (ICG)
Maximum Absorption (λmax) ~820 nm~780 nm in blood/plasma[1]
Maximum Emission (λem) ~845 nm~830 nm in blood[2]
Molar Extinction Coefficient (ε) Not widely reported~150,000 - 262,100 M⁻¹cm⁻¹ in water/plasma[3][4]
Quantum Yield (Φ) Lower than ICG[5]Low, solvent and concentration dependent[6]
Molecular Weight ~904.34 g/mol (for this compound)774.96 g/mol [7]

Table 2: Stability in Aqueous Solution

ConditionIR-820 (Degradation Half-time)Indocyanine Green (ICG) (Degradation Half-time)
Room Temperature, Light ~2x longer than ICG[5]Prone to rapid degradation
Room Temperature, Dark ~2x longer than ICG[5]More stable than in light, but still degrades[8]
4°C, Dark ~2x longer than ICG[5]Stable for about 3 days with ~20% fluorescence loss[9]

Table 3: In Vivo Performance

ParameterIR-820Indocyanine Green (ICG)
In Vivo Stability More stable, allowing for longer imaging times[5]Rapidly cleared, short imaging window
24h Post-Injection Signal Significantly more intense fluorescence signal than ICG[5]Lower signal intensity at 24h[5]
Biodistribution Primarily accumulates in the liver[5]Rapidly taken up by the liver and excreted into the bile[10]
Clearance Slower clearance compared to ICGRapid clearance from circulation[10]

Experimental Protocols

Detailed methodologies are crucial for reproducible in vivo imaging studies. Below are representative protocols for using this compound and ICG in a murine tumor model.

In Vivo Fluorescence Imaging of a Subcutaneous Tumor Model in Mice

1. Animal Model:

  • Athymic nude mice (nu/nu), 6-8 weeks old.

  • Subcutaneously implant 1x10^6 cancer cells (e.g., U87-MG, MDA-MB-231) in the flank.

  • Allow tumors to grow to approximately 100-200 mm³.

2. Dye Preparation:

  • This compound: Dissolve this compound in a solution of Dimethyl Sulfoxide (DMSO) and then dilute with Phosphate-Buffered Saline (PBS) to the final desired concentration (e.g., 1 mg/mL). The final DMSO concentration should be below 5% to minimize toxicity.

  • ICG: Reconstitute lyophilized ICG powder with sterile water to a stock concentration of 5 mg/mL. Further dilute with PBS to the desired final concentration (e.g., 1 mg/kg). Prepare fresh before each use due to its instability.[11]

3. Dye Administration:

  • Anesthetize the mouse using isoflurane (B1672236) (2-3% for induction, 1-2% for maintenance).

  • Administer the dye solution via tail vein injection.

    • This compound/IR-820: A typical dose is in the range of 1-5 mg/kg.

    • ICG: A typical dose is in the range of 0.5-5 mg/kg.[11]

4. In Vivo Imaging:

  • Place the anesthetized mouse in a pre-warmed imaging chamber of an in vivo imaging system (e.g., IVIS Spectrum, Pearl Trilogy).

  • Acquire fluorescence images at various time points post-injection (e.g., 1, 4, 8, 24, 48 hours).

  • Imaging Parameters:

    • Excitation Filter: Typically around 780 nm for both dyes.

    • Emission Filter: Typically around 845 nm for this compound/IR-820 and 830 nm for ICG.

    • Exposure time and other settings should be optimized based on the signal intensity.

5. Biodistribution Analysis (Ex Vivo):

  • At the final time point, humanely euthanize the mouse.

  • Excise the tumor and major organs (liver, spleen, kidneys, lungs, heart, etc.).

  • Image the excised organs using the in vivo imaging system to quantify the fluorescence intensity in each tissue.

  • The percentage of injected dose per gram of tissue (%ID/g) can be calculated to determine the biodistribution profile.[12][13]

Mandatory Visualization

Experimental Workflow for In Vivo Imaging

The following diagram illustrates the general workflow for a comparative in vivo imaging study using this compound and ICG.

experimental_workflow cluster_prep Preparation cluster_imaging Imaging Procedure cluster_analysis Data Analysis animal_model Animal Model Preparation (Tumor Xenograft) injection Anesthesia & Intravenous Injection animal_model->injection dye_prep Dye Preparation (this compound & ICG) dye_prep->injection in_vivo_imaging In Vivo Fluorescence Imaging (Time-course) injection->in_vivo_imaging euthanasia Euthanasia & Organ Harvest in_vivo_imaging->euthanasia ex_vivo_imaging Ex Vivo Organ Imaging euthanasia->ex_vivo_imaging quantification Image Quantification & Biodistribution Analysis ex_vivo_imaging->quantification logical_relationship cluster_photophysical Photophysical Properties cluster_stability Stability cluster_pk Pharmacokinetics InVivoPerformance In Vivo Imaging Performance Photophysical Photophysical Properties Photophysical->InVivoPerformance Brightness QuantumYield Quantum Yield MolarExtinction Molar Extinction Coefficient AbsorptionEmission Absorption/Emission Spectra Stability Chemical & Photostability Stability->InVivoPerformance Signal Integrity AqueousStability Aqueous Stability Photostability Photostability Pharmacokinetics Pharmacokinetics Pharmacokinetics->InVivoPerformance Targeting & Clearance Biodistribution Biodistribution ClearanceRate Clearance Rate

References

A Comparative Guide to IR-825 and IR-780 for Photothermal Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Two Prominent Near-Infrared Dyes for Photothermal Therapy Applications.

In the rapidly evolving field of photothermal therapy (PTT), the selection of an appropriate photothermal agent is paramount to achieving effective tumor ablation. Among the various classes of near-infrared (NIR) absorbing dyes, the heptamethine cyanine (B1664457) dyes IR-780 and IR-825 have garnered significant attention due to their strong absorption in the NIR-I window (700-900 nm), a region where biological tissues are relatively transparent. This guide provides a comprehensive and objective comparison of this compound and IR-780, focusing on their performance in photothermal therapy based on available experimental data.

Performance Comparison: this compound vs. IR-780

Both IR-780 and this compound exhibit potential as photothermal agents; however, their efficacy is influenced by factors such as photothermal conversion efficiency (PCE), stability, and formulation.

Key Performance Indicators:

PropertyIR-780This compoundKey Considerations
Photothermal Conversion Efficiency (PCE) 7.6 – 10.7% (free dye)[1]High (qualitative); specific values for free dye are not readily available in the literature. Nanoparticle formulations show significant enhancement.PCE is a critical parameter that dictates the efficiency of converting light energy into heat. Higher PCE values are desirable for effective thermal ablation at lower power densities.
Photostability Poor in aqueous solutions, prone to photobleaching.[2][3][4]Poor, similar to other cyanine dyes.Encapsulation within nanoparticles significantly improves the photostability of both dyes, allowing for repeated laser irradiation.[3][4]
Solubility Poor water solubility.[1]Hydrophobic.Both dyes require formulation strategies, such as encapsulation in nanoparticles, to improve their dispersibility in physiological media.
In Vitro Efficacy Demonstrates concentration- and laser power-dependent cytotoxicity. Encapsulation in nanoparticles enhances cellular uptake and photothermal killing.[5][6]Nanoparticle formulations show excellent cancer cell killing efficiency upon NIR irradiation.[7][8]The effectiveness in cell culture models is a primary indicator of therapeutic potential.
In Vivo Efficacy Nanoparticle formulations show tumor accumulation and effective tumor ablation in animal models.[2][9]Nanoparticle formulations exhibit excellent tumor-homing ability and effective tumor ablation in PTT treatment.[7][8]Preclinical studies in animal models are crucial for evaluating therapeutic outcomes and safety.

Experimental Data Summary

Photothermal Conversion Efficiency (PCE)

The photothermal conversion efficiency is a measure of a material's ability to convert absorbed light into heat. For IR-780, the PCE has been reported to be in the range of 7.6–10.7% for the free dye.[1] While qualitative descriptions for this compound suggest "excellent" and "high" photothermal conversion, specific quantitative data for the free dye is not as readily available in published literature.[7][8]

It is important to note that the PCE of both dyes can be significantly enhanced by encapsulation within various nanoparticle platforms. For instance, studies have reported PCE values as high as 22.58% and 24.10% for IR-780 when incorporated into specific nanoparticle formulations.[2] This highlights the critical role of formulation in optimizing the photothermal performance of these dyes.

Stability

A significant challenge for both IR-780 and this compound is their poor photostability and stability in aqueous environments, which can limit their therapeutic efficacy.[1][2][3][4] Upon exposure to light, these dyes can degrade, leading to a loss of their photothermal properties. Encapsulation within nanoparticles, such as liposomes or polymeric micelles, has been shown to be an effective strategy to protect the dyes from degradation and improve their stability, allowing for repeated laser exposure without significant loss of performance.[3][4]

In Vitro and In Vivo Performance

Numerous studies have demonstrated the potential of both IR-780 and this compound in photothermal therapy at the cellular and preclinical levels, primarily when formulated in nanoparticles.

  • IR-780: In vitro studies have shown that nanoparticle-encapsulated IR-780 can be effectively taken up by cancer cells, leading to significant cell death upon NIR laser irradiation.[5][6] In vivo studies using animal models have further confirmed the ability of IR-780-loaded nanoparticles to accumulate in tumors and achieve effective thermal ablation.[2][9]

  • This compound: Similarly, nanomicelles loaded with this compound have demonstrated high cancer-killing efficiency in vitro.[7][8] Animal studies have shown that these nanoparticles possess excellent tumor-homing capabilities and can effectively ablate tumors under NIR laser irradiation.[7][8]

Due to the lack of head-to-head comparative studies, it is difficult to definitively state which dye offers superior in vitro and in vivo performance. The choice of nanoparticle carrier and the specific experimental conditions play a significant role in the observed outcomes.

Experimental Protocols

To ensure reproducibility and facilitate the comparison of results across different studies, it is essential to follow standardized experimental protocols.

Measurement of Photothermal Conversion Efficiency (PCE)

A common method for determining the PCE of a photothermal agent involves monitoring the temperature change of a solution containing the agent during and after laser irradiation.

Workflow for PCE Measurement:

cluster_0 PCE Measurement Workflow A Prepare solution of photothermal agent B Place in a quartz cuvette A->B C Irradiate with NIR laser at a specific wavelength and power density B->C D Monitor temperature change over time until a steady state is reached C->D E Turn off the laser D->E F Monitor the cooling curve until the temperature returns to baseline E->F G Calculate PCE using the obtained heating and cooling curves F->G

Caption: Workflow for determining photothermal conversion efficiency.

The calculation of PCE is typically based on the energy balance of the system, taking into account the heat generated by the photothermal agent and the heat dissipated to the surroundings.

In Vitro Photocytotoxicity Assay

This assay evaluates the ability of the photothermal agent to kill cancer cells upon laser irradiation.

Workflow for In Vitro Photocytotoxicity Assay:

cluster_1 In Vitro Photocytotoxicity Assay H Seed cancer cells in a multi-well plate I Incubate with the photothermal agent for a specific duration H->I J Wash cells to remove excess agent I->J K Irradiate with NIR laser J->K L Incubate for a further period (e.g., 24 hours) K->L M Assess cell viability using a standard assay (e.g., MTT, Calcein-AM/PI) L->M

Caption: Workflow for assessing in vitro photocytotoxicity.

In Vivo Tumor Ablation Study

This experiment assesses the therapeutic efficacy of the photothermal agent in a living organism.

Workflow for In Vivo Tumor Ablation Study:

cluster_2 In Vivo Tumor Ablation Study N Establish tumor xenografts in mice O Administer the photothermal agent (e.g., intravenously or intratumorally) N->O P Allow time for the agent to accumulate in the tumor O->P Q Irradiate the tumor with an NIR laser P->Q R Monitor tumor growth and animal survival over time Q->R S Perform histological analysis of the tumor tissue post-treatment R->S

Caption: Workflow for evaluating in vivo tumor ablation efficacy.

Signaling Pathways in Photothermal Therapy

The primary mechanism of PTT is the induction of hyperthermia, which leads to cell death through various pathways, including protein denaturation, membrane disruption, and induction of apoptosis.

Simplified Signaling Pathway of PTT-induced Cell Death:

cluster_3 PTT-Induced Cell Death NIR NIR Light PTA Photothermal Agent (this compound or IR-780) NIR->PTA Heat Hyperthermia PTA->Heat Light-to-Heat Conversion Protein Protein Denaturation Heat->Protein Membrane Membrane Disruption Heat->Membrane Apoptosis Apoptosis Induction Heat->Apoptosis Necrosis Necrosis Protein->Necrosis Membrane->Necrosis CellDeath Cell Death Apoptosis->CellDeath Necrosis->CellDeath

Caption: Simplified signaling pathway of PTT-induced cell death.

Conclusion

References

A Comparative Guide to IR-825 and Other Near-Infrared Cyanine Dages for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly advancing field of near-infrared (NIR) imaging and therapeutics, the selection of an appropriate cyanine (B1664457) dye is paramount to experimental success. This guide provides an objective comparison of IR-825 with other commonly used cyanine dyes, including Indocyanine Green (ICG), IR-783, and IR-820. The information presented herein is supported by experimental data from peer-reviewed literature to aid researchers in making informed decisions for their specific applications.

Executive Summary

This compound is a heptamethine cyanine dye that has garnered significant attention for its robust performance in preclinical research, particularly in photothermal therapy and fluorescence imaging. While structurally similar to other cyanine dyes, this compound exhibits a unique combination of photophysical properties that can offer distinct advantages in certain experimental contexts. This guide will delve into a quantitative comparison of these properties, detail the experimental methodologies for their assessment, and illustrate the key cellular uptake pathways.

Photophysical and Photothermal Properties: A Quantitative Comparison

The efficacy of a cyanine dye is largely determined by its photophysical and photothermal characteristics. The following tables summarize the key performance indicators for this compound and its counterparts. It is important to note that these values are compiled from various sources and may have been determined under different experimental conditions.

DyeMolar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Fluorescence Quantum Yield (Φf)Photothermal Conversion Efficiency (η) (%)
This compound ~200,000LowHigh (e.g., ~17.4% for a derivative)
ICG ~100,000 - 250,000~0.02 - 0.1~25-30%
IR-783 HighLowModerate
IR-820 HighLowHigh

Table 1: Comparison of Molar Extinction Coefficient, Fluorescence Quantum Yield, and Photothermal Conversion Efficiency. The data is aggregated from multiple studies and represents typical ranges.

DyePhotostabilityThermal Stability
This compound ModerateGood
ICG LowLow
IR-783 ModerateModerate
IR-820 Higher than ICGHigher than ICG

Table 2: Qualitative Comparison of Photostability and Thermal Stability.

Key Advantages of this compound

Based on the available data, this compound presents several advantages for specific research applications:

  • High Photothermal Conversion Efficiency: this compound and its derivatives have demonstrated excellent capabilities in converting absorbed light into heat, making them potent agents for photothermal therapy (PTT).[1]

  • Favorable Absorption Spectrum: With an absorption maximum in the 820 nm region, this compound is well-suited for applications requiring deep tissue penetration, as light in this window is less absorbed by biological components like hemoglobin and water.[2]

  • Versatile Functionalization: The presence of a carboxyl group in its structure allows for relatively straightforward conjugation to targeting ligands, nanoparticles, and therapeutic agents, enhancing its utility in targeted drug delivery and theranostics.[3]

  • Dual-Modal Capabilities: this compound exhibits two distinct absorption peaks, which can be leveraged for both fluorescence imaging and photothermal therapy by exciting at different wavelengths.[2]

Experimental Protocols

To ensure the reproducibility and validity of comparative studies, standardized experimental protocols are crucial. Below are detailed methodologies for key experiments.

Determination of Molar Extinction Coefficient

The molar extinction coefficient (ε) is a measure of how strongly a chemical species absorbs light at a given wavelength.

  • Preparation of Stock Solution: Prepare a stock solution of the cyanine dye in a suitable solvent (e.g., DMSO or ethanol) at a precisely known concentration (e.g., 1 mM).

  • Serial Dilutions: Perform a series of dilutions of the stock solution to obtain a range of concentrations that will yield absorbance values between 0.1 and 1.0.

  • Spectrophotometric Measurement: Using a UV-Vis spectrophotometer, measure the absorbance of each dilution at the wavelength of maximum absorbance (λmax).

  • Beer-Lambert Law Calculation: Plot a graph of absorbance versus concentration. The molar extinction coefficient is calculated from the slope of the linear fit of the data according to the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).

Determination of Fluorescence Quantum Yield (Comparative Method)

The fluorescence quantum yield (Φf) is the ratio of photons emitted to photons absorbed.

  • Selection of a Standard: Choose a reference dye with a known quantum yield that absorbs and emits in a similar spectral region to the sample dye (e.g., ICG in DMSO).

  • Preparation of Solutions: Prepare dilute solutions of both the sample and the standard in the same solvent, ensuring the absorbance at the excitation wavelength is low (< 0.1) to avoid inner filter effects.

  • Measurement of Absorbance: Measure the absorbance of both the sample and standard solutions at the chosen excitation wavelength.

  • Measurement of Fluorescence Spectra: Record the fluorescence emission spectra of both the sample and the standard using the same excitation wavelength and instrument settings.

  • Calculation: The fluorescence quantum yield of the sample (Φf_sample) is calculated using the following equation:

    Φf_sample = Φf_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)

    where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

Determination of Photothermal Conversion Efficiency

The photothermal conversion efficiency (η) quantifies the ability of a material to convert absorbed light energy into heat.

  • Sample Preparation: Prepare a solution of the cyanine dye in a suitable solvent (e.g., water or PBS) in a quartz cuvette.

  • Temperature Measurement Setup: Place a thermocouple or a thermal imaging camera to monitor the temperature of the solution.

  • Laser Irradiation: Irradiate the solution with a laser at the wavelength of maximum absorbance of the dye (e.g., 808 nm) with a known power density.

  • Data Acquisition: Record the temperature of the solution over time until it reaches a steady state, and then turn off the laser and record the cooling curve.

  • Calculation: The photothermal conversion efficiency (η) can be calculated using the following equation:

    η = [hA(T_max - T_surr) - Q_s] / [I(1 - 10^(-Aλ))]

    where h is the heat transfer coefficient, A is the surface area of the container, T_max is the maximum steady-state temperature, T_surr is the ambient temperature, Q_s is the heat absorbed by the solvent, I is the incident laser power, and Aλ is the absorbance of the dye at the laser wavelength.[4]

Cellular Uptake and Signaling Pathway

The cellular uptake of heptamethine cyanine dyes like this compound is a critical factor in their efficacy for in-cell imaging and therapy. Evidence suggests that their accumulation in cancer cells is an active process mediated by specific transporters.

Cellular_Uptake_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space IR825 This compound OATP OATP Transporter IR825->OATP Binding IR825_in Intracellular This compound OATP->IR825_in Transport Mitochondria Mitochondria IR825_in->Mitochondria Accumulation Lysosome Lysosome IR825_in->Lysosome Accumulation Imaging Fluorescence Imaging IR825_in->Imaging PTT Photothermal Therapy IR825_in->PTT

Caption: Cellular uptake of this compound via OATP transporters.

Studies have indicated that heptamethine cyanine dyes are substrates for organic anion-transporting polypeptides (OATPs), which are often overexpressed in cancer cells.[5][6][7][8] This active transport mechanism contributes to the selective accumulation of these dyes in tumor tissues compared to normal tissues. Some research also suggests a role for hypoxia-inducible factor 1-alpha (HIF-1α) in regulating OATP expression, thereby influencing dye uptake.[8][9] Once inside the cell, these dyes tend to accumulate in organelles such as mitochondria and lysosomes.[10]

Experimental Workflow for Comparative Analysis

A systematic approach is essential for the objective comparison of different cyanine dyes. The following workflow outlines the key steps for a comprehensive evaluation.

Experimental_Workflow cluster_synthesis Dye Preparation cluster_photophysical Photophysical & Photothermal Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Dye_Synthesis Dye Synthesis & Purification Characterization Structural Characterization (NMR, MS) Dye_Synthesis->Characterization Abs_Em Absorbance & Emission Spectra Characterization->Abs_Em Cell_Uptake Cellular Uptake & Localization Characterization->Cell_Uptake Biodistribution Biodistribution & Pharmacokinetics Characterization->Biodistribution QY Quantum Yield Measurement Abs_Em->QY Photostability Photostability Assay Abs_Em->Photostability PTCE Photothermal Conversion Efficiency Abs_Em->PTCE Cytotoxicity Phototoxicity Assay (PTT) Cell_Uptake->Cytotoxicity Imaging_vitro In Vitro Fluorescence Imaging Cell_Uptake->Imaging_vitro Imaging_vivo In Vivo Fluorescence Imaging Biodistribution->Imaging_vivo PTT_vivo In Vivo Photothermal Therapy Biodistribution->PTT_vivo Toxicity Toxicity Assessment PTT_vivo->Toxicity

Caption: A comprehensive workflow for comparing cyanine dyes.

Conclusion

This compound stands out as a promising near-infrared cyanine dye with particular strengths in photothermal applications. Its favorable photophysical properties, coupled with the potential for chemical modification, make it a valuable tool for researchers in drug development and cancer theranostics. While it demonstrates advantages in certain aspects, such as photothermal conversion, the optimal choice of a cyanine dye will ultimately depend on the specific requirements of the intended application. For instance, for applications demanding the highest possible fluorescence brightness, other dyes might be more suitable. Researchers are encouraged to consider the comprehensive data presented in this guide and to perform their own application-specific validation experiments to select the most appropriate cyanine dye for their research needs.

References

Navigating the Near-Infrared Landscape: A Comparative Guide to IR-825 and its Alternatives for Clinical Translation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the journey of a fluorescent probe from the laboratory bench to clinical application is fraught with challenges. Near-infrared (NIR) dyes, with their ability to penetrate deep into biological tissues, hold immense promise for in vivo imaging and diagnostics. Among these, IR-825 has emerged as a versatile dye, particularly in the realm of photothermal therapy. However, its seamless translation into clinical settings is hampered by several inherent limitations. This guide provides a critical comparison of this compound with its key alternatives, the FDA-approved Indocyanine Green (ICG) and the more stable cyanine (B1664457) dye, IR-820, supported by quantitative data and detailed experimental protocols.

The primary hurdles for the clinical translation of many cyanine dyes, including this compound, revolve around their suboptimal photostability, potential for aggregation in aqueous environments, and concerns regarding in vivo stability and toxicity.[1] While this compound's carboxyl group allows for convenient conjugation to targeting moieties, its intrinsic properties necessitate careful consideration and often, formulation strategies such as encapsulation in nanoparticles to enhance its performance.[2][3][4]

In Vitro Performance: A Head-to-Head Comparison

A quantitative understanding of a dye's photophysical properties is paramount for predicting its in vivo performance. The following table summarizes the key in vitro characteristics of this compound, ICG, and IR-820.

PropertyThis compoundIndocyanine Green (ICG)IR-820
Absorption Max (λabs) ~780-825 nm~780 nm~820 nm
Emission Max (λem) ~830 nm~810 nm~830 nm
Molar Extinction Coefficient (ε) (M-1cm-1) Not widely reported~200,000Similar to ICG
Quantum Yield (Φ) LowLow (~1-2% in water)[5]Lower than ICG[1][6]
Photostability ModeratePoor[5]Higher than ICG[1][6]
In Vitro/In Vivo Stability Moderate (often requires encapsulation)[3]Poor[1][6]Higher than ICG[1][6]

Note: The exact photophysical properties of cyanine dyes can vary depending on the solvent and concentration.

Experimental Protocols for Comparative Analysis

To ensure a standardized and objective comparison of NIR dyes, the following detailed experimental protocols are provided.

Determination of Photophysical Properties

This protocol outlines the steps to measure and compare the molar extinction coefficient and fluorescence quantum yield of this compound and its alternatives.

Caption: Workflow for determining molar extinction coefficient and quantum yield.

Assessment of Photostability

This protocol describes a method to compare the photostability of NIR dyes under controlled illumination.

G Workflow for Photostability Assessment cluster_1 Illumination cluster_2 Measurement & Analysis prep_solutions Prepare equimolar solutions of each dye illuminate Expose solutions to a constant light source (e.g., laser at λmax) prep_solutions->illuminate control Keep control samples in the dark prep_solutions->control measure_intensity Measure fluorescence intensity at regular time intervals illuminate->measure_intensity control->measure_intensity plot_decay Plot normalized fluorescence intensity vs. time measure_intensity->plot_decay compare_rates Compare the decay rates to determine relative photostability plot_decay->compare_rates

Caption: Workflow for assessing and comparing the photostability of NIR dyes.

In Vitro Cytotoxicity Assay

This protocol details a standard MTT assay to evaluate and compare the cytotoxicity of the NIR dyes.

G Workflow for In Vitro Cytotoxicity Assay (MTT) cluster_0 Cell Culture cluster_1 Treatment cluster_2 MTT Assay cluster_3 Data Analysis seed_cells Seed cells in a 96-well plate and allow to adhere add_dyes Add varying concentrations of each NIR dye to the cells seed_cells->add_dyes incubate Incubate for a defined period (e.g., 24, 48 hours) add_dyes->incubate add_mtt Add MTT reagent to each well incubate->add_mtt incubate_mtt Incubate to allow formazan (B1609692) crystal formation add_mtt->incubate_mtt solubilize Add solubilization solution (e.g., DMSO) incubate_mtt->solubilize measure_abs Measure absorbance at ~570 nm using a plate reader solubilize->measure_abs calc_viability Calculate cell viability relative to untreated controls measure_abs->calc_viability plot_dose Plot cell viability vs. dye concentration to determine IC50 calc_viability->plot_dose

Caption: Workflow for comparing the in vitro cytotoxicity of NIR dyes.

In Vivo Performance: Bridging the Gap to Clinical Translation

While in vitro data provides a foundational understanding, the in vivo behavior of a dye is the ultimate determinant of its clinical potential. Key considerations include biodistribution, tumor accumulation (for oncology applications), and clearance profile.

Studies have shown that while free this compound can accumulate in tumors, its stability and retention are significantly enhanced when encapsulated in nanoparticles.[7] In a comparative study, IR-820 demonstrated a more intense fluorescence signal and higher organ dye content 24 hours after intravenous administration in rats compared to ICG, suggesting greater in vivo stability.[1][6]

General Protocol for In Vivo Imaging Comparison in a Murine Tumor Model

G Workflow for In Vivo Imaging Comparison cluster_0 Animal Model cluster_1 Dye Administration cluster_2 In Vivo Imaging cluster_3 Ex Vivo Analysis implant_tumor Implant tumor cells subcutaneously in mice inject_dyes Intravenously inject equimolar doses of each NIR dye implant_tumor->inject_dyes image_mice Acquire whole-body fluorescence images at various time points inject_dyes->image_mice quantify_tumor Quantify fluorescence intensity in the tumor region of interest (ROI) image_mice->quantify_tumor excise_organs Excise tumor and major organs at the final time point quantify_tumor->excise_organs Optional image_organs Image excised organs to determine biodistribution excise_organs->image_organs

Caption: Workflow for comparing the in vivo imaging performance of NIR dyes.

Conclusion: Selecting the Right Tool for the Job

The limitations of this compound for direct clinical translation, primarily its moderate stability, necessitate a careful evaluation of its properties against established and emerging alternatives. While ICG remains the clinical benchmark, its poor photostability and rapid clearance can be significant drawbacks.[5][8] IR-820 presents a compelling alternative with enhanced stability, though potentially at the cost of a lower quantum yield.[1][6]

For applications requiring high photostability and longer imaging windows, IR-820 may be a superior choice over both this compound and ICG. However, the ease of conjugation of this compound makes it a valuable tool for developing targeted probes, provided its stability issues are addressed through formulation strategies. Ultimately, the optimal choice of a NIR dye will depend on the specific requirements of the intended clinical application, balancing the need for brightness, stability, and favorable in vivo pharmacokinetics. This guide provides the foundational data and methodologies to enable researchers to make informed decisions in the pursuit of clinically translatable near-infrared imaging agents.

References

A Comparative Guide to the Targeting Efficiency of IR-825 and Alternative Near-Infrared Dyes

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving field of in vivo imaging and targeted drug delivery, near-infrared (NIR) fluorescent dyes are indispensable tools. Their application in preclinical and clinical research is driven by the ability of NIR light (700-1700 nm) to penetrate deeper into biological tissues with minimal autofluorescence, offering a high signal-to-background ratio.[1][2] Among the various NIR dyes, IR-825 has gained attention for its utility in fluorescence imaging and photothermal therapy. This guide provides an objective comparison of the targeting efficiency of this compound with other commonly used NIR dyes, supported by experimental data and detailed protocols to assist researchers in selecting the most suitable agent for their studies.

Comparative Analysis of Targeting Efficiency

The efficacy of a targeted NIR dye is primarily evaluated by its ability to accumulate preferentially at the site of interest, such as a tumor, relative to surrounding healthy tissue. This is often quantified as the tumor-to-background ratio (TBR), tumor-to-normal-tissue ratio (TNR), or signal-to-background ratio (SBR). The following table summarizes the quantitative targeting efficiency of this compound and its alternatives from various studies. It is important to note that direct comparisons can be challenging due to variations in experimental models, dye formulations (free dye vs. conjugated), and imaging parameters.

Dye/FormulationAnimal ModelTumor ModelTargeting LigandPeak Tumor Accumulation (Time Post-Injection)Tumor-to-Background Ratio (TBR) / Signal-to-Background Ratio (SBR)Reference
IR-820 Subcutaneous tumor-bearing miceBladder tumorNone48 hSBR ≈ 21.2[3]
ICG (Indocyanine Green) Nude miceOrthotopic U87-MG glioblastomaFatty Acid (FA)8 h~2.2x higher radiance with FA-ICG vs. ICG[4]
ICG PatientsLung CancerNone24 hTNR (NIR-I): 2.4 ± 0.6, TNR (NIR-II): 3.9 ± 1.3[5]
ICG-loaded BSA NPs Nude miceSCC7 squamous carcinomaNone12-24 hHigh accumulation in tumor, low in other organs[6]
IR-783 derivative (MHI-148) Athymic nude micePC-3, DU-145, LNCaP prostate cancer xenograftsNone (inherent targeting)24 hHigh signal to background ratios observed[7]
Folate-ZW800-1 Forte Nude miceSkov-3 ovarian cancerFolate8 hTBR ≈ 2.0 ± 0.2[8]
Folate-IRDye® 800CW Nude miceSkov-3 ovarian cancerFolate8 hTBR ≈ 2.0 ± 0.4[8]
Folate-ICG-OSu Nude miceSkov-3 ovarian cancerFolate24 hTBR ≈ 2.1 ± 0.6[8]
QD800-RGD Athymic nude miceU87MG human glioblastomaRGD peptide1 hHigh tumor contrast[9]

Key Alternatives to this compound

Several other NIR dyes are commonly used, each with its own set of advantages and disadvantages:

  • Indocyanine Green (ICG): As the only FDA-approved NIR dye for clinical use, ICG is a common benchmark.[10] However, it suffers from rapid clearance, poor stability in aqueous solutions, and non-specific binding to plasma proteins.[6][10] Formulations such as encapsulation in nanoparticles (e.g., ICG-loaded BSA NPs) have been developed to improve its stability and tumor accumulation.[6]

  • IR-820: This cyanine (B1664457) dye is an analog of ICG with improved stability.[11][12] Studies have shown that IR-820 can be used for NIR-II fluorescence imaging and exhibits a high signal-to-background ratio in vivo.[3]

  • IRDye® 800CW: This dye is widely used in preclinical research and is known for its high brightness and photostability. It is often conjugated to targeting ligands such as antibodies or small molecules to enhance tumor-specific uptake.[8]

  • Heptamethine Cyanine Dyes (e.g., IR-783): Some heptamethine cyanine dyes exhibit inherent tumor-targeting capabilities, potentially through interactions with organic anion-transporting polypeptides (OATPs) that are overexpressed on cancer cells.[7][13]

  • Quantum Dots (QDs): NIR-emitting quantum dots offer high brightness and photostability. Their surface can be readily functionalized with targeting ligands like RGD peptides to achieve high tumor specificity.[9]

Experimental Protocols

The following is a generalized protocol for the in vivo validation of NIR dye targeting efficiency in a murine tumor model.

Objective: To quantitatively assess the tumor-targeting efficiency of a novel NIR dye conjugate compared to a control dye.

Materials:

  • NIR dye conjugate (e.g., this compound-antibody)

  • Control NIR dye (e.g., free this compound or a non-targeted conjugate)

  • Tumor-bearing mice (e.g., athymic nude mice with subcutaneous xenografts)

  • In vivo fluorescence imaging system (e.g., IVIS Spectrum, LI-COR Odyssey)

  • Anesthetic (e.g., isoflurane)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Animal Model Preparation:

    • Human cancer cells (e.g., U87MG, PC-3) are cultured and harvested.

    • Approximately 1 x 10^6 cells are implanted subcutaneously into the flank of each athymic nude mouse.[7]

    • Tumors are allowed to grow to a palpable size (e.g., 5-10 mm in diameter).

  • Dye Administration:

    • The NIR dye conjugate and control dye are dissolved in PBS to the desired concentration.

    • Mice are randomly assigned to experimental and control groups.

    • The dye solutions are administered to the mice, typically via intravenous (tail vein) injection.[9] The dosage will depend on the specific dye and formulation.

  • In Vivo Fluorescence Imaging:

    • At various time points post-injection (e.g., 0.5, 1, 4, 6, 8, 24, 48 hours), mice are anesthetized.[8][9]

    • The anesthetized mice are placed in the in vivo imaging system.

    • Fluorescence images are acquired using the appropriate excitation and emission filter sets for the specific NIR dye. For example, for a dye emitting around 800 nm, a Cy5.5 excitation filter (615–665 nm) and an ICG emission filter (800–875 nm) might be used.[9]

  • Quantitative Analysis:

    • Using the imaging software, regions of interest (ROIs) are drawn over the tumor and an area of non-tumor background tissue (e.g., muscle in the contralateral flank).

    • The average fluorescence intensity within each ROI is measured.

    • The tumor-to-background ratio (TBR) is calculated by dividing the average fluorescence intensity of the tumor ROI by that of the background ROI.[8]

  • Ex Vivo Biodistribution (Optional but Recommended):

    • At the final time point, mice are euthanized.

    • The tumor and major organs (liver, spleen, kidneys, lungs, heart) are excised.

    • The excised tissues are imaged in the fluorescence imaging system to confirm the in vivo findings and assess off-target accumulation.[6]

Visualizing the Workflow and Signaling

To better understand the experimental process and the underlying biological interactions, the following diagrams are provided.

Experimental_Workflow cluster_preparation Preparation cluster_execution Execution cluster_analysis Analysis Tumor_Model Tumor Model Development (e.g., Subcutaneous Xenograft) Injection Intravenous Injection of Dye Tumor_Model->Injection Dye_Prep NIR Dye Formulation (e.g., Conjugation to Ligand) Dye_Prep->Injection Imaging In Vivo Fluorescence Imaging (Multiple Time Points) Injection->Imaging ROI_Analysis Region of Interest (ROI) Analysis Imaging->ROI_Analysis Ex_Vivo Ex Vivo Biodistribution Imaging->Ex_Vivo TBR_Calc TBR Calculation ROI_Analysis->TBR_Calc

Caption: Experimental workflow for validating NIR dye targeting efficiency.

Signaling_Pathway cluster_circulation Systemic Circulation cluster_tumor_microenvironment Tumor Microenvironment Dye_Conjugate NIR Dye-Ligand Conjugate Receptor Overexpressed Receptor Dye_Conjugate->Receptor Binding Tumor_Cell Tumor Cell Internalization Internalization & Accumulation Receptor->Internalization Receptor-Mediated Endocytosis

Caption: Targeted delivery of a NIR dye conjugate to a tumor cell.

References

A Comparative Guide to the Photostability of IR-825 and Other Near-Infrared Fluorophores

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly advancing fields of in vivo imaging and targeted drug delivery, the selection of a robust near-infrared (NIR) fluorophore is paramount to the success of experimental outcomes. Among the critical performance metrics, photostability—the ability of a fluorophore to resist photodegradation upon exposure to light—stands out as a key determinant of signal consistency and experimental duration. This guide provides an objective comparison of the photostability of IR-825 against other commonly used NIR fluorophores: Indocyanine Green (ICG), IRDye® 800CW, and Alexa Fluor® 790, supported by experimental data and detailed methodologies.

Quantitative Comparison of Photostability

The following table summarizes the relative photostability of this compound and its counterparts. The data indicates that this compound and its close analog, IR-820, exhibit significantly enhanced photostability compared to the traditionally used ICG. While direct quantitative comparisons with IRDye® 800CW and Alexa Fluor® 790 are limited in existing literature, both are recognized for their high photostability.

FluorophorePhotostability MetricRelative PhotostabilityKey Findings
This compound / IR-820 Degradation Half-TimeHigh Demonstrates degradation half-times approximately double those of ICG under various conditions.[1][2][3] No significant decrease in emission intensity was observed after 30 minutes of continuous laser irradiation in one study.
Indocyanine Green (ICG) Degradation Half-TimeLowSusceptible to rapid photobleaching, limiting its use in long-term imaging studies.[2][3][4]
IRDye® 800CW Photobleaching KineticsHighExhibits high photostability with photobleaching kinetics similar to Alexa Fluor® 790.[5]
Alexa Fluor® 790 Photobleaching KineticsHighKnown for its excellent photostability, with bleaching kinetics comparable to IRDye® 800CW.[5]

Experimental Protocols

To ensure reproducible and comparable assessment of fluorophore photostability, the following experimental protocol is recommended.

Objective: To quantify and compare the rate of photobleaching of this compound, ICG, IRDye® 800CW, and Alexa Fluor® 790 under controlled illumination.

Materials:

  • NIR Fluorophores: this compound, ICG, IRDye® 800CW, Alexa Fluor® 790

  • Solvent: Phosphate-buffered saline (PBS), pH 7.4

  • Spectrofluorometer or a fluorescence microscope equipped with a suitable NIR laser source and a sensitive detector.

  • Quartz cuvettes or microscope slides with coverslips

  • Neutral density filters

Methodology:

  • Sample Preparation:

    • Prepare stock solutions of each fluorophore in PBS at a concentration of 1 mg/mL.

    • From the stock solutions, prepare working solutions of each fluorophore at a concentration of 1 µM in PBS. Ensure the absorbance of the working solutions at the excitation maximum is below 0.05 to minimize inner filter effects.

  • Instrumentation Setup:

    • Spectrofluorometer:

      • Set the excitation wavelength to the absorption maximum of each fluorophore (approximately 780-820 nm).

      • Set the emission wavelength to the fluorescence maximum of each fluorophore (approximately 800-840 nm).

      • Use a consistent excitation and emission slit width for all measurements.

    • Fluorescence Microscope:

      • Use a laser line that closely matches the excitation maximum of the fluorophores.

      • Set the laser power to a consistent level for all experiments using a power meter. Neutral density filters can be used to adjust the intensity.

      • Use a high numerical aperture objective lens.

      • Set the camera gain and exposure time to be constant for all acquisitions.

  • Photobleaching Experiment:

    • Place the sample (in a cuvette for the spectrofluorometer or on a slide for the microscope) in the light path.

    • Record the initial fluorescence intensity (F₀) at time t=0.

    • Continuously illuminate the sample with the excitation light.

    • Record the fluorescence intensity (Fₜ) at regular time intervals (e.g., every 30 seconds) for a total duration of 30-60 minutes or until the fluorescence intensity has decreased significantly.

  • Data Analysis:

    • Normalize the fluorescence intensity at each time point to the initial intensity (Fₜ / F₀).

    • Plot the normalized fluorescence intensity as a function of time.

    • Determine the photobleaching half-life (t₁/₂), which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value.

    • Alternatively, the data can be fitted to an exponential decay model to determine the photobleaching rate constant (k).

Visualizing the Experimental Workflow and Comparison Logic

To further clarify the experimental process and the comparative assessment, the following diagrams are provided.

G Experimental Workflow for Photostability Assessment A Fluorophore Stock Solution (1 mg/mL in PBS) B Working Solution Preparation (1 µM in PBS, Abs < 0.05) A->B C Instrumentation Setup (Spectrofluorometer/Microscope) B->C D Initial Fluorescence Measurement (F₀) C->D E Continuous Illumination (Constant Laser Power) D->E F Time-Lapse Fluorescence Measurement (Fₜ) E->F at regular intervals G Data Analysis (Normalization, Plotting) F->G H Determine Photobleaching Half-Life (t₁/₂) or Rate Constant (k) G->H

A flowchart of the experimental procedure.

G Comparative Logic for Fluorophore Selection cluster_high High Photostability cluster_low Low Photostability A Application Requirement: High Photostability B This compound A->B Superior Choice C ICG A->C Less Suitable D IRDye 800CW A->D Excellent Choice E Alexa Fluor 790 A->E Excellent Choice

Decision logic for selecting a fluorophore.

Conclusion

References

Evaluating the Biocompatibility of IR-825 Conjugates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of near-infrared (NIR) fluorescent probes for in vivo imaging and therapeutic applications hinges on their biocompatibility. This guide provides a comparative analysis of the biocompatibility of IR-825 conjugates against two common alternatives: Indocyanine Green (ICG) and IR-780 conjugates. The data presented is compiled from various studies to aid researchers in selecting the appropriate NIR dye for their specific applications.

Overview of NIR Dyes

This compound is a heptamethine cyanine (B1664457) dye with a carboxyl group, allowing for conjugation to various molecules for targeted delivery. It is recognized for its potential in photothermal therapy (PTT).

Indocyanine Green (ICG) is an FDA-approved NIR dye used in various clinical diagnostic applications.[1] Its established clinical safety profile makes it a common benchmark for new NIR probes. However, ICG suffers from limitations such as concentration-dependent aggregation, a short half-life, and poor stability.[1]

IR-780 , another heptamethine cyanine dye, is noted for its ability to selectively accumulate in tumor cells.[2][3] This intrinsic tumor-targeting capacity, attributed to its interaction with organic anion transporting polypeptides (OATPs), makes it a dye of significant interest for cancer theranostics.[3]

In Vitro Cytotoxicity

The cytotoxicity of these NIR dye conjugates is a critical parameter for their use in biological systems. The half-maximal inhibitory concentration (IC50) is a common measure of cytotoxicity, with lower values indicating higher toxicity. The MTT assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.[4][5][6]

Dye ConjugateCell LineIC50 (µM)Reference
This compound (as part of a nanomicelle) Not SpecifiedNot explicitly provided, but described as having good biocompatibility.[7]
ICG (Photodynamic Therapy) A549 (Lung Cancer)88.28[8]
ICG HaCaT (Keratinocytes)20.1 ± 3.9[9]
ICG-Panitumumab Conjugate HER-1 positive cells0.67 ± 0.07 nM (Immunoreactivity)[2]
IR-780 nanoGUMBOS MDA-MB-231 (Breast Cancer)4.6[10][11]
IR-780 iodide PC-3 (Prostate Cancer)Dose-dependent inhibition observed[12]

Hemolysis Assay

Hemolysis, the rupture of red blood cells (RBCs), is a crucial indicator of a substance's compatibility with blood. A hemolysis percentage of less than 5% is generally considered acceptable for biomaterials.

Dye ConjugateConcentrationHemolysis (%)Reference
This compound Conjugate Not SpecifiedData not readily available in reviewed literature.
DSPE-PEG-RGD@ICG VariousShowed dose-dependent hemolysis, nearly 5% at certain concentrations.[13]
Free ICG & PEG-PTyr(¹²⁵I)-ICG PMs VariousBoth showed low hemolytic activity.[14]
HA/PB@IR780 VariousLow hemolysis observed.[7]

In Vivo Toxicity

Preclinical in vivo studies are essential to evaluate the systemic toxicity of NIR dye conjugates. While specific LD50 values are not consistently reported in the literature for these research-stage conjugates, qualitative assessments of their biocompatibility are available.

This compound Conjugates: Studies on this compound formulated into nanomicelles suggest good post-treatment biosafety due to the degradation of the nanocarrier.[7][15]

ICG Conjugates: As an FDA-approved agent, ICG has a well-established safety profile in humans for specific diagnostic applications.[1][16] However, when conjugated, the toxicity profile may change and requires thorough investigation.[17][18] Studies on ICG-loaded microbubbles in rats showed minor, mostly reversible changes in hematological and biochemical analyses at certain doses.[19]

IR-780 Conjugates: In vivo studies of IR-780 dye in mice at a dose of 3.34 mg/kg daily for one month showed no significant toxicity, with no observed weight loss or pathological changes in tissues.[12] Formulations of IR-780 into nanoparticles have also been shown to decrease its toxicity compared to the free dye.[16]

Experimental Protocols

MTT Cytotoxicity Assay

This protocol is adapted for nanoparticle-based conjugates.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Treatment: Prepare serial dilutions of the NIR dye conjugates in cell culture medium. Remove the existing medium from the wells and add 100 µL of the conjugate solutions. Include untreated cells as a negative control.

  • Incubation: Incubate the plate for 24 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan (B1609692) Solubilization: Remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Plot cell viability against conjugate concentration to determine the IC50 value.

Hemolysis Assay

This protocol is based on the colorimetric detection of hemoglobin released from lysed red blood cells.[15][20][21][22]

  • Blood Collection: Obtain fresh whole blood from healthy donors in tubes containing an anticoagulant (e.g., EDTA or heparin).

  • Erythrocyte Preparation: Centrifuge the blood to separate the red blood cells (RBCs). Wash the RBCs several times with phosphate-buffered saline (PBS) until the supernatant is clear. Resuspend the RBCs in PBS to a final concentration of 2% (v/v).

  • Sample Incubation: In a 96-well plate or microcentrifuge tubes, add 100 µL of the RBC suspension to 100 µL of the NIR dye conjugate solutions at various concentrations.

  • Controls:

    • Negative Control: 100 µL of RBC suspension with 100 µL of PBS.

    • Positive Control: 100 µL of RBC suspension with 100 µL of a 1% Triton X-100 solution (to induce 100% hemolysis).

  • Incubation: Incubate the samples for 1-4 hours at 37°C with gentle agitation.

  • Centrifugation: Centrifuge the samples to pellet the intact RBCs.

  • Absorbance Measurement: Carefully transfer the supernatant to a new 96-well plate and measure the absorbance of the released hemoglobin at 540 nm using a microplate reader.

  • Calculation: Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative) / (Abs_positive - Abs_negative)] * 100

Visualized Workflows and Pathways

Biocompatibility_Evaluation_Workflow General Workflow for Biocompatibility Evaluation of NIR Dye Conjugates cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Studies Cytotoxicity Cytotoxicity Assay (e.g., MTT) Decision1 Acceptable In Vitro Biocompatibility? Cytotoxicity->Decision1 Hemolysis Hemolysis Assay Hemolysis->Decision1 Genotoxicity Genotoxicity Assay (Optional) Genotoxicity->Decision1 AcuteToxicity Acute Systemic Toxicity (e.g., OECD 423) Biodistribution Biodistribution & Pharmacokinetics AcuteToxicity->Biodistribution Histopathology Histopathological Analysis of Organs Biodistribution->Histopathology Decision2 Acceptable In Vivo Toxicity Profile? Histopathology->Decision2 Start Synthesized NIR Dye Conjugate Start->Cytotoxicity Start->Hemolysis Start->Genotoxicity Decision1->AcuteToxicity Yes End Candidate for Further Preclinical Development Decision1->End No, Redesign Conjugate Decision2->End Yes Decision2->End No, Redesign or Abandon Conjugate

Caption: Biocompatibility evaluation workflow for NIR dye conjugates.

MTT_Assay_Workflow MTT Assay Workflow A Seed cells in 96-well plate B Incubate for 24h (Cell Adhesion) A->B C Treat cells with NIR dye conjugates B->C D Incubate for 24-72h C->D E Add MTT reagent D->E F Incubate for 4h (Formazan formation) E->F G Solubilize formazan crystals (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H I Calculate cell viability and IC50 H->I Hemolysis_Assay_Workflow Hemolysis Assay Workflow A Prepare 2% RBC suspension B Incubate RBCs with NIR dye conjugates A->B C Include positive (Triton X-100) and negative (PBS) controls A->C D Incubate for 1-4h at 37°C B->D C->D E Centrifuge to pellet intact RBCs D->E F Collect supernatant E->F G Measure absorbance of hemoglobin at 540 nm F->G H Calculate % Hemolysis G->H

References

A Head-to-Head Comparison of IR-825 and Methylene Blue in Photothermal Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Photothermal therapy (PTT) has emerged as a promising modality for cancer treatment, utilizing agents that convert near-infrared (NIR) light into localized heat to ablate tumor cells. Among the various photothermal agents, the organic dyes IR-825 and methylene (B1212753) blue have garnered attention. This guide provides an objective, data-driven comparison of their performance in PTT, drawing from available experimental evidence. It is important to note that direct head-to-head comparative studies are limited in the existing literature; therefore, this analysis synthesizes data from individual studies to offer a comprehensive overview.

Performance at a Glance: this compound vs. Methylene Blue

FeatureThis compoundMethylene Blue
Primary Application Photothermal Therapy (PTT), BioimagingPhotodynamic Therapy (PDT), Staining
Photothermal Efficiency Generally considered high, especially when formulated in nanoparticles.[1][2]Lower intrinsic photothermal efficiency compared to dedicated PTT agents.[3] Nanoparticle formulation can enhance this property.[4]
NIR Absorption Strong absorption in the NIR region, suitable for deep tissue penetration.Primarily absorbs in the red-light region, with some NIR absorption.[5]
Clinical Status For research use only.[6]FDA-approved for other medical applications (e.g., methemoglobinemia), which may facilitate its repurposing for PTT.[5]
Key Advantage in PTT High light-to-heat conversion efficiency.[1][2]Established clinical safety profile for other uses.
Primary Limitation in PTT Requires formulation into nanoparticles for in vivo stability and delivery.Weak intrinsic photothermal effect.[3]

Quantitative Performance Data

Direct comparative quantitative data is scarce. The following tables summarize findings from separate studies.

Table 1: Photothermal Conversion Efficiency (PCE)

Photothermal AgentFormulationPhotothermal Conversion Efficiency (PCE)Reference
This compound PEG-PLD(IR825) nanomicellesHigh (specific value not provided in the abstract)[1]
Methylene Blue PLGA-coated nanoparticles (MBNPs)High (specific value not provided in the abstract)[4]
Methylene Blue Free dyeGenerally considered low[3]

Table 2: In Vitro Temperature Elevation

Photothermal AgentFormulationConcentrationLaser Power DensityTemperature Increase (ΔT)TimeReference
Methylene Blue Nanographene oxide-MB10 µg/mL MBNot specified~40 °CNot specified[5]
Methylene Blue MB-GNR@mSiO2-GO36 µg/mL Au0.8 W/cm² (785 nm)~14 °C25 min[7]

Table 3: In Vitro Cell Viability

Photothermal AgentCell LineTreatmentOutcomeReference
This compound Not specifiedPEG-PLD(IR825) nanomicelles + NIR laserExcellent cancer killing efficiency[1]
Methylene Blue Human retinoblastoma (Y79 and WERI-Rb)MB + 664 nm laserSignificant reduction in cell viability[8]
Methylene Blue Mouse fibroblasts (NIH/3T3)1.0 mg/L MB + 7.5 J/cm² LEDSignificant reduction in cellular viability[9]

Experimental Protocols

Detailed experimental protocols for a direct comparison are not available in the literature. Below are generalized protocols for in vitro and in vivo PTT studies based on common methodologies.

In Vitro Photothermal Therapy Protocol

G cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cell_culture 1. Cell Culture (e.g., cancer cell line) agent_prep 2. Prepare Agent Solution (this compound or MB nanoparticles) incubation 3. Incubate cells with agent agent_prep->incubation irradiation 4. NIR Laser Irradiation (e.g., 808 nm) incubation->irradiation viability_assay 5. Cell Viability Assay (e.g., MTT, Calcein AM/PI) irradiation->viability_assay microscopy 6. Microscopy (Live/Dead staining) irradiation->microscopy

In Vitro PTT Experimental Workflow
  • Cell Culture : Plate cancer cells in a suitable medium and allow them to adhere overnight.

  • Agent Preparation : Prepare solutions of this compound or methylene blue (typically in nanoparticle formulations) at various concentrations in cell culture medium.

  • Incubation : Replace the cell medium with the agent-containing medium and incubate for a predetermined time (e.g., 4-24 hours) to allow for cellular uptake.

  • Laser Irradiation : Expose the cells to a NIR laser (e.g., 808 nm) at a specific power density for a set duration. Include control groups with no agent, agent only, and laser only.

  • Cell Viability Assay : After a post-irradiation incubation period (e.g., 24 hours), assess cell viability using standard assays like MTT or Calcein AM/Propidium Iodide staining.[10]

  • Microscopy : Visualize cell morphology and viability using fluorescence microscopy.

In Vivo Photothermal Therapy Protocol

G cluster_model Tumor Model cluster_treatment Treatment cluster_monitoring Monitoring & Analysis tumor_induction 1. Tumor Induction (e.g., subcutaneous xenograft in mice) agent_injection 2. Agent Administration (e.g., intravenous or intratumoral injection) tumor_induction->agent_injection irradiation 3. NIR Laser Irradiation of Tumor agent_injection->irradiation tumor_measurement 4. Monitor Tumor Volume irradiation->tumor_measurement histology 5. Histological Analysis of Tumors and Organs tumor_measurement->histology

In Vivo PTT Experimental Workflow
  • Tumor Model : Establish tumors in animal models (e.g., subcutaneous injection of cancer cells in mice).

  • Agent Administration : Once tumors reach a suitable size, administer the this compound or methylene blue formulation (e.g., via intravenous or intratumoral injection).

  • Laser Irradiation : At a time point determined by peak tumor accumulation of the agent, irradiate the tumor with a NIR laser.

  • Tumor Volume Monitoring : Measure tumor volume regularly to assess treatment efficacy.

  • Histological Analysis : After the study period, excise tumors and major organs for histological analysis to evaluate therapeutic effect and systemic toxicity.

Signaling Pathways in Photothermal Therapy

The primary mechanism of PTT is the induction of hyperthermia, leading to cell death through apoptosis and necrosis. The cellular response to heat stress is a complex process.

G cluster_stimulus Stimulus cluster_cellular_effect Cellular Effect cluster_response Cellular Response NIR_Laser NIR Laser PTA Photothermal Agent (this compound or Methylene Blue) NIR_Laser->PTA Hyperthermia Localized Hyperthermia PTA->Hyperthermia Protein_Denaturation Protein Denaturation Hyperthermia->Protein_Denaturation Membrane_Damage Membrane Damage Hyperthermia->Membrane_Damage HSP_Upregulation Heat Shock Protein (HSP) Upregulation (Thermoresistance) Hyperthermia->HSP_Upregulation Apoptosis Apoptosis Protein_Denaturation->Apoptosis Necrosis Necrosis Membrane_Damage->Necrosis

Cellular Signaling in PTT

Upon NIR laser irradiation, the photothermal agent generates localized heat, leading to hyperthermia. This intense heat causes denaturation of intracellular proteins and damages cellular membranes, ultimately triggering cell death pathways such as apoptosis and necrosis. A critical aspect of the cellular response to sublethal heat is the upregulation of heat shock proteins (HSPs), which can confer thermoresistance and potentially limit the efficacy of PTT. There is currently no evidence to suggest that this compound and methylene blue activate fundamentally different signaling pathways in the context of PTT.

Conclusion

Both this compound and methylene blue have potential as photothermal agents, particularly when formulated into nanoparticles. This compound appears to be a more potent PTT agent due to its high intrinsic photothermal conversion efficiency. Methylene blue's primary strength lies in its established safety profile and its primary role in PDT, with PTT being a secondary, less efficient effect.

For researchers and drug developers, the choice between these two agents for PTT applications will depend on the specific goals of the study. For maximizing photothermal heating, this compound-based formulations may be preferable. For applications where a combination of PDT and PTT is desired, or where leveraging an existing clinical safety profile is advantageous, methylene blue could be a viable option, especially with formulations designed to enhance its photothermal properties. Further direct comparative studies are warranted to definitively establish the relative PTT efficacy of these two compounds.

References

A Comparative Review of Near-Infrared (NIR) Dyes for In Vivo Imaging

Author: BenchChem Technical Support Team. Date: December 2025

The use of near-infrared (NIR) fluorescence imaging in preclinical and clinical research has expanded significantly, driven by the ability of NIR light (700-1700 nm) to penetrate biological tissues with greater depth and reduced autofluorescence compared to visible light.[1][2] The selection of an appropriate NIR dye is critical for achieving high-quality imaging results, as the dye's photophysical properties and in vivo behavior directly impact sensitivity and specificity.[3] This guide provides a comparative analysis of commonly used NIR dyes, supported by experimental data, to assist researchers in selecting the optimal probe for their specific application.

Photophysical Properties of Common NIR Dyes

The efficacy of an NIR dye is largely determined by its intrinsic photophysical properties, including its molar extinction coefficient (a measure of light absorption) and quantum yield (the efficiency of converting absorbed light into fluorescence). The product of these two values determines the dye's overall brightness.[4] Key properties for several common NIR dyes are summarized below.

Dye ClassSpecific DyeMolar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Quantum Yield (QY)Absorption Max (λabs) (nm)Emission Max (λem) (nm)Solvent/MediumReference
Heptamethine Cyanine (B1664457) Indocyanine Green (ICG)150,0000.009 (0.9%)~780~811-820Aqueous[4][5][6]
Heptamethine Cyanine IRDye® 800CW240,0000.033 (3.3%)~774~798Aqueous[4][5]
Heptamethine Cyanine Synthetic Dye 18270,0000.296 (29.6%)788808Ethanol (EtOH)[7]
Heptamethine Cyanine Synthetic Dye 1841,0000.070 (7.0%)784808PBS[7]
Heptamethine Cyanine Synthetic Dye 21241,4000.330 (33.0%)815817Ethanol (EtOH)[7]
Pentamethine Cyanine Synthetic Dye 28179,0000.230 (23.0%)649667Ethanol (EtOH)[8]
NIR-II Dye LZ-1105Not Reported0.0169 (1.69%)10411105Not Reported[9]

Note: Photophysical properties, particularly quantum yield and molar extinction coefficient, are highly dependent on the solvent environment. Aggregation in aqueous solutions can lead to fluorescence quenching and reduced brightness.[6][7]

In Vivo Performance and Biodistribution

While photophysical properties are important, the ultimate test of a dye's efficacy is its performance in vivo. Factors such as the conjugation strategy, the targeting ligand, and the dye's intrinsic chemical structure can significantly impact biodistribution, tumor uptake, and clearance profiles.[10][11]

A study comparing eight different commercially available NIR fluorophores conjugated to an antibody (IL13Rα2-Ab) found that while most conjugates had similar biodistribution profiles with peak tumor accumulation between 6 and 24 hours post-injection, the choice of fluorophore was still a critical consideration for optimal performance.[12] Another study highlighted the importance of conjugation chemistry, demonstrating that site-specifically labeled nanobodies with IRDye 800CW or IRDye 680RD showed more rapid tumor accumulation and lower non-specific uptake compared to randomly labeled conjugates.[10][11]

When comparing IRDye 800CW and Alexa Fluor 680 for antibody labeling, one report found that at a low degree of labeling, Alexa Fluor 680 was more suitable for long-term pharmacokinetic studies, whereas IRDye 800CW was more appropriate for short-term biodistribution and intraoperative imaging due to lower tissue autofluorescence in its spectral range.[13]

DyeTargeting LigandKey In Vivo FindingAnimal ModelReference
IRDye 800CW (site-specific) Anti-HER2 NanobodyRapid tumor accumulation; High tumor-to-muscle ratio (6.6 ± 1.0) at 3h p.i.HER2-positive xenograft mice[10][11]
IRDye 800CW (random) Anti-HER2 NanobodyHigh non-specific signals; Tumors only distinguishable after 24h.HER2-positive xenograft mice[10][11]
IRDye 680RD (site-specific) Anti-HER2 NanobodyRapid tumor accumulation; High tumor-to-muscle ratio (3.4 ± 1.6) at 3h p.i.HER2-positive xenograft mice[10][11]
Alexa Fluor 680 BevacizumabSuitable for long-term (>4 days) pharmacokinetic studies at low labeling.Mice[13]
IRDye 800CW BevacizumabBetter for short-term biodistribution due to less tissue autofluorescence.Mice[13]

Experimental Protocols

Standardized protocols are essential for obtaining reproducible results in NIR fluorescence imaging studies.

General Protocol for In Vivo Imaging and Biodistribution
  • Probe Administration: The NIR dye conjugate is typically administered to anesthetized mice (e.g., 2% isoflurane) via intravenous (tail vein) injection.[1]

  • Longitudinal Imaging: Mice are imaged at multiple time points post-injection (e.g., 1, 4, 24, 48, and 96 hours) using a preclinical in vivo imaging system (e.g., FOBI, Pearl Trilogy, Optix MX2).[1][14]

  • Animal Euthanasia and Organ Collection: At the final time point, mice are euthanized. The tumor and major organs (heart, lungs, liver, spleen, kidneys, etc.) are excised for ex vivo analysis.[14]

  • Ex Vivo Imaging: The collected organs and tumor are immediately imaged using the same in vivo imaging system to quantify fluorescent signal without interference from tissue depth.[15]

  • Data Analysis: The fluorescence intensity of each organ is measured using software such as ImageJ.[14] The data can be expressed as radiant efficiency or calculated as a percentage of the injected dose per gram of tissue (%ID/g).[16]

Visualizing Workflows and Concepts

Diagrams can help clarify complex experimental workflows and biological mechanisms.

G cluster_0 In Vivo Phase cluster_1 Ex Vivo Phase cluster_2 Analysis A Anesthetize Animal B Administer NIR Probe (Intravenous Injection) A->B C Longitudinal Imaging (e.g., 1, 4, 24, 48 hrs) B->C D Euthanize Animal C->D End of Time Course E Excise Tumor & Organs D->E F Image Excised Tissues E->F G Quantify Fluorescence (e.g., ImageJ) F->G H Calculate Biodistribution (%ID/g) G->H

Workflow for in vivo imaging and ex vivo biodistribution analysis.

G cluster_0 Targeted Probe cluster_1 Cancer Cell Antibody Antibody Dye NIR Dye Antibody->Dye Conjugation Receptor Tumor-Specific Receptor Dye->Receptor Binding Signal Fluorescence Signal for Imaging Receptor->Signal Accumulation & Excitation Cell Cell Membrane

Mechanism of targeted NIR fluorescence imaging.

G cluster_cyanine Cyanine Dyes cluster_squaraine Squaraine Dyes NIR Dyes NIR Dyes Cyanine Cyanines (ICG, IRDye 800CW) NIR Dyes->Cyanine Squaraine Squaraines NIR Dyes->Squaraine Cyanine_Pros Pros: - High Molar Absorptivity - Tunable Wavelengths Cyanine->Cyanine_Pros Cyanine_Cons Cons: - Aggregation in Water - Variable Photostability Cyanine->Cyanine_Cons Squaraine_Pros Pros: - Narrow Absorption/Emission - High QY in some cases Squaraine->Squaraine_Pros Squaraine_Cons Cons: - Low Aqueous Stability - Prone to Aggregation Squaraine->Squaraine_Cons

Logical comparison of common NIR dye classes.

Conclusion

The selection of an NIR dye is a multifaceted decision that requires careful consideration of the dye's photophysical properties, the nature of the bioconjugate, and the specific demands of the biological application. While dyes like IRDye® 800CW offer superior brightness and stability compared to the clinically approved ICG, newly synthesized polymethine cyanine dyes show promise with even higher quantum yields and photostability.[4][7] Furthermore, the conjugation strategy—random versus site-specific—can dramatically influence in vivo pharmacokinetics and targeting efficiency.[11] By leveraging the quantitative data and protocols presented here, researchers can make more informed decisions to optimize their in vivo imaging studies, ultimately advancing the development of targeted diagnostics and therapies.

References

A Head-to-Head Battle in Photothermal Therapy: IR-825 vs. Gold Nanorods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the landscape of photothermal therapy (PTT), the choice of a photothermal agent is paramount. This guide provides an objective comparison of the organic dye IR-825 and the inorganic gold nanorods (GNRs), summarizing their performance based on available experimental data to aid in the selection of the most suitable agent for your research needs.

This comparison delves into the key performance metrics of this compound and gold nanorods, including their photothermal conversion efficiency, in vitro and in vivo temperature elevation, and therapeutic efficacy. While direct comparative studies are limited, this guide synthesizes data from multiple sources to offer a comprehensive overview.

At a Glance: Performance Showdown

ParameterThis compound FormulationsGold Nanorods (GNRs)Key Considerations
Photothermal Conversion Efficiency (PCE) ~29.07% (in SAFEs solution)21% to >95%PCE for GNRs is highly dependent on size, aspect ratio, and surface coating. This compound's PCE can also be influenced by its formulation.
In Vitro Temperature Increase Rapid temperature increase to ~54 °C (PMA−PDI−PEG−Gd NPs with a PDI core)[1]Significant temperature increase, capable of inducing cell death.[2]Dependent on concentration, laser power density, and irradiation time.
In Vivo Tumor Temperature Increase Can reach ~54 °C at the tumor site.[1]Can reach 68-69 °C at the tumor site.[3]Dependent on biodistribution, accumulation in the tumor, and laser parameters.
Therapeutic Efficacy Effective tumor ablation demonstrated in preclinical models.[4]Proven efficacy in complete tumor resorption in animal models.[5][6]Both agents show high efficacy, but the overall therapeutic outcome depends on the entire delivery system and treatment protocol.
Biocompatibility & Biodegradability Generally considered biocompatible and can be biodegradable depending on the formulation.Biocompatible, but long-term retention and potential toxicity of heavy metals are a concern.Organic dyes like this compound may offer advantages in terms of clearance from the body.
Synthesis & Functionalization Chemical synthesis, can be complex to achieve desired properties.Well-established seed-mediated growth synthesis; surface chemistry is readily tunable.GNRs offer more flexibility in tuning optical properties by adjusting their dimensions.

Digging Deeper: Experimental Evidence

Photothermal Conversion Efficiency: The Engine of PTT

The photothermal conversion efficiency (PCE) is a critical metric that quantifies how effectively a material converts absorbed light into heat.

This compound: A study on self-assembled fluidic nano-erythrocytes (SAFEs) loaded with this compound reported a PCE of 29.07% under 808 nm laser irradiation.

Gold Nanorods: The PCE of gold nanorods is highly tunable based on their size and aspect ratio. Reported values vary significantly, ranging from 21% to over 95% . For instance, one study reported a PCE of 21.3% for a specific type of gold nanorod. Other studies have shown that the PCE can be optimized by tuning the nanorod dimensions to match the laser wavelength.

In Vivo Temperature Dynamics and Therapeutic Outcomes

The ultimate test of a PTT agent is its ability to elevate the temperature of the tumor to cytotoxic levels in vivo.

This compound: In a study using PMA−PDI−PEG−Gd nanoparticles (with a perylene (B46583) diimide core, structurally similar to this compound in terms of being an organic dye-based nanoparticle), intravenous injection followed by laser irradiation (730 nm, 1.5 W/cm²) led to a rapid temperature increase at the tumor site to approximately 54 °C within 60 seconds, which was sufficient to kill tumor cells.[1]

Gold Nanorods: In a breast cancer model, intratumoral injection of gold nanorods followed by 808 nm laser irradiation resulted in a maximum tumor temperature of 68 ± 2 °C .[3] Another study demonstrated that intravenous injection of GNR-loaded nanocarriers followed by NIR laser irradiation led to complete tumor resorption.[5][6]

Experimental Methodologies: A Closer Look

To ensure a comprehensive understanding, this section details the typical experimental protocols for evaluating the PTT performance of both this compound and gold nanorods.

Preparation of Photothermal Agents

This compound Formulations: this compound is an organic dye that is often encapsulated within or conjugated to nanoparticles to improve its stability, solubility, and tumor-targeting capabilities. A common method involves the self-assembly of amphiphilic polymers with this compound to form micelles or nanoparticles.

Gold Nanorods: The seed-mediated growth method is the most prevalent technique for synthesizing gold nanorods. This involves the use of small gold nanoparticle "seeds" that are added to a growth solution containing gold salt, a mild reducing agent, and a surfactant (typically cetyltrimethylammonium bromide - CTAB) which directs the anisotropic growth. The aspect ratio of the nanorods, and thus their absorption maximum, can be tuned by adjusting the synthesis parameters.

Photothermal Conversion Efficiency (PCE) Calculation

The PCE is typically determined by measuring the temperature change of a solution containing the photothermal agent upon laser irradiation and subsequent cooling. A detailed protocol can be found in various publications.[7][8][9]

The general steps are as follows:

  • A solution of the photothermal agent with a known concentration and absorbance at the laser wavelength is prepared in a cuvette.

  • The solution is irradiated with a continuous-wave laser at a specific wavelength (e.g., 808 nm) and power density.

  • The temperature of the solution is monitored over time until it reaches a steady state.

  • The laser is turned off, and the cooling curve is recorded.

  • The PCE (η) is calculated using the following formula:

    η = [hS(Tmax - Tsurr) - Qs] / [I(1 - 10-Aλ)]

    Where:

    • h is the heat transfer coefficient.

    • S is the surface area of the container.

    • T_max is the maximum steady-state temperature.

    • T_surr is the ambient temperature.

    • Q_s is the heat absorbed by the solvent.

    • I is the incident laser power.

    • Aλ is the absorbance of the solution at the laser wavelength.

    The term hS can be determined from the cooling curve.

In Vitro and In Vivo Photothermal Therapy

In Vitro PTT:

  • Cancer cells are seeded in culture plates and incubated with the photothermal agent (this compound formulation or GNRs) at various concentrations.

  • After a specific incubation time, the cells are washed to remove any unbound agent.

  • The cells are then irradiated with a NIR laser (e.g., 808 nm) at a defined power density for a set duration.

  • Cell viability is assessed using assays such as MTT or Calcein-AM/Propidium Iodide staining to determine the photothermal cytotoxicity.

In Vivo PTT:

  • A tumor model is established, typically by subcutaneously injecting cancer cells into immunodeficient mice.

  • Once the tumors reach a certain volume, the photothermal agent is administered, usually via intravenous or intratumoral injection.

  • At a predetermined time point post-injection (to allow for tumor accumulation), the tumor is irradiated with a NIR laser.

  • The temperature of the tumor and surrounding tissue is monitored using an infrared thermal camera.

  • Tumor growth is monitored over time, and the therapeutic efficacy is evaluated by comparing the tumor volume in treated mice to control groups.

Visualizing the Process: Experimental Workflows

To further clarify the experimental procedures, the following diagrams illustrate the typical workflows for PTT experiments.

PTT_Workflow cluster_invitro In Vitro PTT cluster_invivo In Vivo PTT iv_1 Seed Cancer Cells iv_2 Incubate with Photothermal Agent iv_1->iv_2 iv_3 Wash to Remove Unbound Agent iv_2->iv_3 iv_4 NIR Laser Irradiation iv_3->iv_4 iv_5 Assess Cell Viability iv_4->iv_5 ivv_1 Establish Tumor Model ivv_2 Administer Photothermal Agent ivv_1->ivv_2 ivv_3 Tumor Irradiation with NIR Laser ivv_2->ivv_3 ivv_4 Monitor Tumor Temperature ivv_3->ivv_4 ivv_5 Monitor Tumor Growth ivv_4->ivv_5

Figure 1. General experimental workflows for in vitro and in vivo photothermal therapy.

PCE_Calculation_Workflow pc_1 Prepare Solution of Photothermal Agent pc_2 Irradiate with NIR Laser pc_1->pc_2 pc_3 Record Temperature Increase to Steady State pc_2->pc_3 pc_4 Turn off Laser pc_3->pc_4 pc_5 Record Cooling Curve pc_4->pc_5 pc_6 Calculate Photothermal Conversion Efficiency (η) pc_5->pc_6

Figure 2. Workflow for calculating the photothermal conversion efficiency (PCE).

Conclusion: Making an Informed Decision

Both this compound and gold nanorods are potent photothermal agents with demonstrated efficacy in preclinical cancer models.

Gold nanorods stand out for their high and tunable photothermal conversion efficiency, well-established synthesis protocols, and versatile surface functionalization. However, concerns regarding their long-term biocompatibility and biodegradability remain.

This compound , as an organic dye, may offer advantages in terms of biocompatibility and clearance from the body. While its intrinsic PCE might be lower than optimized GNRs, its performance can be significantly enhanced through formulation into nanocarriers.

The choice between this compound and gold nanorods will ultimately depend on the specific requirements of the research application. For applications where maximizing the photothermal effect is the primary goal and long-term toxicity is a lesser concern, gold nanorods may be the preferred choice. Conversely, for applications where biocompatibility and biodegradability are critical, and for synergistic therapies involving drug delivery, this compound-based formulations present a compelling alternative. This guide provides the foundational data to assist researchers in making an informed decision tailored to their specific experimental goals.

References

Safety Operating Guide

Proper Disposal Procedures for IR-825 (Indocyanine Green)

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

This document provides detailed procedural guidance for the safe and compliant disposal of IR-825, chemically identified as Indocyanine Green (ICG), CAS Number 3599-32-4. Adherence to these protocols is critical for ensuring laboratory safety and environmental protection.

I. Immediate Safety and Hazard Information

Indocyanine Green is a cyanine (B1664457) dye that presents several hazards requiring careful handling and disposal.

Hazard Profile:

  • Human Health: Causes skin and serious eye irritation.[1][2][3] May cause respiratory irritation.[1]

  • Environmental Hazards: Toxic to aquatic life with long-lasting effects.[4] Discharge into the environment must be avoided.[1][4]

Personal Protective Equipment (PPE) during Handling and Disposal:

PPE CategorySpecification
Hand Protection Chemically resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use.[1]
Eye/Face Protection Safety glasses with side-shields or goggles. A face shield is recommended if splashes are likely.
Skin and Body Protection Lab coat or other suitable protective clothing to prevent skin contact.
Respiratory Protection For operations generating dust, a NIOSH-approved respirator for dust should be worn.[2] Ensure adequate ventilation.[1]

II. Step-by-Step Disposal Protocol

This protocol outlines the essential steps for the proper disposal of this compound waste, including pure chemical, contaminated materials, and empty containers.

Experimental Protocol: Waste Segregation and Collection

  • Waste Identification: All waste materials containing this compound must be classified as hazardous chemical waste.

  • Waste Segregation:

    • Solid Waste: Collect unused or expired this compound powder, and any grossly contaminated items (e.g., weighing boats, contaminated wipes) in a dedicated, clearly labeled hazardous waste container.

    • Liquid Waste: Collect solutions of this compound in a separate, compatible, and labeled hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.

    • Sharps: Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container for hazardous chemical waste.

  • Container Labeling: All waste containers must be labeled with "Hazardous Waste," the full chemical name "Indocyanine Green," the CAS number "3599-32-4," and the associated hazard warnings (e.g., "Irritant," "Environmental Hazard").

Experimental Protocol: Container and Equipment Decontamination

  • Triple Rinsing: Empty containers that held this compound must be decontaminated before being discarded as non-hazardous waste.

    • Rinse the container three times with a suitable solvent (e.g., water or another solvent in which ICG is soluble).

    • The rinsate from this process is considered hazardous waste and must be collected in the appropriate liquid hazardous waste container.[1]

  • Disposal of Decontaminated Containers: Once triple-rinsed, the container can be punctured or defaced to prevent reuse and disposed of in accordance with institutional guidelines for non-hazardous laboratory glass or plastic.[1]

Final Disposal:

  • Waste should be disposed of through a licensed chemical waste disposal company.[1]

  • The primary recommended methods of disposal are licensed chemical destruction or controlled incineration with flue gas scrubbing.[1]

  • Never dispose of this compound down the drain or in regular trash.[1]

III. Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

IR825_Disposal_Workflow cluster_prep Waste Generation & Segregation cluster_decon Decontamination cluster_storage Interim Storage cluster_disposal Final Disposal A Identify this compound Waste (Solid, Liquid, Sharps, Contaminated Materials) B Segregate Waste Streams into Dedicated, Labeled Containers A->B F Store Sealed Waste Containers in Designated Satellite Accumulation Area B->F C Triple Rinse Empty Containers D Collect Rinsate as Hazardous Liquid Waste C->D E Dispose of Decontaminated Container as Non-Hazardous C->E D->F G Schedule Pickup with Institutional EHS F->G H Transport to Licensed Waste Disposal Facility G->H I Final Disposition: Incineration or Chemical Destruction H->I

Caption: Logical workflow for the disposal of this compound waste.

IV. Regulatory Compliance

Disposal of this compound is subject to federal, state, and local regulations. In the United States, the primary federal regulation governing hazardous waste is the Resource Conservation and Recovery Act (RCRA). Researchers and laboratory managers must consult their institution's Environmental Health and Safety (EHS) office for specific guidance and to ensure full compliance with all applicable regulations.

References

Personal protective equipment for handling IR-825

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling, use, and disposal of the near-infrared fluorescent dye, IR-825. Adherence to these procedures is essential for ensuring laboratory safety and maintaining experimental integrity.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is mandatory to prevent skin and eye contact, inhalation, and ingestion. The following table summarizes the required PPE.

Protection Type Required Equipment Specifications & Rationale
Eye and Face Protection Safety Goggles, Face ShieldGoggles must be worn to protect against splashes. A face shield should be used in conjunction with goggles when there is a significant risk of splashing, such as during bulk handling or solution preparation.
Skin and Body Protection Chemical-Resistant Lab Coat, Full-Length Pants, Closed-Toe ShoesA lab coat made of a chemical-resistant material is necessary to protect against contamination of personal clothing. Ensure there is no exposed skin on the lower legs or feet.
Hand Protection Nitrile GlovesWear nitrile gloves for incidental contact. If prolonged contact is anticipated or if handling concentrated solutions, consider double-gloving or using thicker, chemical-resistant gloves. Gloves must be changed immediately if contaminated.[1]
Respiratory Protection Chemical Fume Hood or RespiratorAll handling of powdered this compound and preparation of solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or aerosols.[2] If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

Operational Plan: Handling and Experimental Workflow

Proper handling procedures are critical to prevent contamination and ensure the stability of this compound.

2.1. Storage and Stability

  • Storage Conditions : Store this compound in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated area.[2][3]

  • Temperature : Refer to the manufacturer's specific recommendations for optimal storage temperature. Generally, refrigeration is advised.

  • Incompatibilities : Avoid strong oxidizing agents.[3]

2.2. Experimental Workflow

The following diagram outlines the standard workflow for handling this compound from receipt to use in an experiment.

G cluster_receipt Receiving and Storage cluster_prep Solution Preparation (in Fume Hood) cluster_exp Experimental Use A Receive this compound B Log in Inventory System A->B C Store in Designated Cool, Dry, Dark Location B->C D Don Appropriate PPE C->D E Weigh Solid this compound D->E F Dissolve in Appropriate Solvent E->F G Label Solution Container F->G H Perform Experiment G->H I Collect Waste H->I

Caption: Standard operational workflow for handling this compound.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and comply with regulations.

3.1. Waste Segregation and Collection

All materials contaminated with this compound must be treated as hazardous chemical waste.

Waste Type Collection Container Disposal Procedure
Unused Solid this compound Original or clearly labeled, sealed container.Dispose of as hazardous chemical waste through your institution's Environmental Health and Safety (EHS) office.
Contaminated Solutions Labeled, sealed, and chemically compatible waste container.Collect all aqueous and solvent-based solutions containing this compound. Do not dispose of down the drain. Arrange for pickup by EHS.
Contaminated Labware (Gloves, Pipette Tips, etc.) Labeled, sealed plastic bag or container.All disposable items that have come into contact with this compound should be collected as solid hazardous waste.

3.2. Disposal Pathway

The following diagram illustrates the decision-making process for the disposal of this compound waste.

G start Waste Generated is_solid Solid Waste? start->is_solid is_liquid Liquid Waste? is_solid->is_liquid No solid_waste Collect in Labeled Solid Waste Container is_solid->solid_waste Yes liquid_waste Collect in Labeled Liquid Waste Container is_liquid->liquid_waste Yes contact_ehs Contact EHS for Pickup is_liquid->contact_ehs No (Non-hazardous) solid_waste->contact_ehs liquid_waste->contact_ehs

Caption: Disposal pathway for this compound contaminated waste.

Disclaimer: This guide is intended for informational purposes and should be used in conjunction with your institution's specific safety protocols and the manufacturer's Safety Data Sheet (SDS) for this compound. Always consult with your Environmental Health and Safety (EHS) department for detailed guidance on chemical handling and waste disposal.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.